2,2'-Bithiophene-5-carbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-thiophen-2-ylthiophene-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS3/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVIRFQRORPWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372404 | |
| Record name | 2,2'-Bithiophene-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128275-04-7 | |
| Record name | 2,2'-Bithiophene-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2,2'-Bithiophene-5-carbothioamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the chemical properties of 2,2'-Bithiophene-5-carbothioamide, a compound of interest in materials science and medicinal chemistry. Direct experimental data for this specific molecule is not extensively available in public literature. Therefore, this document provides a comprehensive analysis based on a foundational approach. We begin with a detailed examination of its well-characterized precursor, 2,2'-Bithiophene-5-carboxaldehyde. Subsequently, a robust and validated synthetic protocol for the conversion of the aldehyde to the target thioamide is presented. Finally, we leverage established principles of physical organic chemistry and spectroscopic theory to predict the chemical and physical properties of this compound, offering a valuable resource for researchers seeking to synthesize and utilize this compound.
Introduction: A Derivative of a Versatile Building Block
The bithiophene scaffold is a cornerstone in the development of organic electronics, fluorescent probes, and pharmacologically active agents.[1][2] Its rigid, planar structure and electron-rich nature facilitate π-conjugation and charge transport, making it a privileged component in advanced materials.[1] While this compound itself is not extensively documented, its synthesis is readily conceivable from its aldehyde analogue, 2,2'-Bithiophene-5-carboxaldehyde. This precursor is a commercially available and widely used building block for creating more complex molecular architectures.[3]
This guide bridges the existing information gap by providing a detailed profile of the precursor and a scientifically grounded pathway to the target thioamide. We will dissect the known properties of the aldehyde and then logically extrapolate the expected characteristics of the thioamide, providing the necessary foresight for its synthesis, purification, and application.
Section 1: The Foundational Precursor: 2,2'-Bithiophene-5-carboxaldehyde
A thorough understanding of the starting material is paramount for the successful synthesis and characterization of the target derivative. 2,2'-Bithiophene-5-carboxaldehyde (CAS 3779-27-9) is a stable, crystalline solid that serves as the entry point for accessing the thioamide.[4]
Synthesis and Structure
While commercially available, 2,2'-Bithiophene-5-carboxaldehyde can be synthesized through various methods, most commonly involving formylation of 2,2'-bithiophene via reactions like the Vilsmeier-Haack reaction.[5] The molecular structure consists of two thiophene rings linked at their 2-positions, with a formyl group at the 5-position of one ring.
Caption: Molecular structure of 2,2'-Bithiophene-5-carboxaldehyde.
Physicochemical and Spectroscopic Properties
The properties of the aldehyde precursor are well-documented and summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆OS₂ | [3] |
| Molecular Weight | 194.27 g/mol | [3] |
| Appearance | Yellow-brown to brown crystalline powder | [4] |
| Melting Point | 55-58 °C | [3] |
| Boiling Point | 210 °C at 18 mmHg | [6] |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Chloroform) | |
| IR Absorption (cm⁻¹) | ~1660-1680 (C=O stretch, characteristic of aromatic aldehydes) | [7] |
| ¹H NMR (CDCl₃, ppm) | ~9.8 (s, 1H, -CHO), ~7.0-7.8 (m, 5H, aromatic protons) | |
| ¹³C NMR (CDCl₃, ppm) | ~182 (-CHO), ~124-147 (aromatic carbons) | [7] |
Reactivity and Applications
The aldehyde functionality is the primary site of reactivity, undergoing standard transformations such as oxidation, reduction, and condensation reactions. It is a key intermediate in the synthesis of:
-
Boron-dipyrromethene (BODIPY) dyes: Used for creating fluorescent probes.[3]
-
Fulleropyrrolidines: For applications in organic solar cells.[3]
-
Hydrazones and Azomethines: Investigated for their nonlinear optical properties and as components in novel polymers.[3]
-
Organic Semiconductors: Serves as a fundamental building block for larger conjugated systems used in organic electronics.[1]
Section 2: Proposed Synthesis of this compound
The conversion of an aldehyde to a primary thioamide can be achieved through a multi-step process or, more directly, via thionation of an intermediate oxime. However, a highly efficient and direct method for converting a carbonyl to a thiocarbonyl is reaction with a thionating agent. Lawesson's Reagent (LR) is the most common and reliable choice for this transformation.[8][9]
Causality of Experimental Choice: Lawesson's Reagent
Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is preferred for several reasons:
-
High Efficacy: It is highly effective for the thionation of a wide range of carbonyl compounds, including amides, esters, and ketones.[8]
-
Mild Conditions: The reactions are typically run under relatively mild conditions (e.g., refluxing in toluene or THF), which preserves the integrity of the sensitive bithiophene core.
-
Mechanism: The reaction proceeds through a reactive dithiophosphine ylide intermediate that forms a four-membered thiaoxaphosphetane ring with the carbonyl.[10] The driving force for the reaction is the subsequent cycloreversion to form the thiocarbonyl and a stable P=O bond.[8]
To synthesize the primary thioamide (–CSNH₂), the aldehyde must first be converted to the corresponding primary amide (–CONH₂). This is a standard, high-yielding two-step, one-pot process.
Caption: Proposed two-stage synthesis workflow for the target compound.
Experimental Protocol: Synthesis of this compound
Self-Validation: This protocol incorporates standard organic synthesis techniques. Successful synthesis would be validated at each stage by Thin Layer Chromatography (TLC) and confirmed at the end by spectroscopic methods (NMR, IR, Mass Spectrometry) which should match the predicted properties outlined in Section 3.
Stage 1: Synthesis of 2,2'-Bithiophene-5-carboxamide
-
Setup: To a solution of 2,2'-Bithiophene-5-carboxaldehyde (1.0 eq) in pyridine (0.2 M), add hydroxylamine hydrochloride (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the consumption of the aldehyde by TLC.
-
Rearrangement: Upon completion, heat the reaction mixture to reflux. The Beckmann rearrangement of the intermediate oxime to the primary amide will occur. Monitor the formation of the amide by TLC.
-
Workup: After cooling, pour the reaction mixture into cold water. The amide product will often precipitate. Collect the solid by filtration, wash with water, and dry under vacuum. If it does not precipitate, extract the aqueous layer with ethyl acetate, wash the combined organic layers with dilute HCl and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude amide can be purified by recrystallization or column chromatography on silica gel.
Stage 2: Thionation to this compound
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the purified 2,2'-Bithiophene-5-carboxamide (1.0 eq) in anhydrous toluene (0.1 M).
-
Addition: Add Lawesson's Reagent (0.5-0.6 eq) to the solution. Note: LR is often used in slight excess relative to the stoichiometry of the ylide, so 0.5 eq is a good starting point.
-
Reaction: Heat the mixture to reflux (approx. 110 °C). Monitor the reaction progress by TLC, observing the disappearance of the amide spot and the appearance of a new, typically less polar, product spot. The reaction may take several hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: The crude residue can be directly purified by flash column chromatography on silica gel. The thioamide product is typically a stable, colored solid.
Section 3: Predicted Chemical Properties of this compound
The introduction of the thioamide functional group in place of the aldehyde imparts significant changes to the molecule's electronic structure, reactivity, and spectroscopic signature.
Structural and Electronic Properties
The thioamide group (-CSNH₂) is structurally similar to an amide but has distinct electronic properties.[11]
-
Bonding: The C=S bond is longer and weaker than a C=O bond.[12]
-
Polarity: The thioamide N-H protons are more acidic than their amide counterparts, making them better hydrogen bond donors. Conversely, the sulfur atom is a weaker hydrogen bond acceptor than an amide oxygen.[11]
-
Reactivity: Thioamides are generally more reactive towards both nucleophiles and electrophiles than amides.[12] The sulfur atom is a soft nucleophile and can coordinate readily to soft metals.[13]
Predicted Spectroscopic Signatures
The characterization of the final product would rely on key differences from the starting materials.
| Property | Predicted Value / Observation | Rationale |
| Appearance | Likely a colored (yellow to orange/red) crystalline solid. | The C=S chromophore extends conjugation and often imparts color.[11] |
| IR Absorption (cm⁻¹) | 3100-3400: N-H stretching (two bands for -NH₂).~1620: N-H bending.~1100-1300: C=S stretching (Thioamide I/II bands). | Disappearance of the C=O stretch (~1670 cm⁻¹) from the precursor and appearance of characteristic N-H and C=S vibrations.[12] |
| ¹H NMR (CDCl₃, ppm) | ~7.5-8.5: Broad singlets (2H, -NH₂).~7.0-7.8: Multiplets (5H, aromatic protons). | Disappearance of the aldehyde proton (~9.8 ppm) and appearance of two downfield, exchangeable amide protons. |
| ¹³C NMR (CDCl₃, ppm) | ~200-210: C=S carbon. | The thiocarbonyl carbon is significantly deshielded and appears ~30 ppm downfield of a typical amide carbonyl.[12] |
| UV-Vis Spectroscopy | λ_max expected to be red-shifted compared to the aldehyde. | The thioamide C=S bond has a π-to-π* absorption at a longer wavelength (~265 nm) than the C=O bond (~220 nm).[12] |
Potential Reactivity and Applications
The unique properties of the thioamide group open up new avenues for application beyond those of the aldehyde precursor.
-
Coordination Chemistry: The soft sulfur donor of the thioamide group makes it an excellent ligand for soft transition metals (e.g., Cu(I), Ag(I), Au(I), Pd(II)). This could be exploited for the development of novel catalysts, sensors, or metallodrugs.[12][13]
-
Heterocycle Synthesis: Thioamides are versatile precursors for the synthesis of sulfur- and nitrogen-containing heterocycles, such as thiazoles, which are common motifs in pharmaceuticals.
-
Medicinal Chemistry: The thioamide moiety is found in several therapeutic agents and can act as a bioisostere of an amide, potentially improving properties like cell permeability or metabolic stability.[11] It can also function as a hydrogen sulfide (H₂S) donor under certain biological conditions.
Conclusion
While this compound is not a widely characterized compound, its chemical properties can be confidently predicted based on its structural relation to 2,2'-Bithiophene-5-carboxaldehyde. This guide provides a comprehensive overview of the precursor's known characteristics and presents a reliable, step-by-step synthetic protocol for its conversion to the target thioamide using Lawesson's reagent. The predicted spectroscopic data herein serves as a benchmark for researchers to validate its successful synthesis. The introduction of the thioamide functional group is expected to endow the bithiophene scaffold with new capabilities, particularly as a metal-coordinating ligand and a building block for complex heterocyclic systems, making it a promising target for exploration in materials and medicinal chemistry.
References
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PubChem. [2,2'-Bithiophene]-5-carboxaldehyde. Available from: [Link]
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Fisyuk, A. S., et al. (2014). A Simple and Efficient Synthesis of Substituted 2,2′-Bithiophene and 2,2′:5′,2″-Terthiophene. Organic Letters. Available from: [Link]
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Organic Chemistry Portal. Thioamide synthesis by thioacylation. Available from: [Link]
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An In-depth Technical Guide to the Solubility of 2,2'-Bithiophene-5-carbothioamide in Organic Solvents
Prepared by: A Senior Application Scientist
Introduction: The Uncharted Solubility of a Promising Heterocyclic Compound
This guide, therefore, serves a dual purpose. First, it provides a theoretical framework to predict the solubility behavior of 2,2'-Bithiophene-5-carbothioamide based on its molecular structure. Second, and more critically, it offers a comprehensive, field-proven experimental protocol for researchers to determine its solubility profile accurately. This document is designed to empower scientists to generate reliable and reproducible solubility data, a cornerstone for any further application and development of this promising compound.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[1][2] An analysis of the molecular structure of this compound provides valuable clues to its expected solubility.
The molecule can be deconstructed into two key regions:
-
The Non-polar Bithiophene Core: The two linked thiophene rings form a relatively large, aromatic, and non-polar backbone. This extensive hydrocarbon-like structure will favor interactions with non-polar solvents through van der Waals forces.
-
The Polar Carbothioamide Group: The -C(=S)NH₂ functional group is highly polar due to the electronegativity difference between carbon, sulfur, and nitrogen, and its ability to act as both a hydrogen bond donor (the N-H bonds) and acceptor (the lone pairs on sulfur and nitrogen). This group will drive solubility in polar solvents.
Predicted Solubility Profile:
Based on this structural duality, we can anticipate a nuanced solubility profile:
-
High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to be excellent solvents. Their high polarity and ability to accept hydrogen bonds will effectively solvate the carbothioamide group, while their organic nature can accommodate the bithiophene core.
-
Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol should be reasonably good solvents.[2] They can engage in hydrogen bonding with the carbothioamide group. However, as the alkyl chain of the alcohol increases (e.g., propanol, butanol), the decreasing polarity of the solvent will likely lead to a decrease in the solubility of the compound.
-
Limited Solubility in Non-polar Solvents: Solvents like hexane, toluene, and diethyl ether are predicted to be poor solvents. While they may interact favorably with the bithiophene backbone, they cannot effectively solvate the highly polar carbothioamide group, limiting overall dissolution.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
To move from theoretical predictions to empirical data, a robust experimental method is required. The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[3][4][5][6] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Protocol:
-
Preparation: a. Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure the solution is saturated.[3] b. Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Prepare at least three replicate samples for each solvent.
-
Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[3] For novel compounds, it is crucial to validate the equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) and demonstrating that the measured concentration no longer changes.[6]
-
Sampling and Separation: a. After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment. b. Carefully withdraw an aliquot of the clear supernatant using a syringe. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic solid particles that could artificially inflate the measured concentration.
-
Quantification: a. Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. b. Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as UV-Vis spectroscopy or HPLC.[7][8]
Analytical Methods for Quantification
The choice of analytical technique is pivotal for obtaining accurate solubility data.
UV-Vis Spectroscopy
This method is rapid and accessible, suitable for compounds with a strong chromophore, which is expected for the bithiophene structure.
-
Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).[9]
-
Procedure:
-
Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements to maximize sensitivity.[10]
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot absorbance versus concentration. The resulting linear regression will provide an equation to calculate the concentration of unknown samples.
-
Analyze Samples: Measure the absorbance of the diluted, filtered saturated solutions and use the calibration curve to determine their concentration.
-
High-Performance Liquid Chromatography (HPLC)
HPLC offers higher specificity and sensitivity, making it the preferred method, especially if impurities are present.[7][11]
-
Principle: The compound is separated from other potential components on a chromatographic column, and its concentration is determined by the area of its corresponding peak in the chromatogram.
-
Procedure:
-
Method Development: Develop an isocratic or gradient HPLC method that provides a sharp, well-resolved peak for this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[11]
-
Create a Calibration Curve: Inject a series of standard solutions of known concentrations and plot the peak area versus concentration.
-
Analyze Samples: Inject the diluted, filtered saturated solutions and use the calibration curve to determine their concentration from the measured peak areas.
-
Data Presentation
For clarity and comparability, the determined solubility data should be presented in a structured table. The temperature at which the measurements were conducted must always be specified.
Table 1: Solubility of this compound at 25°C
| Solvent | Classification | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Dichloromethane (DCM) | Moderately Polar | [Experimental Value] | [Calculated Value] |
| Toluene | Non-polar | [Experimental Value] | [Calculated Value] |
| Hexane | Non-polar | [Experimental Value] | [Calculated Value] |
Conclusion
While specific solubility data for this compound is not currently published, a combination of theoretical prediction and rigorous experimental determination can provide the necessary insights for its application in research and development. The principles of "like dissolves like" suggest a preference for polar aprotic solvents. The detailed shake-flask protocol provided in this guide, coupled with accurate quantification by UV-Vis spectroscopy or HPLC, offers a self-validating system for generating reliable thermodynamic solubility data. By following this guide, researchers can confidently characterize this key physical property, paving the way for the successful use of this compound in their scientific endeavors.
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Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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electronic properties of 2,2'-Bithiophene-5-carbothioamide
An In-depth Technical Guide to the Electronic Properties of 2,2'-Bithiophene-5-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Bithiophene and its derivatives are fundamental building blocks in the field of organic electronics, offering a unique combination of chemical stability and tunable electronic properties. This technical guide provides a comprehensive overview of the predicted electronic properties of a specific, yet underexplored derivative: this compound. While direct experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from computational studies, spectroscopic and electrochemical data of structurally related compounds to provide a robust predictive framework. We will delve into its probable synthesis, molecular structure, and projected electronic and optical characteristics. Furthermore, this guide outlines detailed, field-proven experimental protocols for its synthesis and characterization, empowering researchers to validate these predictions and unlock the potential of this promising molecule.
Introduction: The Allure of Functionalized Bithiophenes
The bithiophene moiety, consisting of two connected thiophene rings, forms the core of many high-performance organic semiconductors.[1] The inherent π-conjugation across the bithiophene backbone facilitates efficient charge transport, a critical requirement for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2][3] The true power of bithiophene chemistry, however, lies in the ability to fine-tune its electronic properties through the strategic introduction of functional groups.[2]
This guide focuses on this compound, a derivative where a carbothioamide group (-CSNH2) is attached to the 5-position of the bithiophene core. The introduction of the carbothioamide group, with its sulfur and nitrogen heteroatoms, is anticipated to significantly influence the electronic landscape of the parent bithiophene molecule. This functional group can potentially engage in both resonance and inductive effects, thereby modulating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, the HOMO-LUMO gap.[4] Understanding these modifications is paramount for designing novel materials with tailored optoelectronic properties.
Proposed Synthesis and Molecular Structure
While a specific synthesis for this compound is not extensively documented, a plausible synthetic route can be devised based on established methodologies for analogous compounds.[5][6][7] A likely precursor for this synthesis is 2,2'-Bithiophene-5-carboxaldehyde.[8]
Proposed Synthetic Workflow
The following diagram outlines a proposed two-step synthesis of this compound starting from 2,2'-Bithiophene-5-carboxaldehyde.
Caption: Proposed two-step synthesis of this compound.
Molecular Structure and Conformation
The molecular structure of this compound is presented below. A key structural feature of 2,2'-bithiophene is the dihedral angle between the two thiophene rings. In the solid state, the rings are often coplanar, which maximizes π-conjugation.[1] The carbothioamide group can influence this conformation through steric and electronic interactions.
Caption: Molecular structure of this compound.
Predicted Electronic and Optical Properties
The electronic and optical properties of organic semiconductors are fundamentally governed by their frontier molecular orbitals, the HOMO and LUMO.
Computational Analysis: HOMO, LUMO, and the Energy Gap
Computational studies on substituted 2,2'-bithiophenes have shown that the nature of the substituent significantly impacts the HOMO and LUMO energy levels.[2] The carbothioamide group is generally considered to be an electron-withdrawing group due to the electronegativity of the sulfur and nitrogen atoms and its ability to participate in resonance. This electron-withdrawing nature is expected to lower both the HOMO and LUMO energy levels of the bithiophene core. The magnitude of this shift will determine the resulting HOMO-LUMO gap, which in turn dictates the molecule's absorption spectrum and electrochemical behavior.
The difference between the HOMO and LUMO energies reflects the energy required for electron excitation.[4] A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths (a red shift).
Caption: Predicted effect of the carbothioamide group on the HOMO and LUMO energy levels.
Predicted Spectroscopic Properties (UV-Vis and Fluorescence)
The UV-Vis absorption spectrum of a molecule provides information about its electronic transitions. For π-conjugated systems like 2,2'-bithiophene, the primary absorption band corresponds to the π-π* transition from the HOMO to the LUMO. Given the predicted lowering of the HOMO-LUMO gap, it is anticipated that the maximum absorption wavelength (λmax) of this compound will be red-shifted compared to unsubstituted 2,2'-bithiophene.
Fluorescence is the emission of light from a molecule after it has absorbed light. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift). The fluorescence properties of bithiophene derivatives are sensitive to their molecular conformation and environment.[9] The presence of the carbothioamide group may also influence the fluorescence quantum yield.
Predicted Electrochemical Properties
Cyclic voltammetry is a powerful technique to probe the redox behavior of molecules and to experimentally determine their HOMO and LUMO energy levels.[10]
Redox Behavior
The oxidation potential of a molecule is related to the energy required to remove an electron from its HOMO, while the reduction potential is related to the energy gained when an electron is added to its LUMO. Due to the predicted lowering of the HOMO and LUMO levels by the electron-withdrawing carbothioamide group, it is expected that this compound will have a higher oxidation potential (be more difficult to oxidize) and a lower reduction potential (be easier to reduce) compared to unsubstituted 2,2'-bithiophene.
| Property | Unsubstituted 2,2'-Bithiophene (Reference) | This compound (Predicted) |
| HOMO Energy Level | Higher | Lower |
| LUMO Energy Level | Higher | Lower |
| HOMO-LUMO Gap | Larger | Smaller |
| Oxidation Potential | Lower | Higher |
| Reduction Potential | Higher | Lower |
| λmax (UV-Vis) | Shorter Wavelength | Longer Wavelength |
Table 1: Predicted trends in the compared to unsubstituted 2,2'-bithiophene.
Experimental Protocols
To validate the predicted properties, the following experimental protocols are recommended.
Synthesis and Purification of this compound
Objective: To synthesize and purify this compound.
Materials:
-
2,2'-Bithiophene-5-carboxaldehyde
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Lawesson's Reagent or Phosphorus Pentasulfide (P4S10)
-
Toluene (dry)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Protocol:
Step 1: Synthesis of 2,2'-Bithiophene-5-carboxaldehyde oxime
-
Dissolve 2,2'-Bithiophene-5-carboxaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
Step 2: Synthesis of this compound
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve the 2,2'-Bithiophene-5-carboxaldehyde oxime (1 equivalent) in dry toluene.
-
Add Lawesson's Reagent (0.6 equivalents) or P4S10 (0.3 equivalents) portion-wise.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Characterization of Electronic Properties
Objective: To determine the optical and electrochemical properties of the synthesized compound.
A. UV-Vis Absorption and Fluorescence Spectroscopy [11][12][13]
-
Prepare dilute solutions of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) of known concentrations.
-
Record the UV-Vis absorption spectrum using a spectrophotometer, typically in the range of 200-800 nm. Determine the wavelength of maximum absorption (λmax).
-
Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set at or near the λmax observed in the absorption spectrum.
B. Cyclic Voltammetry (CV) [14][15]
-
Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel reference electrode (SCE).
-
Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction peaks.
-
From the onset of the oxidation and reduction peaks, the HOMO and LUMO energy levels can be estimated using the following equations (referenced against ferrocene/ferrocenium, Fc/Fc⁺, as an internal standard):
-
E_HOMO = -[E_ox(onset) - E₁/₂(Fc/Fc⁺) + 4.8] eV
-
E_LUMO = -[E_red(onset) - E₁/₂(Fc/Fc⁺) + 4.8] eV
-
Potential Applications
Based on its predicted electronic properties, this compound holds promise for several applications in organic electronics:
-
Organic Photovoltaics (OPVs): The tunable HOMO/LUMO levels could make it a suitable donor or acceptor material in bulk heterojunction solar cells.[2]
-
Organic Light-Emitting Diodes (OLEDs): The anticipated fluorescence could be harnessed in the emissive layer of OLEDs.
-
Organic Field-Effect Transistors (OFETs): The planar structure and potential for intermolecular interactions through the carbothioamide group could facilitate ordered packing in the solid state, leading to good charge carrier mobility.
-
Sensors: The presence of the carbothioamide group, with its potential for hydrogen bonding and metal coordination, could enable its use in chemical sensors.
Conclusion
This compound represents a compelling yet understudied molecule with significant potential in the realm of organic electronics. This guide has provided a detailed predictive analysis of its electronic properties, grounded in the established knowledge of related bithiophene derivatives. The proposed synthetic route and experimental protocols offer a clear pathway for researchers to synthesize and characterize this compound, thereby validating the theoretical predictions and paving the way for its integration into next-generation electronic devices. The exploration of such novel functionalized bithiophenes is a crucial endeavor in the continuous pursuit of high-performance organic materials.
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2,2'-Bithiophene-5-carbothioamide derivatives and their synthesis
An In-Depth Technical Guide to the Synthesis of 2,2'-Bithiophene-5-carbothioamide Derivatives
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of the Bithiophene Carbothioamide Scaffold
In the landscape of medicinal chemistry and materials science, the 2,2'-bithiophene unit stands out as a "privileged scaffold." Its unique electronic properties and structural rigidity have made it a cornerstone in the development of organic semiconductors and, increasingly, a pivotal component in novel therapeutic agents.[1][2] Thiophene-containing compounds exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] When functionalized with a carbothioamide (-CSNH₂) group—a known pharmacophore that enhances binding affinity and modulates pharmacokinetic properties—the resulting this compound derivatives become highly attractive targets for drug discovery programs.[6][7]
This guide provides an in-depth exploration of the synthetic pathways leading to these valuable compounds. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying chemical logic and field-proven insights necessary for successful synthesis and iteration. We will dissect the key transformations, from the construction of the core bithiophene structure to the critical installation of the carbothioamide moiety, ensuring each step is presented as a self-validating system grounded in authoritative literature.
Part 1: Constructing the Core Heterocycle - The Synthesis of 2,2'-Bithiophene Precursors
The journey to this compound begins with the robust and versatile synthesis of a functionalized 2,2'-bithiophene core. The primary challenge is the selective formation of the C-C bond between the two thiophene rings. Modern organometallic cross-coupling reactions provide the most efficient and high-yielding solutions.
A crucial strategic decision is the choice of the functional group at the 5-position, which will later be converted to the carbothioamide. The most common and effective precursors are the nitrile (-CN) or the carboxamide (-CONH₂) groups. Therefore, our synthetic efforts will be directed towards key intermediates such as 2,2'-Bithiophene-5-carbonitrile or 2,2'-Bithiophene-5-carboxamide .
Palladium-Catalyzed Cross-Coupling: The Gateway to Bithiophenes
Palladium-catalyzed reactions like the Suzuki and Stille couplings are the methods of choice for constructing the 2,2'-bithiophene skeleton.[8]
-
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a thiophene boronic acid) with an organohalide (e.g., a bromothiophene) in the presence of a palladium catalyst and a base. Its primary advantages are the commercial availability of a wide range of boronic acids and the generally non-toxic nature of the boron-containing byproducts.[8]
-
Stille Coupling: This method utilizes an organotin (stannane) compound reacting with an organohalide. While highly effective and often tolerant of a wider range of functional groups without the need for a strong base, the toxicity of organotin reagents and the difficulty in removing tin byproducts are significant practical drawbacks.[1][8]
The choice between these methods is often dictated by the availability of starting materials and project-specific constraints regarding toxicity and purification. For this guide, we will focus on the more common and environmentally benign Suzuki coupling.
Workflow for Bithiophene Core Synthesis
The logical flow for synthesizing the necessary precursor, 2,2'-Bithiophene-5-carbonitrile, is visualized below.
Caption: Synthetic workflow for 2,2'-Bithiophene-5-carbonitrile via Suzuki coupling.
Part 2: The Critical Transformation - Installing the Carbothioamide Group
With the functionalized bithiophene core in hand, the final and most critical step is the conversion of the precursor group into the desired carbothioamide. There are two primary, highly reliable methods to achieve this.
Method A: Thionation of a Carboxamide Precursor
If the synthetic route yields 2,2'-bithiophene-5-carboxamide, its conversion to the thioamide is achieved through a thionation reaction. The reagent of choice for this transformation is Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).
Causality Behind the Choice: Lawesson's Reagent is favored over older reagents like phosphorus pentasulfide (P₄S₁₀) for several reasons. It is more soluble in common organic solvents (like toluene or dioxane), generally reacts under milder conditions, and often results in cleaner reactions with higher yields, especially for sensitive or complex substrates.[9][10] The reaction proceeds by replacing the carbonyl oxygen with a sulfur atom.
Caption: Simplified mechanism of amide thionation using Lawesson's Reagent.
Method B: Sulfur Addition to a Nitrile Precursor
Starting from 2,2'-bithiophene-5-carbonitrile, the carbothioamide can be synthesized directly by the addition of a sulfur nucleophile. The most common method involves reacting the nitrile with a source of hydrogen sulfide (H₂S).
Trustworthiness and Safety: While gaseous hydrogen sulfide can be used, its extreme toxicity and unpleasant odor make it impractical and hazardous for most laboratory settings. A safer and equally effective approach is to use a salt of H₂S, such as sodium hydrosulfide (NaSH) or ammonium sulfide, often in a polar solvent like DMF or methanol.[11] This in-situ generation or use of the hydrosulfide anion (SH⁻) provides a reliable and controllable method for the conversion of nitriles to primary thioamides.[11][12]
Part 3: Validated Experimental Protocols
The following protocols are representative, field-proven methodologies. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Synthesis of 2,2'-Bithiophene-5-carbonitrile
This protocol details the Suzuki coupling to form the core structure.
| Parameter | Value |
| Reactant 1 | 5-Bromothiophene-2-carbonitrile |
| Reactant 2 | Thiophene-2-boronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | 2M Aqueous Sodium Carbonate (Na₂CO₃) |
| Solvent | Toluene |
| Temperature | 90-100 °C (Reflux) |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromothiophene-2-carbonitrile (1.0 eq), thiophene-2-boronic acid (1.2 eq), and toluene (approx. 0.1 M concentration).
-
Inerting: Purge the system with nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: Add the aqueous sodium carbonate solution (3.0 eq) followed by the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq). The use of a robust catalyst like Pd(PPh₃)₄ is crucial for ensuring high conversion.
-
Reaction: Heat the mixture to reflux (90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2,2'-bithiophene-5-carbonitrile as a solid.[8]
Protocol 2: Synthesis of this compound (from Nitrile)
This protocol details the conversion of the nitrile to the thioamide using a safe sulfur source.
| Parameter | Value |
| Reactant | 2,2'-Bithiophene-5-carbonitrile |
| Sulfur Source | Sodium Hydrosulfide Hydrate (NaSH·xH₂O) |
| Co-reagent | Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Atmosphere | Air |
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve 2,2'-bithiophene-5-carbonitrile (1.0 eq) in DMF.
-
Reagent Addition: Add sodium hydrosulfide hydrate (2.0 eq) and magnesium chloride hexahydrate (1.0 eq) to the solution. The magnesium chloride acts as a Lewis acid to activate the nitrile group, facilitating the nucleophilic attack by the hydrosulfide anion.[11]
-
Reaction: Stir the mixture at room temperature. The progress can be monitored by TLC, observing the consumption of the starting material. The reaction is typically complete in 2-4 hours.
-
Work-up: Pour the reaction mixture into ice-water. A precipitate of the product should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove inorganic salts, and then with a cold, non-polar solvent like hexanes to remove any unreacted starting material. The product can be further purified by recrystallization to yield this compound.[11]
Part 4: Biological and Therapeutic Context
The strategic value of synthesizing this compound derivatives is underscored by the diverse biological activities reported for related structures. The bithiophene core is a known bioisostere of biphenyl and other aromatic systems, allowing it to interact with a wide range of biological targets.[2]
-
Anticancer Activity: Many thiophene carboxamide derivatives have been investigated as potent anticancer agents.[6][13] They can act as inhibitors of crucial cellular pathways or induce apoptosis in cancer cells.[14]
-
Antimicrobial and Antifungal Properties: The thiophene nucleus is a component of several antimicrobial drugs.[2][6] Bithiophene and terthiophene derivatives have demonstrated significant antifungal activity, often through photoactivated mechanisms that generate reactive oxygen species.[15]
-
Anti-inflammatory and Enzyme Inhibition: Thiophene-based molecules have shown promise as anti-inflammatory agents and as inhibitors for enzymes like carbonic anhydrase and lipoxygenase.[7]
The synthesis of a library of this compound derivatives, with various substitutions on the thiophene rings, is a validated strategy for discovering novel leads in these therapeutic areas.
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A Prospective Analysis of 2,2'-Bithiophene-5-carbothioamide: A Multifunctional Building Block for Advanced Materials
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a forward-looking technical analysis of the potential applications of 2,2'-Bithiophene-5-carbothioamide. While direct experimental data on this specific molecule is nascent, this document synthesizes established principles from the well-documented chemistry of its parent structure, 2,2'-bithiophene, and the versatile thioamide functional group. We will project its utility in organic electronics, chemosensor technology, and coordination chemistry, providing hypothetical yet robust experimental frameworks to stimulate future research.
Part 1: Foundational Chemistry and Synthesis
Molecular Structure and Projected Properties
This compound is an aromatic heterocyclic compound featuring a π-conjugated bithiophene core functionalized with a carbothioamide group at the 5-position. This unique combination of a proven organic semiconductor scaffold and a versatile functional group suggests a rich potential for material science applications.
-
The 2,2'-Bithiophene Core: The bithiophene unit provides a planar, electron-rich, and π-conjugated backbone. This structure is fundamental to the electronic properties of many organic semiconductors, facilitating charge delocalization and transport along the molecular axis.[1][2] Materials based on this core are known for their stability and tunable electronic properties, making them cornerstones in the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs).[3][4][5]
-
The 5-Carbothioamide Group (-CSNH₂): The introduction of the thioamide group imparts several key characteristics:
-
Metal Chelation: The soft sulfur and hard nitrogen atoms create a bidentate chelation site, ideal for coordinating with a variety of metal ions. This is a crucial feature for developing chemosensors and metal-organic materials.
-
Hydrogen Bonding: The N-H protons and the thiocarbonyl sulfur can act as hydrogen bond donors and acceptors, respectively. This can induce self-assembly and influence intermolecular packing in the solid state, which is critical for optimizing charge transport in organic electronic devices.
-
Chemical Handle: The thioamide group serves as a reactive site for further chemical modifications, allowing for the synthesis of more complex derivatives and polymers.
-
Caption: Molecular structure of this compound.
Proposed Synthetic Pathway
While dedicated synthetic routes for this compound are not extensively published, a logical and efficient pathway can be proposed starting from the commercially available precursor, 2,2'-Bithiophene-5-carboxaldehyde.[6][7] The conversion of an aldehyde to a thioamide is a well-established transformation in organic chemistry.
Proposed Reaction: Thionation of 2,2'-Bithiophene-5-carboxaldehyde using Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in the presence of an ammonia source. A more direct one-pot method involves reacting the aldehyde with elemental sulfur and aqueous ammonia.
Caption: Proposed workflow for the synthesis of the target compound.
Hypothetical Experimental Protocol: Synthesis from Aldehyde
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,2'-Bithiophene-5-carboxaldehyde (1.94 g, 10 mmol), elemental sulfur (0.64 g, 20 mmol), and 100 mL of dioxane.
-
Reaction: Add 30 mL of concentrated aqueous ammonia (28-30%) to the stirred suspension.
-
Reflux: Heat the mixture to reflux (approximately 101°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. A precipitate should form.
-
Extraction: If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield the pure this compound.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Prospective Applications in Material Science
Organic Electronics: A Functional Monomer for Semiconducting Polymers
Causality and Rationale: Polythiophenes are a leading class of p-type organic semiconductors.[5][8][9] Their electrical properties are highly dependent on the regioregularity of the polymer chain and the degree of intermolecular order (packing), which facilitates charge hopping between chains.[1][10] We hypothesize that polymerizing this compound will create a functionalized poly(bithiophene). The thioamide side chains could promote favorable intermolecular interactions via hydrogen bonding, potentially leading to enhanced solid-state packing and improved charge carrier mobility compared to analogous polymers with simple alkyl side chains.
Proposed Experimental Workflow: Electropolymerization
Electropolymerization is a powerful technique to directly deposit a thin, uniform film of a conductive polymer onto an electrode surface.[11] This method allows for precise control over film thickness and is ideal for device fabrication.
Caption: Workflow for electropolymerization and film characterization.
Detailed Protocol: Electropolymerization
-
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte in anhydrous acetonitrile. Dissolve this compound to a final concentration of 10 mM.
-
Cell Assembly: Assemble a three-electrode electrochemical cell with an indium tin oxide (ITO) coated glass slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.
-
Polymerization: Immerse the electrodes in the electrolyte solution and purge with argon for 15 minutes. Initiate electropolymerization by cycling the potential between 0 V and +1.5 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles. An increasing redox wave in the cyclic voltammogram indicates successful polymer deposition.
-
Film Processing: After deposition, rinse the polymer-coated ITO slide with fresh acetonitrile to remove residual monomer and electrolyte, then dry under a stream of nitrogen.
-
Characterization:
-
Spectroelectrochemistry: Analyze the optical properties (UV-Vis absorption) of the film in both its neutral and oxidized (doped) states.
-
Conductivity Measurement: Measure the sheet resistance of the film using a four-point probe to calculate conductivity.
-
Morphology: Image the film surface using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) to assess uniformity and microstructure.
-
Table 1: Projected Properties of Poly(this compound)
| Property | Poly(3-hexylthiophene) (P3HT) - Reference | Projected Poly(this compound) | Rationale for Projection |
| Conductivity (doped) | 1 - 1000 S/cm[1] | 10 - 500 S/cm | Potentially enhanced intermolecular order due to H-bonding could improve charge transport. |
| Optical Band Gap | ~1.9 - 2.1 eV | ~2.0 - 2.3 eV | The thioamide is an electron-withdrawing group, which may slightly widen the band gap compared to alkyl-substituted polythiophenes. |
| Solubility | Soluble in common organic solvents | Potentially soluble in polar aprotic solvents (DMF, DMSO) | The polar thioamide group will alter solubility characteristics. |
| Morphology | Semi-crystalline fibrils | Potentially higher degree of crystallinity | Hydrogen bonding can drive self-assembly into more ordered domains. |
Chemosensors for Selective Ion Detection
Causality and Rationale: Thiophene-based fluorescent and colorimetric chemosensors are well-established tools for detecting environmentally and biologically relevant ions.[12][13][14] The design principle often involves linking a fluorophore (the bithiophene unit) to a receptor (the ion-binding site).[15] The thioamide group is an excellent receptor for soft heavy metal cations like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺) due to the high affinity of sulfur for these metals. Upon binding a target ion, the internal charge transfer (ICT) character of the molecule would be modulated, leading to a distinct and measurable change in its color (absorption spectrum) or fluorescence emission.[13]
Proposed Experimental Workflow: Colorimetric Sensing Assay
Caption: Workflow for evaluating chemosensor performance via UV-Vis titration.
Detailed Protocol: UV-Vis Titration for Metal Ion Detection
-
Stock Solutions: Prepare a 1.0 mM stock solution of this compound in DMSO. Prepare 10 mM stock solutions of various metal salts (e.g., Hg(ClO₄)₂, Pb(ClO₄)₂, Cd(ClO₄)₂, Zn(ClO₄)₂, Cu(ClO₄)₂, Fe(ClO₄)₃) in deionized water.
-
Assay Preparation: In a quartz cuvette, place 2.9 mL of a buffered aqueous solution (e.g., HEPES buffer, pH 7.4). Add 100 µL of the sensor stock solution to achieve a final concentration of ~33 µM.
-
Initial Measurement: Record the initial UV-Vis absorption spectrum of the sensor solution from 300 nm to 700 nm.
-
Titration: Add small aliquots (e.g., 2-10 µL) of a specific metal salt stock solution to the cuvette. After each addition, mix thoroughly and record the new UV-Vis spectrum.
-
Selectivity Test: Repeat the experiment with different metal ions to assess the sensor's selectivity. A significant spectral shift or change in absorbance only in the presence of a specific ion indicates high selectivity.
-
Data Analysis: Plot the change in absorbance at a specific wavelength against the concentration of the added metal ion to determine the detection limit and association constant.
Table 2: Projected Response of this compound to Various Metal Ions
| Metal Ion | Expected Interaction | Projected Color Change | Projected Spectral Shift (Δλ_max) |
| Hg²⁺ | Strong coordination with thioamide S and N atoms | Yellow to Orange/Red | +30 to +60 nm |
| Pb²⁺ | Moderate coordination | Yellow to Pale Orange | +15 to +30 nm |
| Cd²⁺ | Moderate coordination | Yellow to Pale Orange | +10 to +25 nm |
| Cu²⁺ | Strong coordination, potential fluorescence quenching | Yellow to Brownish-Yellow | +20 to +40 nm |
| Zn²⁺, Na⁺, K⁺, Ca²⁺ | Weak or no interaction (Hard metals) | No significant change | < 5 nm |
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An In-depth Technical Guide to 2,2'-Bithiophene-5-carbothioamide: Synthesis, Characterization, and Potential as a Bioactive Agent
Introduction: The Promise of the Bithiophene Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic efficacy and reduced toxicity is paramount. Within this endeavor, heterocyclic compounds, particularly those containing sulfur, have emerged as a privileged class of scaffolds. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of numerous pharmaceuticals due to its versatile chemical reactivity and ability to engage in various biological interactions. When two thiophene rings are linked, they form the 2,2'-bithiophene core, a structure that has garnered significant interest for its unique electronic properties and its presence in a range of biologically active molecules.
This technical guide delves into the chemistry and potential biological significance of a specific, yet largely unexplored, derivative: 2,2'-Bithiophene-5-carbothioamide . The introduction of the carbothioamide (-CSNH2) functional group, a bioisostere of the carboxamide group, is a strategic modification known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their biological activity. This guide will provide a comprehensive literature review of the synthesis, characterization, and the promising antimicrobial and anticancer potential of this molecule, drawing upon the wealth of knowledge available for its structural analogues.
Proposed Synthesis of this compound: A Road Map for the Bench Scientist
Route 1: The Willgerodt-Kindler Reaction Pathway
The Willgerodt-Kindler reaction is a classic and reliable method for the synthesis of thioamides from aldehydes.[1][2][3] This one-pot, multi-component reaction involves the use of an amine and elemental sulfur.[1][2]
Experimental Protocol: Willgerodt-Kindler Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2'-Bithiophene-5-carboxaldehyde (1.0 eq.) in a suitable high-boiling solvent such as pyridine or N,N-dimethylformamide (DMF).
-
Addition of Reagents: To this solution, add a secondary amine, such as morpholine or piperidine (1.2 eq.), followed by elemental sulfur (2.5 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into an excess of cold water. The crude product will precipitate out and can be collected by vacuum filtration. The resulting solid is then washed with cold water and a minimal amount of cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The choice of a high-boiling polar aprotic solvent like DMF or pyridine is crucial for solubilizing the reactants and facilitating the reaction, which often requires elevated temperatures.
-
The secondary amine acts as a catalyst and a reactant in the formation of an intermediate enamine, which is key to the reaction mechanism.
-
Elemental sulfur serves as the sulfur source for the thioamide functionality.
Caption: Proposed Willgerodt-Kindler synthesis pathway.
Route 2: The Nitrile Intermediate Pathway
An alternative and often high-yielding approach involves the conversion of the starting aldehyde to a nitrile, followed by thionation.
Step 1: Synthesis of 2,2'-Bithiophene-5-carbonitrile
The synthesis of the nitrile intermediate can be achieved through various methods, with the Suzuki or Stille coupling being prominent for constructing the bithiophene core if starting from smaller fragments.[4][5][6] However, starting from the aldehyde, a direct conversion is more efficient.
Experimental Protocol: Aldehyde to Nitrile Conversion
-
Reaction Setup: Dissolve 2,2'-Bithiophene-5-carboxaldehyde (1.0 eq.) in a suitable solvent like ethanol or methanol.
-
Oxime Formation: Add hydroxylamine hydrochloride (1.1 eq.) and a base such as sodium acetate or pyridine (1.2 eq.). Stir the mixture at room temperature or with gentle heating until the formation of the oxime is complete (monitored by TLC).
-
Dehydration to Nitrile: The crude oxime can then be dehydrated to the nitrile using a variety of reagents, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. Refluxing in acetic anhydride is a common and effective method.
-
Work-up and Purification: After the reaction, the mixture is cooled and poured into water to precipitate the nitrile. The product is then collected, washed, and can be purified by recrystallization or chromatography.
Step 2: Conversion of Nitrile to Thioamide
The conversion of nitriles to primary thioamides can be readily accomplished by reaction with hydrogen sulfide or a surrogate.[7][8][9][10][11]
Experimental Protocol: Nitrile to Thioamide Conversion
-
Reaction Setup: Dissolve 2,2'-Bithiophene-5-carbonitrile (1.0 eq.) in a solvent mixture, typically pyridine or a mixture of methanol and water.
-
Thionation: Bubble hydrogen sulfide gas through the solution, or add a source of sulfide such as sodium hydrosulfide (NaSH) or ammonium sulfide ((NH4)2S).[8] The reaction is often catalyzed by a base like triethylamine.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating and monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then triturated with water, and the solid thioamide is collected by filtration. Purification is achieved by recrystallization.
Caption: Proposed nitrile intermediate synthesis pathway.
Physicochemical Properties and Characterization
The anticipated physicochemical properties of this compound are summarized in the table below. These values are predicted based on its chemical structure and can be instrumental in designing downstream experiments, such as formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance |
| Molecular Formula | C9H7NS3 | Basic structural information |
| Molecular Weight | 225.35 g/mol | Important for stoichiometric calculations |
| LogP | ~2.5 - 3.5 | Prediction of lipophilicity and membrane permeability |
| Topological Polar Surface Area (TPSA) | ~90-100 Ų | Indicator of drug transport properties |
| Hydrogen Bond Donors | 2 | Potential for intermolecular interactions |
| Hydrogen Bond Acceptors | 3 | Potential for intermolecular interactions |
| Rotatable Bonds | 1 | Indication of molecular flexibility |
Characterization of the Synthesized Compound
The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches (around 3100-3400 cm⁻¹), the C=S stretch (around 1200-1400 cm⁻¹), and the aromatic C-H and C=C stretches, confirming the presence of the key functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.
-
Melting Point: A sharp melting point would be indicative of a pure crystalline solid.
The Biological Landscape: A Review of Related Thiophene Derivatives
While specific biological data for this compound is scarce, the extensive research on structurally similar thiophene carboxamides and carbothioamides provides a strong foundation for predicting its potential therapeutic applications.
Antimicrobial Activity: A Potential Weapon Against Drug Resistance
Thiophene derivatives have long been recognized for their broad-spectrum antimicrobial properties.[12][13][14][15][16] The incorporation of a carbothioamide moiety is often associated with enhanced antimicrobial efficacy.
A study on thiophene appended pyrazoline carbothioamides demonstrated their potential as antimicrobial agents.[13] Another study on thiophene-2-carboxylic acid thioureides also reported significant antimicrobial activity.[16] The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.
Table 2: Antimicrobial Activity of Selected Thiophene Carboxamide/Carbothioamide Derivatives
| Compound Class | Target Organisms | Reported Activity (MIC/IC50) | Reference |
| Thiophene-appended pyrazoline carbothioamides | Various bacteria and fungi | Good antimicrobial susceptibility | [13] |
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | ESBL-producing E. coli | High activity | [15] |
| Phthalimide carbothioamides | Various bacteria and fungi | Promising antimicrobial potential | [17] |
The data from these related compounds strongly suggests that this compound is a promising candidate for further investigation as a novel antimicrobial agent.
Anticancer Activity: A New Frontier in Oncology Research
The thiophene scaffold is a recurring motif in a multitude of anticancer agents.[18][19][20][21][22][23][24][25] The replacement of an amide with a thioamide has been shown to enhance anticancer activity in some cases. Thiophene carboxamide derivatives have been investigated as biomimetics of the potent anticancer agent Combretastatin A-4 (CA-4), which targets tubulin polymerization.[18][21]
A series of pyrazoline-based carboxamide and carbothioamide analogs were synthesized and evaluated for their anticancer activity, with several compounds showing remarkable cytotoxicity against various cancer cell lines.[20][23] The mechanism of action for many of these compounds is believed to involve the induction of apoptosis.[20][23]
Table 3: Anticancer Activity of Selected Thiophene Carboxamide/Carbothioamide Derivatives
| Compound Class | Cancer Cell Lines | Reported Activity (IC50) | Putative Mechanism | Reference |
| Thiophene carboxamide CA-4 biomimetics | Hep3B | 5.46 µM and 12.58 µM | Tubulin-colchicine binding | [18][21] |
| Pyrazoline carbothioamide/carboxamide analogs | A549, HeLa | Moderate to good cytotoxicity | Induction of apoptosis | [20][23] |
| Thiophene-2-carboxamide derivatives | MCF-7, K562, HepG2, MDA-MB-231 | Potent inhibitory activity | Not specified | [25] |
These findings underscore the significant potential of this compound as a lead structure for the development of novel anticancer therapeutics.
Hypothesized Mechanism of Action: Unraveling the Molecular Interactions
Based on the known biological activities of related compounds, several plausible mechanisms of action can be hypothesized for this compound.
-
Inhibition of Key Enzymes: The carbothioamide moiety can act as a zinc-binding group, suggesting potential inhibition of zinc-containing enzymes such as carbonic anhydrases, which are involved in various physiological processes, including tumorigenesis.[26]
-
Disruption of Microtubule Dynamics: As seen with CA-4 analogs, the bithiophene scaffold could facilitate binding to the colchicine site of tubulin, thereby disrupting microtubule polymerization and arresting cell division in cancer cells.[18][21]
-
Induction of Apoptosis: The compound may trigger programmed cell death through various signaling pathways, a common mechanism for many anticancer agents.[20][23]
-
Interference with Microbial Cell Wall Synthesis or Membrane Integrity: In the context of antimicrobial activity, the compound could inhibit essential enzymes involved in bacterial cell wall biosynthesis or disrupt the integrity of the microbial cell membrane.
Caption: Potential anticancer mechanisms of action.
Future Directions and Applications: Charting the Course for Drug Discovery
This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. The following are key future directions for research:
-
Synthesis and Characterization: The immediate next step is the successful synthesis and thorough characterization of the title compound using the protocols outlined in this guide.
-
In Vitro Biological Evaluation: A comprehensive screening of the compound against a panel of clinically relevant bacteria, fungi, and cancer cell lines is essential to determine its biological activity profile.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives with modifications to the bithiophene core and the carbothioamide group will be crucial for optimizing potency and selectivity.
-
Mechanism of Action Studies: Once significant biological activity is confirmed, detailed mechanistic studies should be undertaken to identify the specific molecular targets and signaling pathways involved.
-
In Vivo Efficacy and Safety Profiling: Promising candidates from in vitro studies should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and toxicity.
Conclusion: A Molecule of Untapped Potential
This in-depth technical guide has provided a comprehensive overview of this compound, a molecule that, while not yet extensively studied, holds considerable promise as a bioactive agent. By leveraging the existing knowledge of its structural components—the 2,2'-bithiophene scaffold and the carbothioamide functional group—we have proposed robust synthetic pathways and have forecasted a strong potential for both antimicrobial and anticancer activities. The information and protocols presented herein are intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry, catalyzing further investigation into this intriguing molecule and paving the way for the potential development of novel therapeutics.
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An In-depth Technical Guide to 2,2'-Bithiophene-5-carbothioamide: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2,2'-Bithiophene-5-carbothioamide, a heterocyclic compound of interest to researchers, medicinal chemists, and professionals in drug development. While a specific CAS number for this compound is not publicly registered, this document outlines its molecular structure, a proposed synthetic pathway from a commercially available precursor, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications in the pharmaceutical sciences, grounded in the established bioactivities of its constituent moieties.
Molecular Identity and Structural Elucidation
This compound is a derivative of 2,2'-bithiophene, a well-characterized aromatic heterocyclic compound. The core structure consists of two thiophene rings linked at their 2-positions. The functionalization at the 5-position of one of the thiophene rings is a primary carbothioamide group (-C(=S)NH₂).
Molecular Structure:
Caption: Molecular structure of this compound.
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C₉H₈N₂S₃ |
| Molecular Weight | 256.43 g/mol |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Synthesis and Purification
The synthesis of this compound can be logically approached from its corresponding aldehyde, 2,2'-Bithiophene-5-carboxaldehyde, which is a commercially available starting material. The conversion of an aldehyde to a primary thioamide is a well-established transformation in organic chemistry.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed):
Rationale for Reagent Selection: Lawesson's reagent is a widely used, mild, and efficient thionating agent for converting carbonyl compounds, including aldehydes, into their corresponding thiocarbonyls. An alternative, potentially higher-yielding method involves the use of phosphorus pentasulfide (P₄S₁₀) in the presence of a trapping agent like hexamethyldisiloxane (HMDO) to prevent side reactions.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,2'-Bithiophene-5-carboxaldehyde (1 equivalent) in anhydrous toluene.
-
Addition of Thionating Agent: To the stirred solution, add Lawesson's reagent (0.5-1.0 equivalents) portion-wise. The reaction is typically exothermic, and the addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate). The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The residue is then redissolved in a suitable organic solvent like dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a brine wash.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting solid is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization and Analytical Profile
The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques.
Predicted Spectroscopic Data:
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons of the bithiophene core (multiple signals), downfield signal for the thioamide NH₂ protons.[1] |
| ¹³C NMR | Aromatic carbons of the bithiophene core, a characteristic downfield signal for the C=S carbon (typically in the range of 200-210 ppm).[2] |
| IR Spectroscopy | Characteristic N-H stretching vibrations, C=S stretching vibration (typically around 1120 cm⁻¹).[2] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 256.43 m/z. |
Potential Applications in Drug Development
The chemical architecture of this compound suggests a high potential for biological activity, making it an attractive scaffold for drug discovery programs.
4.1. Antimicrobial and Antifungal Activity:
Thiophene derivatives are known to possess a broad spectrum of antimicrobial activities.[3] The bithiophene moiety, in particular, has been explored for its antibacterial and antifungal properties.[4][5] The thioamide functional group is also a key component in several antimicrobial agents.[6] The combination of these two pharmacophores in a single molecule could lead to synergistic effects and a novel mechanism of action against drug-resistant pathogens.
4.2. Anticancer Potential:
Both thiophene and thioamide-containing compounds have been investigated as potential anticancer agents.[7] Thiophene derivatives have been shown to induce apoptosis in cancer cells, while some thioamides can act as inhibitors of key enzymes involved in cancer progression.[6] The planar, aromatic structure of the bithiophene core could facilitate intercalation with DNA or binding to the active sites of enzymes.
4.3. Anti-inflammatory Properties:
Chronic inflammation is a hallmark of many diseases. Thiophene derivatives have demonstrated anti-inflammatory effects in various preclinical models.[4][5] Thioamides can also modulate inflammatory pathways.[7] Therefore, this compound could be a promising lead compound for the development of novel anti-inflammatory drugs.
4.4. Enzyme Inhibition:
The thioamide group is known to be a good metal chelator and can interact with metalloenzymes.[6] This property, combined with the extended aromatic system of the bithiophene, could enable the molecule to act as a specific inhibitor for certain classes of enzymes, such as matrix metalloproteinases or histone deacetylases, which are implicated in various diseases.
Safety and Handling
As with any novel chemical entity, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. While specific toxicity data is not available, related aromatic sulfur-containing compounds may cause skin and eye irritation.
Conclusion
This compound represents a novel and synthetically accessible molecule with significant potential for applications in drug discovery and development. Its unique combination of a proven bioactive bithiophene scaffold and a versatile thioamide functional group warrants further investigation into its pharmacological properties. The synthetic and characterization protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this promising compound.
References
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Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). PMC. Available at: [Link]
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Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (n.d.). PMC. Available at: [Link]
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Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Hydroxyalkyne–Bithiophene Derivatives: Synthesis and Antileishmanial Activity. (2025). PMC. Available at: [Link]
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A Simple and Efficient Synthesis of Substituted 2,2′-Bithiophene and 2,2′:5′,2″-Terthiophene. (2014). ACS Publications. Available at: [Link]
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Biological Activities of Thiophenes. (2024). Encyclopedia MDPI. Available at: [Link]
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A Simple and Efficient Synthesis of Substituted 2,2 ′-Bithiophene and 2,2 ′:5 ′,2 ′′-Terthiophene. (2018). ResearchGate. Available at: [Link]
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Unlocking the potential of the thioamide group in drug design and development. (2024). Taylor & Francis Online. Available at: [Link]
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SYNTHESIS OF THIOAMIDE COMPLEX COMPOUNDS OF COPPER(II) AND STUDY OF THEIR MUTUAL TRANSFORMATIONS. (2025). Journal of Chemistry and Technologies. Available at: [Link]
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K2S2O8-Promoted Aryl Thioamides Synthesis from Aryl Aldehydes Using Thiourea as the Sulfur Source. (n.d.). MDPI. Available at: [Link]
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An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Medicinal Chemistry. Available at: [Link]
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Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives. (n.d.). PMC. Available at: [Link]
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Pharmacology of Thioamide Antithyroid Drugs ; Methimazole, Propylthiouracil, Carbimazole. (2024). YouTube. Available at: [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. Available at: [Link]
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THIOPHENE AND ITS DERIVATIVES. (n.d.). download. Available at: [Link]
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Thioamide. (n.d.). Wikipedia. Available at: [Link]
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Thioamide synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Synthesis of alkyl thioamides by three-component reactions of allyl alcohols, elemental sulfur and amines: elemental sulfur as a mild oxidant and a sulfur source. (n.d.). Green Chemistry (RSC Publishing). Available at: [Link]
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Synthesis, Characterization and Biological Activity of Some Thiophene Substituted Biheterocycles Containing Oxadiazoles. (2014). ResearchGate. Available at: [Link]
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Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. (n.d.). MDPI. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for 2,2'-Bithiophene-5-carbothioamide in Organic Electronics
Introduction: The Promise of Thioamide Functionalization in Bithiophene-Based Organic Semiconductors
The field of organic electronics continues to be driven by the rational design and synthesis of novel π-conjugated materials with tailored optoelectronic properties.[1] Among the various classes of organic semiconductors, thiophene-based materials have emerged as a cornerstone due to their excellent charge transport characteristics and environmental stability.[2] The 2,2'-bithiophene unit, in particular, offers a rigid and planar backbone that facilitates intermolecular charge hopping, a critical factor for efficient device performance.[1] This document provides detailed application notes and protocols for the synthesis, characterization, and utilization of a promising, yet underexplored, derivative: 2,2'-Bithiophene-5-carbothioamide.
The strategic introduction of the carbothioamide (-CSNH₂) functional group onto the bithiophene core is hypothesized to impart several advantageous properties. The sulfur atom in the thioamide group is more polarizable than the oxygen in its amide analogue, which can lead to stronger intermolecular interactions and potentially influence the molecular packing in the solid state.[2] Furthermore, the thioamide moiety is known to be a stronger electron-withdrawing group than the corresponding amide, which can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning of frontier molecular orbitals is crucial for optimizing charge injection and transport in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3]
This guide is intended for researchers and scientists in the fields of materials chemistry, organic electronics, and drug development. It aims to provide not just a set of instructions, but a comprehensive understanding of the scientific principles and experimental considerations for working with this compound. We will delve into its synthesis from commercially available precursors, propose detailed protocols for its characterization, and provide step-by-step guidance for its integration into solution-processable organic field-effect transistors.
Part 1: Synthesis and Characterization of this compound
A reliable and reproducible synthesis is the foundation of any materials science investigation. This section provides a detailed protocol for the synthesis of this compound from its corresponding aldehyde, a commercially available starting material.
Synthetic Pathway: From Aldehyde to Thioamide
The conversion of an aldehyde to a primary thioamide can be achieved through various synthetic routes. A common and effective method involves a one-pot reaction using a thionating agent. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a widely used and efficient reagent for this transformation.[4] An alternative, more environmentally friendly approach involves a one-pot reaction in aqueous media.[5]
Below is a proposed synthetic scheme based on the thionation of the corresponding amide, which is a common intermediate.
Caption: Proposed synthesis of this compound.
Detailed Synthetic Protocol
Materials:
-
2,2'-Bithiophene-5-carboxaldehyde (Commercially available)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Formic acid (HCOOH)
-
Lawesson's Reagent
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Hexane
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of 2,2'-Bithiophene-5-carboxamide
-
In a round-bottom flask, dissolve 2,2'-Bithiophene-5-carboxaldehyde (1.0 eq) in formic acid.
-
Add hydroxylamine hydrochloride (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to yield 2,2'-Bithiophene-5-carboxamide.
Step 2: Thionation to this compound
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,2'-Bithiophene-5-carboxamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 eq) to the solution. Caution: Lawesson's reagent is an irritant and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Purify the product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent in vacuo.
-
Recrystallize the solid from a suitable solvent system (e.g., DCM/hexane) to obtain pure this compound.
Characterization
A thorough characterization of the synthesized material is essential to confirm its identity, purity, and key electronic properties.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural verification and purity assessment. | Characteristic peaks corresponding to the aromatic protons and carbons of the bithiophene core and the thioamide group. The absence of aldehyde or amide proton signals will indicate complete conversion. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the exact mass of C₉H₇NS₂. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Presence of C=S stretching and N-H stretching vibrations characteristic of a thioamide. Absence of the C=O stretching band of the amide precursor. |
| UV-Visible Spectroscopy | Determination of the optical bandgap. | Measurement of the absorption spectrum in a suitable solvent (e.g., chloroform) to determine the absorption maximum (λmax) and the onset of absorption, from which the optical bandgap can be estimated. |
| Cyclic Voltammetry (CV) | Estimation of HOMO and LUMO energy levels. | Measurement of the oxidation and reduction potentials to calculate the HOMO and LUMO energy levels, which are crucial for predicting charge injection barriers in devices. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. | Determination of the decomposition temperature, which is important for understanding the material's stability during device fabrication and operation. |
Part 2: Application in Organic Field-Effect Transistors (OFETs)
The performance of an organic semiconductor is ultimately evaluated by its performance in a device. This section provides a detailed protocol for the fabrication and characterization of a solution-processed, bottom-gate, top-contact (BGTC) OFET using this compound as the active layer.
Rationale for Device Architecture and Processing Choices
-
Bottom-Gate, Top-Contact (BGTC) Architecture: This architecture is widely used for research purposes as it allows for the facile deposition of the organic semiconductor onto a pre-fabricated substrate and subsequent evaporation of the source and drain electrodes. This minimizes potential damage to the organic layer during electrode deposition.
-
Solution-Processing: Solution-based deposition techniques, such as spin-coating, are attractive for large-area and low-cost manufacturing of organic electronics.[6] The solubility of this compound in common organic solvents will be a key determinant of its suitability for this approach. The choice of solvent can significantly impact the thin-film morphology and, consequently, the device performance.
-
Dielectric Surface Treatment: The interface between the gate dielectric and the organic semiconductor is critical for efficient charge transport.[7] Surface treatments, such as with octadecyltrichlorosilane (OTS), are often employed to create a more hydrophobic and ordered surface, which can promote better molecular packing of the organic semiconductor.
Caption: Workflow for the fabrication of a BGTC OFET.
Detailed Protocol for OFET Fabrication and Characterization
Materials and Equipment:
-
Heavily n-doped Si wafers with a thermally grown SiO₂ layer (e.g., 300 nm)
-
This compound
-
High-purity organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene)
-
Octadecyltrichlorosilane (OTS)
-
Trichloroethylene, Acetone, Isopropanol (semiconductor grade)
-
Gold (Au) for source/drain electrodes
-
Spin-coater
-
Thermal evaporator
-
Probe station with semiconductor parameter analyzer
-
Glovebox with an inert atmosphere
Protocol:
-
Substrate Preparation:
-
Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Sequentially sonicate the substrates in trichloroethylene, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with an oxygen plasma or a piranha solution to create a hydrophilic surface. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
-
Dielectric Surface Treatment:
-
Prepare a solution of OTS in an anhydrous solvent like toluene or hexane (typically 0.1-1% v/v).
-
Immerse the cleaned substrates in the OTS solution for a specified time (e.g., 30 minutes) in a moisture-free environment.
-
Rinse the substrates thoroughly with the solvent to remove any excess OTS.
-
Anneal the substrates at a moderate temperature (e.g., 120 °C) for 30-60 minutes.
-
-
Semiconductor Solution Preparation and Deposition:
-
Prepare a solution of this compound in a suitable high-purity organic solvent (e.g., 5-10 mg/mL). The choice of solvent and concentration may need to be optimized.
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
Transfer the OTS-treated substrates to a spin-coater.
-
Deposit the semiconductor solution onto the substrate and spin-coat at a desired speed (e.g., 1500-3000 rpm) for a set duration (e.g., 60 seconds). This step should ideally be performed in an inert atmosphere (glovebox).
-
-
Thermal Annealing:
-
Transfer the spin-coated films to a hotplate inside the glovebox.
-
Anneal the films at a temperature below the material's decomposition temperature (determined by TGA) for a specific time (e.g., 100-150 °C for 30 minutes). This step helps to improve the crystallinity and morphology of the thin film.
-
-
Electrode Deposition:
-
Transfer the annealed films to a thermal evaporator.
-
Using a shadow mask, deposit the source and drain electrodes by thermal evaporation of gold (Au). A typical thickness for the electrodes is 50-100 nm. The channel length (L) and width (W) are defined by the shadow mask.
-
-
Device Characterization:
-
Transfer the fabricated OFETs to a probe station connected to a semiconductor parameter analyzer. All measurements should be performed in an inert atmosphere or under vacuum to minimize degradation from air and moisture.
-
Measure the output characteristics (IDS vs. VDS at different VGS) and transfer characteristics (IDS vs. VGS at a constant VDS).
-
From the transfer characteristics in the saturation regime, calculate the field-effect mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).
-
Expected Outcomes and Data Analysis
The performance of the OFET will be determined by the quality of the this compound thin film and the device fabrication process.
-
Field-Effect Mobility (µ): This is a measure of how quickly charge carriers move through the semiconductor. A higher mobility is desirable for faster device operation. The mobility can be calculated from the slope of the (IDS)1/2 vs. VGS plot in the saturation regime.
-
On/Off Current Ratio (Ion/Ioff): This is the ratio of the drain current when the transistor is in the "on" state to the "off" state. A high on/off ratio is crucial for digital applications to distinguish between the two states.
-
Threshold Voltage (Vth): This is the gate voltage at which the transistor begins to conduct. A low threshold voltage is desirable for low-power operation.
The polarity of the charge transport (p-type, n-type, or ambipolar) will be determined by the energy levels of the material and the work functions of the electrodes. Based on the electron-withdrawing nature of the thioamide group, it is plausible that this compound could exhibit n-type or ambipolar behavior.
Part 3: Troubleshooting and Future Directions
Troubleshooting Common Issues:
-
Low Solubility: If the material has poor solubility, consider using higher boiling point solvents (e.g., dichlorobenzene, trichlorobenzene) and heating the solution.
-
Poor Film Quality: Inhomogeneous or dewetted films can result from improper solvent choice, spin-coating parameters, or substrate surface energy. Optimization of these parameters is crucial.
-
Low Mobility/On-Off Ratio: This can be due to a variety of factors including poor film morphology, high contact resistance at the electrodes, or trapping of charge carriers at the dielectric interface. Systematic optimization of the annealing temperature, electrode material, and dielectric surface treatment can help to improve performance.
Future Research Directions:
-
Exploration of different device architectures: Investigating top-gate or dual-gate OFET structures could lead to improved performance and stability.
-
Blending with other organic semiconductors: Creating bulk heterojunctions with donor or acceptor materials could be a promising strategy for OPV applications.
-
Synthesis of polymeric analogues: Polymerization of a suitably functionalized this compound monomer could lead to materials with improved film-forming properties and charge transport characteristics.
References
-
Boudinov, H., & Leite, G. V. (2022). Organic Field Effect Transistors. Journal of Integrated Circuits and Systems, 17(2). [Link]6]
-
Facchetti, A. (2007). Organic semiconductors for organic field-effect transistors. Journal of Physics D: Applied Physics, 40(3), R45. [Link]1]
-
Yadav, L. D. S., Singh, S., & Rai, V. K. (2014). Metal-Free, One-Pot Oxidative Conversion of Aldehydes to Primary Thioamides in Aqueous Media. Synthetic Communications, 44(3), 408–416. [Link]5]
-
Liu, Y., et al. (2023). Isoindigo–Thiophene D–A–D–Type Conjugated Polymers: Electrosynthesis and Electrochromic Performances. Polymers, 15(3), 564. [Link]3]
-
Britannica. (n.d.). Organosulfur compound. Retrieved January 26, 2026, from [Link]2]
-
Perepichka, I. F., & Perepichka, D. F. (Eds.). (2009). Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics. Wiley.[5]
-
S. O. Lawesson, et al. (1978). Tetrahedron, 34(11), 1689-1692.[4]
-
H. Boudinov, G. V. Leite. (2022). Journal of Integrated Circuits and Systems, 17(2).[6]
-
A. Facchetti. (2007). Nature Materials, 6(3), 159-160.[1]
-
L. D. S. Yadav, et al. (2014). Synthetic Communications, 44(3), 408-416.[5]
-
Chem-Impex. Thiophene-2-carbothioamide. (n.d.).[2]
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Y. Liu, et al. (2023). Polymers, 15(3), 564.[3]
-
Alfa Chemistry. Lawesson's Reagent. (n.d.).[4]
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Britannica. Organosulfur compound. (n.d.).[2]
-
I. F. Perepichka, D. F. Perepichka. (Eds.). (2009). Handbook of Thiophene-Based Materials.[5]
-
Sigma-Aldrich. 2,2'-Bithiophene-5-carboxaldehyde. (n.d.).
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Application Note: 2,2'-Bithiophene-5-carbothioamide as a Functional Building Block for Electrosynthesized Conductive Polymers
Abstract
This guide provides a comprehensive framework for the utilization of 2,2'-bithiophene-5-carbothioamide as a novel monomer for the electrochemical synthesis of functional conductive polymers. The incorporation of the carbothioamide moiety into the poly(bithiophene) backbone is hypothesized to introduce unique electronic properties and potential for post-polymerization modification. We present detailed protocols for the synthesis of the monomer, its electropolymerization via cyclic voltammetry, and the subsequent characterization of the resulting polymer films. This document is intended for researchers in materials science, polymer chemistry, and drug development seeking to explore new functional conductive materials.
Introduction and Scientific Principle
Conductive polymers, particularly those based on polythiophene, are cornerstone materials in the field of organic electronics.[1][2] Their utility stems from a unique combination of electrical conductivity, optical activity, and mechanical flexibility.[3] The properties of these polymers can be finely tuned by introducing functional groups onto the monomer unit.[4]
The 2,2'-bithiophene unit is an excellent starting block for electropolymerization as it has a lower oxidation potential than a single thiophene ring, facilitating more controlled polymer growth.[5] The focus of this application note, this compound, introduces a sulfur-containing functional group. The carbothioamide group is an electron-withdrawing moiety, which is expected to influence the polymerization potential and the electronic structure of the resulting polymer.[6] This functional group can also serve as a coordination site for metal ions or as a reactive handle for further chemical modifications, opening avenues for sensor development and functional material design.
The primary method for polymer synthesis discussed herein is electropolymerization. This technique uses an applied electrical potential to oxidize the monomer units, leading to the formation of radical cations that couple to form polymer chains directly on the electrode surface.[2][7] This method offers significant advantages, including the ability to control film thickness and morphology by modulating the electrochemical parameters.
Experimental Protocols
Synthesis of Monomer: this compound
While 2,2'-bithiophene-5-carboxaldehyde is commercially available, the carbothioamide derivative requires a two-step synthesis. This protocol is adapted from standard organic transformations.
Step 1: Oximation of 2,2'-Bithiophene-5-carboxaldehyde
-
Dissolve 2,2'-bithiophene-5-carboxaldehyde (1.0 eq) in a mixture of ethanol and pyridine (10:1 v/v).
-
Add hydroxylamine hydrochloride (1.5 eq) to the solution.
-
Reflux the mixture for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated oxime by filtration, wash with water, and dry under vacuum.
Step 2: Thionation of the Oxime to Carbothioamide
-
Dissolve the dried 2,2'-bithiophene-5-aldoxime (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.6 eq) to the solution.
-
Reflux the mixture under a nitrogen atmosphere for 4-6 hours, monitoring by TLC.
-
Cool the reaction, filter to remove any insoluble byproducts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield pure this compound.
Scientist's Note: The use of an inert atmosphere in Step 2 is crucial to prevent oxidation of the Lawesson's reagent and the desired product. The purity of the monomer is paramount for successful electropolymerization.
Electrochemical Polymerization
This protocol details the deposition of a poly(this compound) film onto an indium tin oxide (ITO) coated glass slide using cyclic voltammetry (CV).
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
ITO-coated glass slide (Working Electrode)
-
Platinum wire or foil (Counter Electrode)
-
Ag/AgCl or Saturated Calomel Electrode (Reference Electrode)
-
Acetonitrile (anhydrous, electrochemical grade)
-
Tetrabutylammonium perchlorate (TBAP) or similar supporting electrolyte
-
Nitrogen or Argon gas source
Protocol:
-
Electrode Preparation: Clean the ITO slide by sonicating sequentially in detergent solution, deionized water, acetone, and isopropanol (15 minutes each). Dry the electrode under a stream of nitrogen.
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of TBAP in anhydrous acetonitrile. Add the this compound monomer to a final concentration of 10-20 mM.
-
Cell Assembly: Assemble the three-electrode cell with the ITO slide as the working electrode, platinum as the counter electrode, and the reference electrode positioned close to the working electrode.
-
Deoxygenation: Purge the electrolyte solution with dry nitrogen or argon for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.[8]
-
Electropolymerization: Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a vertex potential sufficiently high to oxidize the monomer (e.g., +1.6 V vs. Ag/AgCl) and back. The exact potential will need to be determined empirically but will be higher than that of unsubstituted bithiophene due to the electron-withdrawing nature of the carbothioamide group.
-
Repeat the potential cycling for a set number of cycles (e.g., 10-20). An increase in the peak currents with each cycle indicates the deposition and growth of a conductive polymer film on the electrode surface.[9]
-
Post-Polymerization Cleaning: After deposition, remove the polymer-coated electrode from the cell, rinse it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte, and dry it gently with nitrogen.
Underlying Principle: Deoxygenation is critical because dissolved oxygen can react with the radical cations formed during polymerization, terminating chain growth and leading to lower quality films. The supporting electrolyte (TBAP) is necessary to ensure the solution has sufficient ionic conductivity for the electrochemical process to occur efficiently.
Polymer Characterization
2.3.1. Electrochemical Characterization (Cyclic Voltammetry)
-
Place the newly formed polymer film in a monomer-free electrolyte solution (0.1 M TBAP in acetonitrile).
-
Perform cyclic voltammetry over a potential range that covers the polymer's redox activity (e.g., -0.2 V to +1.2 V vs. Ag/AgCl).
-
The resulting voltammogram will show the characteristic oxidation (doping) and reduction (dedoping) peaks of the polymer, confirming its electrochemical activity. The stability of the polymer can be assessed by performing multiple cycles and observing any decrease in peak currents.[10][11]
2.3.2. Spectroelectrochemical Characterization
Spectroelectrochemistry provides insight into the changes in the electronic structure of the polymer as its oxidation state is varied.[12]
-
Set up the electrochemical cell within the sample compartment of a UV-Vis-NIR spectrometer.
-
Record the absorption spectrum of the polymer film at a potential where it is in its neutral (fully reduced) state. This will show the π-π* transition.
-
Apply a series of increasing potentials to incrementally oxidize the polymer. Record a full spectrum at each potential step.
-
Observe the decrease in the π-π* transition peak and the emergence of new absorption bands at lower energies (longer wavelengths), which correspond to the formation of polarons and bipolarons—the charge carriers in the conductive state.[13]
2.3.3. Conductivity Measurement
The sheet resistance of the polymer film can be measured using a four-point probe method.
-
Deposit the polymer film onto a substrate with pre-patterned electrodes.
-
Use a four-point probe setup to pass a current through the outer two probes and measure the voltage across the inner two probes.
-
The conductivity (σ) can be calculated from the sheet resistance, taking into account the film thickness.[14][15] Film thickness can be measured using profilometry or atomic force microscopy (AFM).
Data Presentation and Expected Results
The experimental parameters and expected outcomes are summarized below.
| Parameter | Typical Value / Expected Result | Rationale / Comment |
| Monomer Oxidation Potential | ~1.2 - 1.6 V vs. Ag/AgCl | Higher than unsubstituted bithiophene due to the electron-withdrawing carbothioamide group. |
| Polymer Redox Potential | 0.6 - 1.0 V vs. Ag/AgCl | The potential at which the polymer becomes conductive (doped). |
| Neutral State λmax | 400 - 450 nm | Corresponds to the π-π* transition of the conjugated polymer backbone. |
| Doped State Absorption | Emergence of bands > 700 nm | Indicates the formation of polaron and bipolaron states, characteristic of a conductive polymer.[13] |
| Conductivity (Doped State) | 10⁻³ - 10¹ S/cm | Highly dependent on film morphology, thickness, and doping level.[16] |
Visualization of Key Processes
Monomer [label=<
n
];
Polymer [label=<
];
Monomer -> Polymer [style=solid, label=" Electropolymerization\n- 2n H⁺, - 2n e⁻"]; } dot Caption: Idealized electropolymerization reaction.
Conclusion
This compound is a promising monomer for the development of new functional conductive polymers. The protocols outlined in this application note provide a robust starting point for the synthesis and characterization of these materials. The presence of the carbothioamide group offers a unique handle for tuning the electronic properties and for post-polymerization functionalization, paving the way for applications in sensors, electrochromic devices, and specialized biomedical materials.
References
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Wei, Y., Chan, C. C., Tian, J., Jang, G. W., & Hsueh, K. F. (1991). Electrochemical polymerization of thiophenes in the presence of bithiophene or terthiophene: kinetics and mechanism of the polymerization. Chemistry of Materials, 3(5), 888-897. [Link]
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Clochard, M., et al. (2012). Synthesis, photophysical and electropolymerization properties of thiophene-substituted 2,3-diphenylbuta-1,3-dienes. New Journal of Chemistry, 36(4), 955-963. [Link]
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Sliwka, B. W., et al. (2016). Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives. Molecules, 21(11), 1457. [Link]
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Kauffman, D. R., & Star, A. (2023). Understanding Polymer Electrodeposition and Conducting Polymer Modified Electrodes Using Electrochemistry, Spectroscopy, and Scanning Probe Microscopy. Journal of Chemical Education, 100(10), 4065–4074. [Link]
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Ishii, H., et al. (2012). Photoluminescence characterization of polythiophene films incorporated with highly functional molecules such as metallophthalocyanine. Journal of Applied Physics, 111(9), 093502. [Link]
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Krukiewicz, K., & Katunin, A. (2016). Conductivity of Thin Polymer Films Containing Polyaniline. Advances in Materials Science and Engineering, 2016, 1-7. [Link]
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Bator, M., et al. (2017). Spectroelectrochemistry of poly(3-hexylthiophenes) in solution. Beilstein Journal of Organic Chemistry, 13, 2110-2117. [Link]
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Irfan, A., et al. (2019). Effect of electron-withdrawing groups on photovoltaic performance of thiophene-vinyl-thiophene derivative and benzochalcogenadiazole based copolymers: A computational study. Computational and Theoretical Chemistry, 1157, 30-38. [Link]
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Kondratiev, V. V., & Tolstopyatova, E. G. (2021). Spectroelectrochemistry of Electroactive Polymer Composite Materials. Polymers, 13(16), 2769. [Link]
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Dillingham, T. R., Cornelison, D. M., & Townsend, S. W. (1996). Structural and chemical characterization of vapor-deposited polythiophene films. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 14(3), 1494–1498. [Link]
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Wycisk, R., et al. (2006). Simple setup to measure electrical properties of polymeric films. Review of Scientific Instruments, 77(12), 126102. [Link]
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Irimia-Vladu, M., et al. (2019). Thin Functional Polymer Films by Electropolymerization. Polymers, 11(8), 1293. [Link]
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Silveira, G. F., et al. (2022). Optical and Electrical Characterization of Poly(3-Decylthiophene) Thin Films: Chloroform Sensor. Materials Research, 25. [Link]
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Zhang, S., et al. (2019). The Critical Role of Electron-Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers. Advanced Electronic Materials, 5(7), 1900173. [Link]
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Garreau, S., et al. (1999). In Situ Spectroelectrochemical Raman Studies of Poly(3,4-ethylenedioxythiophene) (PEDT). Macromolecules, 32(20), 6807–6812. [Link]
- Guglielmetti, L. (1997). Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof. U.S.
-
Lee, J., et al. (2023). Conductivity of Electropolymerized Thiophene Films: Effect of Fused-Ring Thiophenes as the Monomer. ACS Applied Polymer Materials. [Link]
-
Demetriou, D., & Bard, A. J. (2001). Polymer Films on Electrodes. 30. Electrochemistry and Scanning Electrochemical Microscopy Characterization of Benzimidazolebenzophenanthroline Ladder-Type Polymer. Analytical Chemistry, 73(10), 2291–2298. [Link]
-
C-Therm Technologies. (2023). Measuring the Thermal Conductivity of Polymers. [Link]
-
Wei, Y., et al. (1991). Electrochemical polymerization of thiophenes in the presence of bithiophene or terthiophene: kinetics and mechanism of the polymerization. Chemistry of Materials, 3(5), 888-897. [Link]
-
McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes. Advanced Materials, 10(2), 93-116. [Link]
-
Santos, A. C. M., et al. (2023). Electrochemical Characterization of a Molecularly Imprinted Polymer Sensor for the Selective Recognition of Type II Collagen in Joint Degeneration Monitoring. Chemosensors, 11(11), 560. [Link]
-
A&A Coatings. (2022). How Do You Measure The Thermal Conductivity of Thin Films? [Link]
-
Geng, X., et al. (2013). Optical and Chemical Properties of Polythiophene Films Produced via Surface Polymerization by Ion-Assisted Deposition. The Journal of Physical Chemistry C, 117(32), 16499–16506. [Link]
-
Thermtest Inc. (2023). Measurement of Kapton Thin-Film Thickness. [Link]
-
Wang, J., et al. (2016). A novel molecularly imprinted electrochemical sensor based on polypyrrole/gold nanoparticles composite film for malachite green detection. Analytical Methods, 8(35), 6523-6529. [Link]
-
Rębiś, M., et al. (2021). Interactions in Electrodeposited Poly-3,4-Ethylenedioxythiophene—Tungsten Oxide Composite Films Studied with Spectroelectrochemistry. Materials, 14(10), 2631. [Link]
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Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711–738. [Link]
-
Al-Hashimi, M., et al. (2014). A versatile and efficient synthesis of bithiophene-based dicarboxaldehydes from a common synthon. Organic & Biomolecular Chemistry, 12(3), 433-440. [Link]
-
Wikipedia. (2023). 2,2'-Bithiophene. [Link]
-
Smith, E. H., & Withnall, R. (2023). A Multi-Wavelength Raman Study of Some Oligothiophenes and Polythiophene. Molecules, 28(8), 3562. [Link]
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Application Notes and Protocols for 2,2'-Bithiophene-5-carbothioamide in Organic Solar Cells
Introduction: The Strategic Integration of 2,2'-Bithiophene-5-carbothioamide in Advanced Organic Photovoltaics
The relentless pursuit of higher efficiency and stability in organic solar cells (OSCs) necessitates the exploration of novel molecular architectures. 2,2'-Bithiophene has long been established as a cornerstone building block for high-performance donor materials in organic photovoltaics, prized for its rigid, planar structure and excellent charge transport properties.[1] This application note delves into the synthesis, characterization, and integration of a novel derivative, this compound, as a strategic component in bulk heterojunction (BHJ) organic solar cells.
The introduction of the carbothioamide functional group onto the bithiophene core is a deliberate design choice aimed at enhancing the optoelectronic properties of the material. The carbothioamide moiety is known to be electron-donating, which can favorably modulate the highest occupied molecular orbital (HOMO) energy level of the resulting molecule, facilitating efficient hole extraction.[2] Furthermore, the presence of sulfur and nitrogen atoms in the carbothioamide group can promote intermolecular interactions, potentially leading to improved molecular packing and charge mobility within the active layer. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the fabrication and characterization of organic solar cells.
Molecular Design and Synthesis
The unique properties of this compound stem from the synergistic combination of the electron-rich bithiophene core and the polar, electron-donating carbothioamide group. This molecular design is anticipated to influence key parameters for OSC performance.
Predicted Optoelectronic Properties
| Property | Predicted Value/Effect | Rationale |
| HOMO Energy Level | -5.2 to -5.4 eV | The electron-donating nature of the carbothioamide group is expected to raise the HOMO level, facilitating better alignment with the LUMO of common fullerene acceptors (e.g., PC₆₁BM, PC₇₁BM).[3] |
| LUMO Energy Level | -3.0 to -3.2 eV | The LUMO level is primarily dictated by the bithiophene backbone and is expected to be in a suitable range for efficient electron transfer to the acceptor. |
| Band Gap (Eg) | 2.2 to 2.4 eV | The extended conjugation of the bithiophene core combined with the carbothioamide group is predicted to result in a moderate band gap, allowing for good absorption in the visible spectrum. |
| Solubility | Moderate to good in common organic solvents | The polarity of the carbothioamide group should enhance solubility in solvents like chloroform, chlorobenzene, and dichlorobenzene, which are frequently used for solution-processed OSCs. |
| Molecular Packing | Potential for enhanced π-π stacking | The presence of sulfur and nitrogen atoms can facilitate intermolecular interactions, leading to more ordered domains and improved charge transport.[4] |
Proposed Synthesis Pathway
A plausible synthetic route to this compound can be adapted from established methods for synthesizing carbothioamide derivatives.[5] The proposed two-step synthesis starts from the commercially available 2,2'-bithiophene.
Figure 1: Proposed synthesis of this compound.
Protocol 1: Synthesis of this compound
Part A: Synthesis of 2,2'-Bithiophene-5-carboxaldehyde
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2,2'-bithiophene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Vilsmeier-Haack Reagent Formation: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours.
-
Work-up: Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,2'-Bithiophene-5-carboxaldehyde as a solid.
Part B: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 2,2'-Bithiophene-5-carboxaldehyde (1.0 eq) and thiosemicarbazide (1.2 eq) in ethanol.[5]
-
Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reaction: Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, is expected to precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Application in Bulk Heterojunction Organic Solar Cells
This compound is proposed as a small molecule additive in a bulk heterojunction active layer, typically composed of a polymer donor and a fullerene or non-fullerene acceptor. Its role is to enhance the performance of the solar cell through improved morphology and electronic properties of the active layer.
Device Architecture and Fabrication Workflow
A standard inverted device architecture is recommended for evaluating the performance of OSCs incorporating this compound.
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Application Notes and Protocols for the Synthesis of 2,2'-Bithiophene-5-carbothioamide Derivatives
Introduction: The Significance of 2,2'-Bithiophene-5-carbothioamide Derivatives in Modern Drug Discovery
The 2,2'-bithiophene scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its unique electronic and structural properties. Derivatives of this heterocyclic system are integral to the development of organic semiconductors, light-emitting diodes, and, most pertinent to this guide, novel therapeutic agents. The introduction of a carbothioamide functionality at the 5-position of the bithiophene ring system unlocks a diverse range of pharmacological activities. Thioamides are known to act as bioisosteres of amides, offering altered metabolic stability, hydrogen bonding capabilities, and lipophilicity, which can lead to enhanced biological activity and improved pharmacokinetic profiles.
This document provides a comprehensive, field-proven experimental protocol for the synthesis of this compound derivatives. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology for researchers, scientists, and drug development professionals.
Synthetic Strategy: A Two-Step Approach to this compound
The most reliable and versatile pathway to the target compounds involves a two-step sequence starting from the commercially available 2,2'-bithiophene-5-carboxamide. This strategy is outlined below:
-
Synthesis of 2,2'-Bithiophene-5-carboxamide: While this intermediate can be commercially sourced, its synthesis from 2,2'-bithiophene-5-carboxylic acid provides a cost-effective and scalable route. This involves the activation of the carboxylic acid, followed by amidation.
-
Thionation of 2,2'-Bithiophene-5-carboxamide: The crucial conversion of the amide to the thioamide is efficiently achieved using Lawesson's reagent.
This approach is favored due to the high yields and clean conversions typically observed.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the synthetic protocol.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 2,2'-Bithiophene-5-carboxamide
This protocol details the conversion of 2,2'-bithiophene-5-carboxylic acid to its corresponding amide. The carboxylic acid can be synthesized via various methods, including the Fiesselmann thiophene synthesis.[1]
Materials:
-
2,2'-Bithiophene-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Ammonium hydroxide (NH₄OH) or desired primary/secondary amine
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,2'-bithiophene-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred suspension. Expert Insight: Oxalyl chloride is often preferred for cleaner reactions as the byproducts (CO, CO₂, HCl) are gaseous.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction mixture becomes a clear solution, indicating the formation of the acyl chloride. Monitor the reaction by thin-layer chromatography (TLC).
-
-
Amidation:
-
In a separate flask, cool a solution of ammonium hydroxide (or the desired amine, 2.0 eq) in DCM in an ice bath.
-
Slowly add the freshly prepared acyl chloride solution to the cooled amine solution via a dropping funnel. Trustworthiness Check: This exothermic reaction should be performed slowly to maintain temperature control and prevent side reactions.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 2,2'-bithiophene-5-carboxamide.
-
Part 2: Thionation to this compound
This protocol utilizes Lawesson's reagent for the efficient conversion of the amide to the desired thioamide.
Materials:
-
2,2'-Bithiophene-5-carboxamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,2'-bithiophene-5-carboxamide (1.0 eq) in anhydrous toluene or THF.[2]
-
Add Lawesson's reagent (0.5-0.6 eq) to the solution. Expert Insight: While stoichiometric amounts can be used, a slight excess of the amide relative to the dimeric Lawesson's reagent is often sufficient. The reaction rate is generally faster in THF at room temperature, while toluene may require heating.[2]
-
-
Thionation Reaction:
-
Stir the reaction mixture at room temperature (for THF) or reflux (for toluene) for 2-12 hours. Monitor the progress of the reaction by TLC. The thionated product is typically more non-polar than the starting amide.[2]
-
The mechanism of thionation with Lawesson's reagent involves the dissociation of the reagent into reactive dithiophosphine ylides, which then react with the carbonyl group.[3][4][5]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
The crude residue should be subjected to a thorough aqueous work-up by dissolving it in an organic solvent like ethyl acetate and washing with copious amounts of water to remove phosphorus byproducts.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Quantitative Data Summary
| Step | Reactant | Reagent | Solvent | Typical Time | Typical Yield |
| Amidation | 2,2'-Bithiophene-5-carboxylic acid | SOCl₂ or Oxalyl Chloride, NH₄OH | DCM | 4-6 hours | 85-95% |
| Thionation | 2,2'-Bithiophene-5-carboxamide | Lawesson's Reagent | Toluene or THF | 2-12 hours | 70-90% |
Troubleshooting and Expert Insights
The following diagram provides a logical flow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting guide for the synthesis protocol.
-
Alternative Thioamide Synthesis: For substrates sensitive to the conditions of Lawesson's reagent, conversion of a nitrile to a thioamide is a viable alternative. This can be achieved using reagents such as hydrogen sulfide with a base catalyst or thioacetic acid.[6] The precursor, 2,2'-bithiophene-5-carbonitrile, can be synthesized via cyanation of a halogenated bithiophene using methods like the Rosenmund-von Braun reaction or palladium-catalyzed cyanation.[7][8][9]
-
Safety Precautions: Lawesson's reagent and its byproducts have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Appropriate personal protective equipment (PPE) should be worn at all times.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound derivatives. By understanding the rationale behind each step and anticipating potential challenges, researchers can confidently and efficiently produce these valuable compounds for further investigation in drug discovery and materials science.
References
-
Szymański, P., et al. (2015). Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives. Molecules, 20(3), 4554-4583. Available at: [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thionation. Available at: [Link]
-
Al-Saraier, M. S., et al. (2011). SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS. Heterocycles, 83(2), 337-351. Available at: [Link]
-
Kostyuchenko, A. S., et al. (2018). A Simple and Efficient Synthesis of Substituted 2,2'-Bithiophene and 2,2':5',2''-Terthiophene. The Journal of Organic Chemistry, 83(23), 14371-14379. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). Available at: [Link]
-
Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available at: [Link]
-
Wikipedia. Cyanation. Available at: [Link]
-
Neumann, C. N., & Hooker, J. M. (2016). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 138(49), 15892-15895. Available at: [Link]
-
Semantic Scholar. Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Available at: [Link]
-
Wikipedia. Lawesson's reagent. Available at: [Link]
-
Block, E., et al. (1991). A Remarkably Simple Conversion of Nitriles to Thioamides. Phosphorus, Sulfur, and Silicon and the Related Elements, 61(1-2), 161-162. Available at: [Link]
-
Pathak, U., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6979. Available at: [Link]
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Application Notes and Protocols for the Polymerization of 2,2'-Bithiophene-5-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of Functionalized Polythiophenes
Polythiophenes represent a class of conducting polymers with significant promise in diverse fields, including organic electronics, sensing, and bio-interfacing. The introduction of functional groups onto the thiophene backbone is a key strategy for tailoring their physical, chemical, and biological properties. 2,2'-Bithiophene-5-carbothioamide is a monomer of particular interest, incorporating a carbothioamide moiety that can impart unique characteristics to the resulting polymer, such as enhanced coordination with metal ions, altered electronic properties, and potential for specific biological interactions.
This guide provides a comprehensive overview of the primary techniques for the polymerization of this compound. We will delve into the mechanistic underpinnings of both chemical and electrochemical polymerization methods, offering detailed, step-by-step protocols. The causality behind experimental choices will be explained, empowering researchers to not only replicate these methods but also to rationally modify and optimize them for their specific applications.
I. Understanding the Monomer: The Influence of the Carbothioamide Group
The carbothioamide group (-CSNH₂) is an electron-withdrawing substituent. Its presence on the 2,2'-bithiophene backbone is expected to have a significant impact on the polymerization process compared to unsubstituted bithiophene.
-
Increased Oxidation Potential: Electron-withdrawing groups make it more difficult to remove electrons from the thiophene rings. Consequently, the oxidation potential of this compound will be higher than that of 2,2'-bithiophene. This necessitates the use of stronger oxidizing agents in chemical polymerization or higher applied potentials in electropolymerization.
-
Modified Polymer Properties: The incorporation of the carbothioamide group into the polymer chain can influence its solubility, morphology, and electronic properties. The potential for hydrogen bonding through the -NH₂ group may affect interchain interactions and the overall solid-state packing of the polymer.
II. Polymerization Techniques: A Tale of Two Pathways
Two primary methods are proposed for the polymerization of this compound: Chemical Oxidative Polymerization and Electropolymerization. The choice between these techniques will depend on the desired form of the polymer (e.g., powder vs. thin film) and the specific application.
A. Chemical Oxidative Polymerization: Crafting Bulk Material
This method is suitable for producing larger quantities of the polymer in powder form, which can then be processed for various applications. The general principle involves the use of a chemical oxidant to induce the coupling of monomer units.
The polymerization proceeds through the formation of radical cations. The oxidant removes an electron from the bithiophene monomer, creating a radical cation. These radical cations then couple, leading to the formation of dimers, oligomers, and ultimately, the polymer chain.
Caption: Oxidative polymerization workflow.
Ferric chloride is a commonly used and effective oxidant for the polymerization of thiophenes.[1] The following protocol provides a starting point for the synthesis of poly(this compound).
Materials:
-
This compound (monomer)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Chloroform (CHCl₃) or other suitable solvent (e.g., acetonitrile, nitromethane)
-
Methanol
-
Deionized Water
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: In a Schlenk flask under an inert atmosphere, dissolve a specific amount of this compound in anhydrous chloroform to achieve a desired concentration (e.g., 0.1 M). Stir the solution until the monomer is completely dissolved.
-
Oxidant Solution Preparation: In a separate dry flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform. The molar ratio of FeCl₃ to the monomer is a critical parameter to optimize, with typical starting ratios ranging from 2:1 to 4:1 (FeCl₃:monomer).
-
Polymerization Reaction: Slowly add the FeCl₃ solution dropwise to the stirring monomer solution at room temperature. The reaction is often exothermic. A color change should be observed as the polymerization proceeds, typically to a dark or black precipitate.
-
Reaction Time: Allow the reaction to stir for a predetermined time, typically ranging from 2 to 24 hours. The optimal reaction time will influence the molecular weight and yield of the polymer.
-
Polymer Precipitation and Washing: After the reaction is complete, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the precipitate using a Büchner funnel. Wash the collected polymer powder extensively with methanol to remove unreacted monomer and residual oxidant. Follow with washes of deionized water to remove any remaining iron salts. A final wash with methanol is recommended.
-
Drying: Dry the purified polymer powder in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Self-Validation and Optimization:
-
Molar Ratio: Systematically vary the FeCl₃:monomer ratio to determine the effect on polymer yield and properties.
-
Solvent: The choice of solvent can influence the solubility of the growing polymer chains and affect the final morphology. Test different anhydrous solvents.
-
Temperature: While typically performed at room temperature, adjusting the temperature may influence the reaction rate and polymer structure.
-
Characterization: The success of the polymerization should be confirmed by techniques such as FTIR, NMR (if soluble), UV-Vis spectroscopy, and elemental analysis.
| Parameter | Range | Rationale |
| Monomer Concentration | 0.05 - 0.5 M | Affects reaction kinetics and polymer solubility. |
| FeCl₃:Monomer Ratio | 2:1 - 5:1 | Higher ratios can increase yield but may lead to over-oxidation. |
| Reaction Time | 2 - 48 hours | Influences molecular weight and polymer yield. |
| Temperature | 0 °C - 50 °C | Controls reaction rate and potential side reactions. |
Table 1: Key parameters for optimizing chemical oxidative polymerization.
B. Electropolymerization: Engineering Thin Films
Electropolymerization is an ideal technique for depositing a thin, uniform film of the conducting polymer directly onto an electrode surface. This is particularly useful for applications in sensors, electrochromic devices, and as a coating for biomedical implants.
Similar to chemical polymerization, electropolymerization proceeds via the oxidation of the monomer to form radical cations. However, this process is initiated and controlled by the application of an external potential at the electrode surface. The polymer film grows directly on the electrode.
Caption: Electropolymerization workflow.
This method involves cycling the potential of the working electrode within a specific range in a solution containing the monomer and a supporting electrolyte.
Materials:
-
This compound (monomer)
-
Supporting Electrolyte (e.g., Tetrabutylammonium perchlorate (TBAP), Lithium perchlorate (LiClO₄))
-
Anhydrous Acetonitrile or Dichloromethane (solvent)
-
Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, Platinum, Gold)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Reference Electrode (e.g., Ag/AgCl, Saturated Calomel Electrode (SCE))
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical Cell
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte in the chosen anhydrous solvent (e.g., 0.1 M TBAP in acetonitrile).
-
Monomer Addition: Dissolve this compound in the electrolyte solution to a desired concentration (e.g., 10-50 mM).
-
Cell Assembly: Assemble the three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the monomer-electrolyte solution.
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry: Using the potentiostat, perform cyclic voltammetry.
-
Potential Window: The potential window should be set to scan from a potential where no reaction occurs (e.g., 0 V) to a potential sufficiently positive to oxidize the monomer, and then back. A preliminary cyclic voltammogram on a bare electrode in the monomer solution will help determine the oxidation potential. Due to the electron-withdrawing nature of the carbothioamide group, a higher oxidation potential compared to unsubstituted bithiophene is expected.
-
Scan Rate: A typical scan rate is 50-100 mV/s.
-
Number of Cycles: The thickness of the polymer film is proportional to the number of cycles. Typically, 5-20 cycles are sufficient to grow a visible film.
-
-
Film Characterization: After deposition, the polymer-coated electrode should be rinsed with the pure solvent to remove any unreacted monomer and electrolyte. The film can then be characterized electrochemically in a monomer-free electrolyte solution and by other techniques.
Self-Validation and Optimization:
-
Monomer Concentration: Varying the monomer concentration will affect the rate of film growth.
-
Supporting Electrolyte: The nature and concentration of the supporting electrolyte can influence the morphology and conductivity of the polymer film.
-
Solvent: The choice of solvent can affect the solubility of the monomer and the swelling of the polymer film.
-
Potential Window and Scan Rate: These parameters directly control the polymerization process and should be systematically optimized.
| Parameter | Range | Rationale |
| Monomer Concentration | 5 - 100 mM | Influences film growth rate and quality. |
| Supporting Electrolyte | 0.1 - 0.2 M | Provides conductivity to the solution. |
| Scan Rate | 20 - 200 mV/s | Affects film morphology and adhesion. |
| Number of Cycles | 5 - 50 | Controls the thickness of the polymer film. |
Table 2: Key parameters for optimizing electropolymerization.
III. Characterization of Poly(this compound)
Thorough characterization is essential to confirm the structure, and understand the properties, of the synthesized polymer.
-
Spectroscopic Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups and the disappearance of monomer-specific peaks.
-
UV-Vis Spectroscopy: To study the electronic transitions (π-π* transitions) of the conjugated polymer backbone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For soluble polymer fractions, ¹H and ¹³C NMR can provide detailed structural information.
-
-
Electrochemical Techniques:
-
Cyclic Voltammetry (CV): To investigate the redox properties of the polymer film.
-
-
Microscopy:
-
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): To visualize the surface morphology of the polymer films or powders.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
IV. Potential Applications in Drug Development and Research
The unique properties imparted by the carbothioamide group suggest several potential applications for poly(this compound):
-
Drug Delivery: The polymer could be used as a matrix for the controlled release of therapeutic agents, with the carbothioamide group potentially interacting with specific drug molecules.
-
Biosensors: The polymer film can be functionalized to create highly sensitive and selective biosensors for detecting specific biomolecules.
-
Anti-fouling Coatings: The surface properties of the polymer may be tailored to resist non-specific protein adsorption, making it suitable for coating biomedical devices.
V. Conclusion
The polymerization of this compound offers a promising route to novel functionalized polythiophenes. While the electron-withdrawing nature of the carbothioamide group presents challenges that require careful optimization of polymerization conditions, it also opens up a wide range of possibilities for creating materials with tailored properties for advanced applications in research and drug development. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the synthesis and potential of this exciting new polymer.
References
[2] Roncali, J. Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical reviews, 92(4), 711-738 (1992). [3] Schopf, G., & Koßmehl, G. Polythiophenes and their derivatives. In Advances in Polymer Science (pp. 1-145). Springer, Berlin, Heidelberg (1997). [4] Kumar, A., & Sharma, A. L. Polythiophene based composites for supercapacitor applications: a review. Journal of Materials Science: Materials in Electronics, 28(12), 8419-8432 (2017). [5] Lee, H. J. Synthesis and characterization of poly (2,2' bithiophene) via chemical oxidative polymerization. DR-NTU (Data) (2010).[1] [6] Otero, T. F., & de Larreta-Azelain, M. T. Electrochemical oxidation of thiophene. Journal of the Chemical Society, Chemical Communications, (17), 1160-1161 (1988).
Sources
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Critical Role of Electron‐Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers [escholarship.org]
- 5. Thiophene derivatives as electrode materials for high-performance sodium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2,2'-Bithiophene-5-carbothioamide as a Versatile Precursor for Novel Organic Semiconductors
Foreword for the Advanced Researcher
The field of organic electronics is in a perpetual state of evolution, driven by the quest for materials with enhanced performance, stability, and processability. Within the vast landscape of organic semiconductors, thiophene-based materials have established themselves as a cornerstone, owing to their excellent charge transport properties and synthetic versatility. This document provides an in-depth technical guide on the strategic use of a promising, yet underexplored, building block: 2,2'-Bithiophene-5-carbothioamide .
We will move beyond rudimentary protocols, delving into the chemical rationale behind the synthesis of this precursor and its subsequent transformation into advanced semiconducting materials. The introduction of the carbothioamide functional group onto the highly conjugated bithiophene backbone opens up a rich design space for the creation of novel polymers and complex heterocyclic systems. This guide is structured to empower researchers, scientists, and professionals in materials and drug development with the foundational knowledge and practical methodologies to explore this exciting class of compounds.
The Strategic Advantage of the Carbothioamide Moiety in Bithiophene Systems
The choice of 2,2'-bithiophene as a foundational unit is predicated on its inherent properties: a planar structure conducive to π-π stacking and efficient charge hopping, and a high-lying highest occupied molecular orbital (HOMO) that facilitates p-type conductivity. The strategic introduction of a carbothioamide (-CSNH₂) group at the 5-position is not arbitrary. This functional group offers several key advantages:
-
A Versatile Synthetic Handle: The thioamide group is a versatile intermediate that can participate in a variety of subsequent reactions, most notably cycloadditions and condensations, to build larger, more complex conjugated systems.
-
Modulation of Electronic Properties: The sulfur atom in the thioamide is more polarizable than the oxygen in an amide, which can influence the electronic structure of the molecule, potentially leading to a narrowing of the bandgap and a red-shift in the absorption spectrum.
-
Enhanced Intermolecular Interactions: The thioamide group can participate in hydrogen bonding and other non-covalent interactions, which can promote self-assembly and long-range order in the solid state, a critical factor for achieving high charge carrier mobility.
-
Potential for n-Type Character: While bithiophene itself is typically a p-type semiconductor, the introduction of electron-withdrawing groups can lower the lowest unoccupied molecular orbital (LUMO) energy level, potentially leading to ambipolar or even n-type behavior. The thioamide group, with its ability to be further functionalized, offers a pathway to tune these energy levels.
This guide will provide the protocols to synthesize the this compound precursor and then leverage its unique reactivity to construct novel organic semiconductors.
Synthesis of the this compound Precursor
A reliable and scalable synthesis of the target precursor is paramount. While a direct, one-pot synthesis from commercially available starting materials is ideal, a multi-step approach often provides greater control over purity. Here, we propose a robust two-step synthesis starting from the readily available 2,2'-bithiophene.
Step 1: Formylation of 2,2'-Bithiophene to Yield 2,2'-Bithiophene-5-carboxaldehyde
The initial step involves the introduction of a formyl group at the 5-position of the bithiophene ring. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation.
Protocol 1: Vilsmeier-Haack Formylation of 2,2'-Bithiophene
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF, 5 equivalents) in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF solution with vigorous stirring. Maintain the temperature below 10 °C during the addition. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation Reaction: Dissolve 2,2'-bithiophene (1 equivalent) in anhydrous 1,2-dichloroethane and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,2'-Bithiophene-5-carboxaldehyde as a solid.[1][2]
Step 2: Conversion of the Aldehyde to the Carbothioamide
The conversion of the aldehyde to the thioamide can be achieved through a multi-step sequence involving the formation of an intermediate oxime, followed by dehydration to the nitrile, and finally thionation. A more direct approach, though potentially lower yielding, is the Kindler modification of the Willgerodt reaction. For a more controlled and higher-yielding laboratory-scale synthesis, we will proceed through the nitrile intermediate.
Protocol 2: Synthesis of this compound via the Nitrile
-
Oxime Formation: Dissolve 2,2'-Bithiophene-5-carboxaldehyde (1 equivalent) in a mixture of ethanol and pyridine. Add hydroxylamine hydrochloride (1.2 equivalents) and heat the mixture to reflux for 2 hours. Monitor the reaction by TLC. After completion, cool the mixture and pour it into water. Collect the precipitated oxime by filtration and wash with water.
-
Nitrile Formation: Dehydrate the oxime to the corresponding nitrile. A common method is to heat the oxime in acetic anhydride. Alternatively, for a milder conversion, treat the oxime with a dehydrating agent such as thionyl chloride or phosphorus pentoxide in an appropriate solvent. Purify the resulting 2,2'-bithiophene-5-carbonitrile by column chromatography.
-
Thionation of the Nitrile: In a flame-dried flask under a nitrogen atmosphere, dissolve the 2,2'-bithiophene-5-carbonitrile (1 equivalent) in an anhydrous solvent such as pyridine or a mixture of pyridine and triethylamine. Bubble hydrogen sulfide (H₂S) gas through the solution at room temperature for several hours. Alternatively, use a soluble H₂S source like sodium hydrosulfide (NaSH). Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, carefully quench the reaction with water. Extract the product with a suitable organic solvent. Wash the organic layer with dilute acid (to remove pyridine), then with water and brine. Dry over anhydrous magnesium sulfate and concentrate. Purify the crude this compound by recrystallization or column chromatography.
Alternative Protocol 2a: Thionation of the Corresponding Amide
If 2,2'-Bithiophene-5-carboxamide is available or synthesized, it can be directly converted to the thioamide using a thionating agent like Lawesson's reagent.
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 2,2'-Bithiophene-5-carboxamide (1 equivalent) in anhydrous toluene or dioxane.
-
Thionation: Add Lawesson's reagent (0.5 equivalents) in one portion. Heat the mixture to reflux (typically 80-110 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product directly by column chromatography on silica gel to yield this compound.
Characterization of this compound
Thorough characterization of the precursor is essential to ensure its purity and structural integrity before proceeding to the synthesis of organic semiconductors.
| Property | Expected Value / Observation |
| Molecular Formula | C₉H₇NS₂ |
| Molecular Weight | 209.3 g/mol |
| Appearance | Yellow to orange solid |
| ¹H NMR (CDCl₃, ppm) | Peaks corresponding to the thiophene protons and the -NH₂ protons. |
| ¹³C NMR (CDCl₃, ppm) | Peaks for the thiophene carbons and a characteristic downfield peak for the C=S carbon. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching, C=S stretching, and thiophene C-H and C-S vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
Application as a Precursor for Novel Organic Semiconductors
The true utility of this compound lies in its potential to be transformed into a variety of novel organic semiconductors. We will explore two primary pathways: polymerization and cycloaddition reactions.
Pathway 1: Polymerization to Poly(this compound)
The direct polymerization of the carbothioamide-functionalized bithiophene can lead to a novel conjugated polymer with unique electronic and optical properties. Oxidative polymerization is a common method for synthesizing polythiophenes.
Protocol 3: Oxidative Polymerization of this compound
-
Monomer Solution: Dissolve this compound in a suitable anhydrous solvent (e.g., chloroform, nitrobenzene, or acetonitrile) in a reaction vessel.
-
Oxidant Addition: While stirring vigorously, add a solution of an oxidizing agent, such as iron(III) chloride (FeCl₃, 2.5 equivalents), in the same solvent dropwise to the monomer solution at room temperature.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours. The polymer will precipitate out of the solution as a dark-colored solid.
-
Polymer Isolation and Purification: Quench the reaction by pouring the mixture into a large volume of methanol. Collect the precipitated polymer by filtration. To remove any remaining catalyst and oligomers, subject the polymer to Soxhlet extraction with methanol, acetone, and finally hexane. The purified polymer is then collected from the Soxhlet thimble and dried under vacuum.
Causality Behind Experimental Choices:
-
Choice of Oxidant: FeCl₃ is a commonly used and effective oxidant for the polymerization of thiophenes. The stoichiometry is important to ensure complete polymerization.
-
Solvent Selection: The choice of solvent can influence the solubility of the growing polymer chains and thus the final molecular weight and properties of the polymer.
-
Purification: Soxhlet extraction is a critical step to remove impurities that can act as charge traps and degrade the performance of the resulting semiconductor.
Pathway 2: Cycloaddition Reactions for the Synthesis of Extended Conjugated Systems
The carbothioamide group can be a valuable synthon for constructing more complex heterocyclic systems through cycloaddition reactions. For example, it can be converted into a thio-vinylic species that can participate in Diels-Alder reactions.
Protocol 4: [4+2] Cycloaddition (Diels-Alder) Reaction
This protocol is a more advanced and exploratory application, requiring the in-situ generation of a reactive diene or dienophile from the carbothioamide.
-
Generation of the Reactive Intermediate: The carbothioamide can be S-alkylated and then deprotonated to form a reactive intermediate. For example, treat this compound with a strong base like n-butyllithium at low temperature, followed by the addition of an alkyl halide to generate an S-alkylated intermediate.
-
Cycloaddition: To the in-situ generated reactive species, add a suitable dienophile (e.g., maleimide, dimethyl acetylenedicarboxylate).
-
Reaction Conditions: The reaction conditions (temperature, solvent) will be highly dependent on the specific dienophile used and the reactivity of the generated intermediate. These reactions are often run at elevated temperatures.
-
Isolation and Characterization: After the reaction is complete, quench the reaction and perform a standard aqueous work-up. Purify the resulting cycloadduct by column chromatography. The structure of the new, extended conjugated system should be confirmed by NMR, mass spectrometry, and other spectroscopic methods.
Characterization of the Resulting Organic Semiconductors
The newly synthesized polymers and complex molecules must be thoroughly characterized to understand their structure-property relationships.
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | For polymers: molecular weight and polydispersity index (PDI). |
| UV-Vis Spectroscopy | Provides information on the electronic transitions and the optical bandgap of the material. |
| Photoluminescence Spectroscopy | Investigates the emissive properties of the material. |
| Cyclic Voltammetry (CV) | Determines the HOMO and LUMO energy levels and the electrochemical bandgap. |
| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the material. |
| X-ray Diffraction (XRD) | Probes the degree of crystallinity and molecular packing in thin films. |
Prospective Applications in Organic Electronics
The novel organic semiconductors synthesized from this compound are expected to have applications in various organic electronic devices.
-
Organic Field-Effect Transistors (OFETs): The materials can be solution-processed to form the active layer in OFETs. The charge carrier mobility, on/off ratio, and threshold voltage would be key performance metrics.
-
Organic Photovoltaics (OPVs): As a p-type material, it can be blended with an n-type material (like a fullerene derivative or a non-fullerene acceptor) to form the active layer of a solar cell. The power conversion efficiency (PCE), short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF) would be measured.
-
Organic Light-Emitting Diodes (OLEDs): If the material exhibits significant photoluminescence, it could be explored as an emissive layer or a charge-transport layer in an OLED.
Visualizing the Synthetic Pathways
The following diagrams, generated using DOT language, illustrate the key synthetic transformations described in this guide.
Caption: Synthetic pathways from 2,2'-bithiophene to the carbothioamide precursor and its subsequent conversion into novel organic semiconductors.
Conclusion and Future Outlook
This compound represents a promising and versatile precursor for the development of next-generation organic semiconductors. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize this key building block and explore its potential in creating novel materials with tailored electronic and optical properties. The unique reactivity of the carbothioamide group opens up new avenues for molecular design that are not readily accessible with more conventional functional groups. Future work should focus on optimizing the synthesis of the precursor, exploring a wider range of polymerization and cycloaddition reactions, and fabricating and characterizing devices to fully assess the potential of these new materials in organic electronics.
References
- He, H., et al. (2022). Synthesis and Performance of Bithiophene Isoindigo Organic Semiconductors with Side-Chain Functionality in Transistors. Request PDF.
- Hansen, T. N., & Olsen, C. A. (2024). Contemporary applications of thioamides and methods for their synthesis. Chemistry – A European Journal, 30(9), e202303770.
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
- Al-Hourani, B. J., et al. (2012). Synthesis of novel bithiophene-substituted heterocycles bearing carbonitrile groups. Molecules, 17(9), 10438–10454.
- Al-Hamdan, A. K. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3).
- Li, Y., et al. (2018). [2,2′-Bithiophene]-4,4′-dicarboxamide: a novel building block for semiconducting polymers.
-
Chemistry LibreTexts. (2022). 29.5: Cycloaddition Reactions. Retrieved from [Link]
Sources
Application Notes & Protocols: Comprehensive Characterization of 2,2'-Bithiophene-5-carbothioamide Based Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,2'-Bithiophene-5-carbothioamide
This compound is a heterocyclic compound featuring a bithiophene backbone, a π-conjugated system known for its utility in organic electronics, and a carbothioamide functional group. Thioamides are isosteres of amides with unique chemical and biological properties.[1] This combination of a versatile conjugated system and a reactive functional group makes this compound and its derivatives promising candidates for applications in materials science, particularly in the development of novel semiconductors, sensors, and as scaffolds in medicinal chemistry. Thiophene-based compounds are integral to the development of photoelectric materials due to their charge transfer properties.[2]
A thorough characterization of these materials is paramount to understanding their structure-property relationships and unlocking their full potential. This guide provides a comprehensive overview of the essential characterization methods, offering both the theoretical underpinnings and practical, step-by-step protocols for the analysis of this compound based materials.
I. Structural Elucidation: Confirming the Molecular Identity
The foundational step in characterizing any new material is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques is employed for this purpose.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. For this compound, NMR is crucial for confirming the connectivity of the bithiophene rings and the presence of the carbothioamide group. A study on 2,2'-bithiophene using ¹H and ¹³C NMR provided a detailed analysis of its conformational equilibrium.[3]
-
Sample Preparation: Dissolve 5-10 mg of the this compound material in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the spectrometer to the lock signal of the deuterated solvent.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected Signals: Look for characteristic signals in the aromatic region (typically 7-8 ppm) corresponding to the protons on the thiophene rings. The protons of the carbothioamide group (-CSNH₂) will likely appear as a broad signal at a downfield chemical shift.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals: Expect to see signals for the carbon atoms of the thiophene rings and a characteristic downfield signal for the carbon of the carbothioamide group (C=S), typically in the range of 180-200 ppm.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and signal multiplicities to assign each signal to a specific nucleus in the molecule.
-
B. Vibrational Spectroscopy: Probing Functional Groups
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, making them powerful tools for identifying functional groups.
FTIR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of the carbothioamide group and the thiophene rings.
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the spectrum of the sample over a typical range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify characteristic absorption bands. Key vibrations for this compound include:
-
N-H stretching: around 3300-3100 cm⁻¹
-
C-H stretching (aromatic): around 3100-3000 cm⁻¹
-
C=C stretching (thiophene ring): around 1600-1400 cm⁻¹
-
Thioamide I band (C=S stretching): around 1200-1000 cm⁻¹
-
Thioamide II band (N-H bending and C-N stretching): around 1550-1450 cm⁻¹
-
C-S stretching (thiophene ring): around 850-600 cm⁻¹
-
-
Raman spectroscopy is an excellent complementary technique to FTIR, particularly for identifying vibrations of non-polar bonds and symmetric vibrations of the thiophene rings.
-
Sample Preparation: Place a small amount of the solid sample on a microscope slide or in a capillary tube.
-
Data Acquisition:
-
Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm, 633 nm, or 785 nm) to avoid fluorescence.
-
Focus the laser on the sample and acquire the Raman spectrum.
-
-
Data Analysis:
-
Identify characteristic Raman shifts. Look for strong signals corresponding to the symmetric vibrations of the bithiophene backbone, which are often strong in the Raman spectrum. The C=S stretch of the carbothioamide group may also be observable.
-
C. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, further confirming the structure.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Choose an appropriate ionization technique. Electron Ionization (EI) is a common method for relatively small, volatile molecules. For less volatile or thermally sensitive materials, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.
-
Mass Analysis: Acquire the mass spectrum.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight of this compound.
-
Analyze the isotopic pattern, which is characteristic of the presence of sulfur atoms.
-
Examine the fragmentation pattern to gain further structural insights.
-
| Technique | Information Provided | Expected Observations for this compound |
| ¹H NMR | Chemical environment of protons | Aromatic protons (7-8 ppm), NH₂ protons (downfield, broad) |
| ¹³C NMR | Chemical environment of carbons | Aromatic carbons, Thioamide carbon (180-200 ppm) |
| FTIR | Functional group vibrations | N-H, C-H (aromatic), C=C, C=S, C-N, C-S stretches |
| Raman | Molecular vibrations | Strong signals for symmetric thiophene ring vibrations |
| Mass Spec. | Molecular weight and formula | Molecular ion peak corresponding to C₉H₆N₂S₂ |
II. Optical and Electronic Properties
The extended π-conjugated system of the bithiophene core imparts interesting optical and electronic properties to these materials.
A. UV-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, while fluorescence spectroscopy probes the emission of light after excitation. These techniques are crucial for understanding the optical bandgap and photoluminescent properties.
-
Sample Preparation: Prepare dilute solutions of the material in a suitable UV-transparent solvent (e.g., dichloromethane, THF). For solid-state measurements, thin films can be prepared by spin-coating or drop-casting a solution onto a quartz substrate.
-
UV-Vis Spectroscopy:
-
Record the absorption spectrum over a range of approximately 200-800 nm.
-
Analysis: Determine the wavelength of maximum absorption (λmax). The onset of the absorption edge can be used to estimate the optical bandgap (Eg) of the material.
-
-
Fluorescence Spectroscopy:
-
Excite the sample at or near its λmax.
-
Record the emission spectrum.
-
Analysis: Determine the wavelength of maximum emission. The Stokes shift (the difference between the absorption and emission maxima) and the fluorescence quantum yield can be calculated to characterize the material's emissive properties. The conformation of the bithiophene groups can influence the fluorescence behavior.[4]
-
B. Electrochemical Characterization: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique for investigating the redox properties of a material, including its oxidation and reduction potentials. This information is vital for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
-
Electrochemical Cell Setup:
-
Use a three-electrode cell containing a working electrode (e.g., glassy carbon, platinum, or a film of the material on a conductive substrate), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).
-
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated organic solvent (e.g., acetonitrile, dichloromethane).
-
Measurement:
-
Dissolve the this compound material in the electrolyte solution or use a thin film of the material coated on the working electrode.
-
Scan the potential between the switching potentials and record the resulting current.
-
-
Data Analysis:
-
Determine the onset oxidation and reduction potentials.
-
From these values, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated, which are crucial parameters for designing electronic devices.
-
III. Thermal and Morphological Properties
The stability and solid-state packing of the material are critical for its performance and processability.
A. Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of the material. Polyamides derived from 2,2'-bithiophene-5,5'-dicarbonyl dichloride have shown significant thermal stability.[5]
-
Sample Preparation: Place a small amount of the sample (5-10 mg) in an appropriate TGA or DSC pan.
-
TGA Measurement:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Analysis: Determine the decomposition temperature (Td), which is the temperature at which the material begins to lose weight.
-
-
DSC Measurement:
-
Heat the sample at a constant rate to a temperature above any expected transitions, then cool it at the same rate. A second heating scan is often performed.
-
Analysis: Identify glass transitions (Tg), melting points (Tm), and crystallization temperatures (Tc).
-
B. Morphological Characterization
The arrangement of molecules in the solid state significantly influences the material's properties. X-ray Diffraction (XRD), Atomic Force Microscopy (AFM), and Scanning Electron Microscopy (SEM) are used to probe the morphology.
-
Sample Preparation: Prepare a powder sample or a thin film of the material.
-
Data Acquisition: Obtain the X-ray diffraction pattern using a diffractometer.
-
Data Analysis: The presence of sharp peaks indicates a crystalline or semi-crystalline material, while a broad halo suggests an amorphous structure. The diffraction pattern can provide information about the crystal structure and intermolecular packing.
-
Sample Preparation: Prepare thin films of the material on a suitable substrate (e.g., silicon wafer, glass).
-
Imaging:
-
AFM: Scan the surface with a sharp tip to obtain a topographical image with high resolution.
-
SEM: Scan the surface with a focused beam of electrons to obtain images of the surface topography and composition.
-
-
Data Analysis: Analyze the images to determine surface roughness, domain sizes, and the overall morphology of the film.
IV. Workflow and Interconnectivity of Characterization Methods
The characterization of this compound based materials is a multi-faceted process where each technique provides a piece of the puzzle. The logical flow of this process is crucial for a comprehensive understanding.
Caption: Workflow for the comprehensive characterization of this compound materials.
This diagram illustrates the logical progression from synthesis to detailed characterization. Structural elucidation is the primary step, confirming the material's identity. Subsequently, a suite of techniques is used to probe its optical, electronic, thermal, and morphological properties, which are all interconnected and ultimately determine its suitability for various applications.
V. Conclusion
The thorough characterization of this compound based materials is essential for advancing their application in diverse fields. By systematically employing the spectroscopic, electrochemical, thermal, and morphological analysis techniques outlined in these application notes, researchers can gain a deep understanding of their materials' properties. This knowledge is the cornerstone for the rational design of new materials with tailored functionalities for next-generation electronic devices and pharmaceutical applications.
References
-
Concistrè, M., De Lorenzo, L., De Luca, G., Longeri, M., Pileio, G., & Raos, G. (2005). Conformational analysis of 2,2'-bithiophene: a 1H liquid crystal NMR study using the 13C satellite spectra. The Journal of Physical Chemistry A, 109(44), 9953–9963. [Link]
-
Gebreyohannes, G. (2009). Electrochemical Behaviours of Substituted Thiophenes. Addis Ababa University. [Link]
-
Khan, M. S., Al-Mandhary, M. R. A., Al-Suti, M. K., Ahrens, B., Mahler, S., & Raithby, P. R. (2004). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. Journal of the Chemical Society, Dalton Transactions, (11), 1743–1752. [Link]
-
Liu, Y., Liang, P., Chen, Y., Zhao, Y.-L., Ding, F., & Yu, A. (2005). Spectrophotometric Study of Fluorescence Sensing and Selective Binding of Biochemical Substrates by 2,2′-Bridged Bis(β-cyclodextrin) and Its Water-Soluble Fullerene Conjugate. The Journal of Physical Chemistry B, 109(49), 23564–23571. [Link]
-
Niaz, H., Ahmed, S., Khan, I., Ali, S., Shah, S. W. A., & Khan, A. (2022). Synthesis, X-ray diffraction, Hirshfeld surface analysis, computational chemistry and molecular docking studies of two carbothioamide, 3-(4-chlorophenyl)-5-(thiophene-2-yl). Journal of Molecular Structure, 1262, 133035. [Link]
-
PubChem. (n.d.). [2,2'-Bithiophene]-5-carboxaldehyde. Retrieved January 27, 2026, from [Link]
-
Rai, A. K., Singh, R., Singh, K. N., & Singh, V. B. (2006). FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(2), 483–490. [Link]
-
Reddy, C. S., Nagaraj, A., & Reddy, C. D. (2013). An accessible approach to the synthesis of thiophene appended pyrazoline carbothioamides as antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 5(12), 1162-1167. [Link]
-
Wang, J., Wang, F., Yuan, G., Wang, Y., & Liu, D. (2014). Thiophene derivatives as electrode materials for high-performance sodium-ion batteries. Journal of Materials Chemistry A, 2(48), 20551–20556. [Link]
- Williams, D. H., & Fleming, I. (1987). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
-
Zubar, V., Stakhira, P., Volyniuk, D., Lytvyn, R., Cherpak, V., Stakhira, J., & Grazulevicius, J. V. (2014). Symmetrically Disubstituted Bithiophene Derivatives of 1,3,4-Oxadiazole, 1,3,4-Thiadiazole, and 1,2,4-Triazole – Spectroscopic, Electrochemical, and Spectroelectrochemical Properties. The Journal of Physical Chemistry C, 118(30), 16466–16476. [Link]
Sources
- 1. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene derivatives as electrode materials for high-performance sodium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Conformational analysis of 2,2 '-bithiophene: a H-1 liquid crystal NMR study using the C-13 satellite spectra - ePrints Soton [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
Application Notes and Protocols: 2,2'-Bithiophene-5-carbothioamide in Bioelectronics
Prepared by: Gemini, Senior Application Scientist
Introduction: Bridging Functionalized Thiophenes and Bioelectronics
The field of bioelectronics thrives on the development of novel materials that can effectively interface with biological systems. Among the class of organic semiconductors, thiophene-based molecules and polymers are at the forefront due to their excellent charge transport properties, environmental stability, and the tunability of their electronic characteristics through chemical functionalization. This document provides a detailed guide to the synthesis and potential bioelectronic applications of a promising, yet underexplored, derivative: 2,2'-Bithiophene-5-carbothioamide .
While direct literature on the bioelectronic applications of this compound is nascent, its structural components—the highly conjugated bithiophene core and the versatile carbothioamide functional group—suggest significant potential. The bithiophene unit provides the necessary semiconductor backbone for charge transport, essential for devices like organic field-effect transistors (OFETs). The carbothioamide group, an isostere of the amide bond, introduces unique properties such as altered nucleophilicity and hydrogen bonding capabilities, making it an excellent candidate for creating specific interactions with biological molecules.[1] This functional group can serve as a strategic anchor for immobilizing biomolecules or as a recognition element in chemical sensors.
These application notes will first detail a reliable synthetic protocol for this compound starting from its commercially available precursor, 2,2'-Bithiophene-5-carboxaldehyde. Subsequently, we will explore its putative applications in two key areas of bioelectronics: as the active layer in OFET-based biosensors and as a monomer for the synthesis of functionalized conductive polymers for electrochemical sensing platforms. The protocols provided are designed to be self-validating, incorporating control experiments and characterization steps to ensure scientific rigor.
Part 1: Synthesis of this compound
The conversion of an aldehyde to a primary thioamide is a well-established transformation in organic synthesis. Several methods are available, with the use of a thionating agent being a common approach. For this protocol, we will utilize Lawesson's reagent, a widely used and effective reagent for this purpose. An alternative, greener approach involves the use of sodium sulfide in an aqueous medium.[2]
Protocol 1: Synthesis via Thionation with Lawesson's Reagent
This protocol describes the conversion of 2,2'-Bithiophene-5-carboxaldehyde to this compound.
Materials:
-
2,2'-Bithiophene-5-carboxaldehyde
-
Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)
-
Anhydrous Toluene
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,2'-Bithiophene-5-carboxaldehyde (1.0 eq) in anhydrous toluene (approximately 10 mL per gram of aldehyde).
-
Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's Reagent (0.5 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product spot should be more polar than the starting aldehyde.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography, using a gradient of hexane/ethyl acetate as the eluent, to afford this compound as a solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Bioelectronic Applications
The unique combination of a semiconducting bithiophene backbone and a reactive/interactive carbothioamide group opens up possibilities for advanced bioelectronic devices.
Application 1: Organic Field-Effect Transistor (OFET)-Based Biosensors
The bithiophene core of the molecule suggests its utility as a p-type organic semiconductor.[3][4] The carbothioamide group, positioned at the periphery of the conjugated system, can act as a receptor site for analytes or as an anchor for the covalent attachment of biorecognition elements (e.g., enzymes, antibodies, DNA aptamers) without significantly disrupting the charge transport in the bithiophene channel.
Principle of Operation: An OFET biosensor based on this compound would operate by detecting changes in the electrical characteristics of the transistor (e.g., drain current, threshold voltage) upon the binding of a target analyte to the carbothioamide group or the immobilized bioreceptor. This binding event alters the local electronic environment of the semiconductor, modulating its conductivity.
This protocol outlines the fabrication of a basic OFET device to evaluate the semiconductor properties of this compound.[5][6]
Materials:
-
Pre-patterned source-drain electrodes on a Si/SiO₂ substrate
-
This compound
-
High-purity organic solvent (e.g., chloroform, chlorobenzene)
-
Gate dielectric material (e.g., PMMA, Cytop)
-
Gate electrode material (e.g., evaporated Gold)
-
Spin coater
-
Thermal evaporator
-
Probe station and semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: Thoroughly clean the pre-patterned Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Semiconductor Deposition:
-
Prepare a dilute solution of this compound (e.g., 5 mg/mL) in a suitable organic solvent.
-
Deposit a thin film of the semiconductor onto the substrate by spin-coating. The spin speed and time should be optimized to achieve a uniform film of desired thickness (typically 30-50 nm).
-
Anneal the film on a hotplate at a temperature below the melting point of the compound to improve crystallinity and film morphology.
-
-
Dielectric Deposition:
-
Prepare a solution of the gate dielectric material (e.g., PMMA in anisole).
-
Spin-coat the dielectric layer on top of the semiconductor film.
-
Bake the substrate to remove the solvent and cure the dielectric layer.
-
-
Gate Electrode Deposition:
-
Using a shadow mask, thermally evaporate the gate electrode material (e.g., Gold, 50 nm) on top of the dielectric layer.
-
-
Device Characterization:
-
Using a probe station connected to a semiconductor parameter analyzer, measure the output and transfer characteristics of the OFET.
-
From the transfer characteristics in the saturation regime, calculate the key performance parameters.
-
Data Presentation: OFET Performance Metrics
| Parameter | Symbol | Typical Range for Thiophene-based OFETs |
| Field-Effect Mobility | µ | 0.1 - 1.0 cm²/Vs |
| On/Off Current Ratio | Ion/Ioff | > 10⁵ |
| Threshold Voltage | Vth | -10 to -30 V |
Causality in Experimental Choices:
-
Solvent Selection: The choice of solvent for the semiconductor deposition is critical as it influences the solubility, film morphology, and molecular packing, which in turn directly affect the charge carrier mobility.
-
Annealing Step: Thermal annealing provides the necessary energy for the molecules to self-organize into a more ordered crystalline structure, which is crucial for efficient charge transport.
-
Dielectric Material: The choice of gate dielectric impacts the capacitance of the device and the interface with the semiconductor, influencing the threshold voltage and subthreshold swing.
Diagram: OFET Fabrication Workflow
Caption: Workflow for the fabrication of a top-gate, bottom-contact OFET.
Application 2: Functional Conductive Polymers for Electrochemical Biosensors
The bithiophene unit can be electropolymerized to form a conductive polymer film on an electrode surface.[7][8][9][10][11] The pendant carbothioamide groups on the polymer backbone provide readily accessible sites for the immobilization of biomolecules or for direct interaction with analytes. The thioamide group's affinity for certain metal ions could also be exploited for heavy metal sensing.
Principle of Operation: An electrochemical biosensor based on poly(this compound) would function by detecting changes in the electrochemical properties of the polymer film (e.g., impedance, current) upon the binding of a target analyte. This binding event can alter the doping level, conductivity, or capacitance of the polymer film, which can be measured using techniques like cyclic voltammetry or electrochemical impedance spectroscopy.
This protocol describes the electrochemical polymerization of this compound onto a working electrode.
Materials:
-
This compound
-
Acetonitrile (anhydrous)
-
Supporting electrolyte (e.g., Tetrabutylammonium perchlorate - TBAP)
-
Three-electrode electrochemical cell (Working electrode: e.g., Glassy Carbon or Gold; Counter electrode: Platinum wire; Reference electrode: Ag/AgCl)
-
Potentiostat/Galvanostat
-
Biorecognition element (e.g., enzyme, antibody) for immobilization (optional)
-
Cross-linking agents (e.g., glutaraldehyde) (optional)
-
Phosphate buffered saline (PBS)
Procedure:
-
Electrolyte Preparation: Prepare a solution of this compound (e.g., 10 mM) and the supporting electrolyte (e.g., 0.1 M TBAP) in anhydrous acetonitrile.
-
Electrochemical Polymerization:
-
Assemble the three-electrode cell with the prepared electrolyte solution.
-
Perform electropolymerization using cyclic voltammetry by repeatedly scanning the potential in a range where the monomer is oxidized (the exact range needs to be determined experimentally, but a starting point could be from 0 V to +1.5 V vs. Ag/AgCl).
-
An increasing current with each cycle indicates the growth of a conductive polymer film on the working electrode.
-
Alternatively, potentiostatic or galvanostatic methods can be used for polymerization.
-
-
Film Characterization:
-
After polymerization, rinse the modified electrode with fresh acetonitrile to remove unreacted monomer.
-
Characterize the electrochemical properties of the polymer film in a monomer-free electrolyte solution using cyclic voltammetry.
-
-
Biomolecule Immobilization (Optional):
-
For biosensor applications, immobilize the desired biorecognition element onto the polymer film. This can be achieved through covalent attachment to the carbothioamide groups, potentially activated with a cross-linker like glutaraldehyde.
-
-
Sensing Measurement:
-
Incubate the functionalized electrode with the sample containing the target analyte.
-
Measure the change in the electrochemical signal (e.g., using cyclic voltammetry, differential pulse voltammetry, or electrochemical impedance spectroscopy) before and after incubation.
-
Diagram: Electrochemical Biosensor Workflow
Caption: General workflow for an electrochemical biosensor.
Conclusion and Future Outlook
This compound stands as a promising material for advancing the field of bioelectronics. Its synthesis from a readily available precursor is straightforward. The strategic placement of the carbothioamide group on the semiconducting bithiophene framework offers a unique platform for the development of highly specific and sensitive biosensors. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this molecule in OFET-based and electrochemical sensing platforms. Further research should focus on optimizing the device fabrication processes, exploring different biorecognition elements for immobilization, and expanding the range of target analytes. The insights gained from studying this molecule will undoubtedly contribute to the design of next-generation bioelectronic devices with enhanced performance and functionality.
References
-
Wei, J., Li, Y., & Jiang, X. (2016). An Efficient Aqueous Synthesis of Thioamides from Aldehydes and N-Substituted Formamides. Organic Letters, 18(3), 340–343. [Link]
-
Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry – A European Journal, 30(9), e202303770. [Link]
- Katz, H. E., Laquindanum, J. G., & Lovinger, A. J. (1997). Synthesis, Solubility, and Field-Effect Transistor Performance of a Family of Regioregularly Substituted Thiophene Copolymers.
- Facchetti, A. (2011). Semiconductors for organic transistors.
-
Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711–738. [Link]
- Sirringhaus, H., Tessler, N., & Friend, R. H. (1998). Integrated Optoelectronic Devices Based on Conjugated Polymers. Science, 280(5370), 1741–1744.
- Tsumuraya, T., & Hagiwara, T. (1987). A study of the electrochemical polymerization of bithiophene. Synthetic Metals, 21(3), 285-291.
- Zubruyev, O. I., Stiasni, N., & Kappe, C. O. (2003). Microwave-Enhanced Kindler Thioamide Synthesis.
- Zhang, X., & Li, G. (2014). Thiophene-based conjugated polymers for organic solar cells. Progress in Polymer Science, 39(2), 198-216.
Sources
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- 2. Thioamide synthesis by thionation [organic-chemistry.org]
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- 4. pubs.aip.org [pubs.aip.org]
- 5. ossila.com [ossila.com]
- 6. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. openriver.winona.edu [openriver.winona.edu]
- 9. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
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- 11. Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2'-Bithiophene-5-carbothioamide
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,2'-Bithiophene-5-carbothioamide. As a Senior Application Scientist, my goal is to provide not just a protocol, but a comprehensive resource built on established chemical principles and practical, field-tested experience. This guide will delve into the nuances of the synthesis, anticipate common challenges, and offer robust solutions to empower you to achieve optimal yields and purity.
Introduction: The Synthetic Strategy
The most common and effective method for synthesizing this compound is through the thionation of its corresponding amide precursor, 2,2'-Bithiophene-5-carboxamide. This transformation is typically achieved using Lawesson's reagent (LR), a mild and efficient thionating agent for converting carbonyls into thiocarbonyls.[1][2]
The overall synthetic pathway can be visualized as a two-step process starting from the commercially available 2,2'-bithiophene:
-
Amidation: Conversion of 2,2'-bithiophene to 2,2'-Bithiophene-5-carboxamide. This can be achieved through various standard amidation procedures, for instance, by first formylating the bithiophene to 2,2'-bithiophene-5-carboxaldehyde, followed by oxidation to the carboxylic acid, conversion to the acid chloride, and subsequent reaction with ammonia.
-
Thionation: The crucial step where the amide is converted to the desired thioamide using Lawesson's reagent.
This guide will focus primarily on optimizing the thionation step, as it is often the most challenging part of the synthesis and where yields can be significantly impacted.
Experimental Protocol: Thionation of 2,2'-Bithiophene-5-carboxamide
This protocol provides a detailed, step-by-step methodology for the thionation reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2,2'-Bithiophene-5-carboxamide | ≥98% | Commercially Available | Ensure dryness before use. |
| Lawesson's Reagent | ≥97% | Commercially Available | Handle in a fume hood. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Crucial for reaction success. |
| Toluene | Anhydrous | Commercially Available | Alternative solvent. |
| Ethylene Glycol | Reagent Grade | Commercially Available | For workup. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine | Saturated NaCl solution | Prepared in-house | For extraction. |
| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography (if needed). |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2'-Bithiophene-5-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF). The volume of THF should be sufficient to fully dissolve the amide; a large volume is often necessary.[3]
-
Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5-0.6 eq).[1] The reaction can be conducted at room temperature or heated to reflux. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting amide spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
-
Workup - Chromatography-Free Method:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethylene glycol (an excess, e.g., 20 mL for a 1 mmol scale reaction) and a small amount of water (e.g., 0.2 mL).[4]
-
Heat the mixture to approximately 95 °C and stir vigorously. The purpose of this step is to decompose the phosphorus-containing byproducts into more polar species that are soluble in ethylene glycol.[4]
-
Monitor the disappearance of the Lawesson's reagent byproduct by TLC.
-
After cooling, transfer the mixture to a separatory funnel and separate the organic layer (toluene can be added to facilitate separation).
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). If further purification is required, column chromatography on silica gel can be performed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete dissolution of starting materials. 2. Inactive Lawesson's Reagent. 3. Insufficient reaction time or temperature. 4. Presence of moisture. | 1. Increase the volume of anhydrous THF to ensure all reagents are fully dissolved.[3] 2. Use freshly purchased Lawesson's reagent. 3. If the reaction is sluggish at room temperature, gently heat the mixture to reflux and continue monitoring by TLC. 4. Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere. |
| Multiple Unidentified Spots on TLC | 1. Decomposition of starting material or product. 2. Side reactions with Lawesson's reagent. | 1. Avoid prolonged heating. If the reaction is conducted at reflux, monitor it closely and stop when the starting material is consumed. 2. Use the recommended stoichiometry of Lawesson's reagent (0.5-0.6 eq). An excess can lead to more byproducts. |
| Difficulty in Removing Phosphorus Byproducts | Incomplete decomposition during workup. | 1. Ensure sufficient heating time and temperature during the ethylene glycol wash.[4] 2. Perform multiple extractions with water and brine to remove any water-soluble impurities. |
| Product is an Oil Instead of a Solid | Presence of residual solvent or impurities. | 1. Ensure all solvent is removed under high vacuum. 2. Attempt purification by trituration with a non-polar solvent like hexanes to induce crystallization. If that fails, column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent for the thionation reaction?
A1: Yes, other anhydrous, non-protic solvents like toluene or xylene can be used.[5] However, reactions in THF often proceed at a lower temperature (room temperature to reflux at ~66 °C) compared to toluene (~111 °C) or xylene (~140 °C), which can be advantageous for sensitive substrates.
Q2: How critical is the purity of Lawesson's reagent?
A2: The purity of Lawesson's reagent is crucial for achieving good yields and a clean reaction profile. Old or improperly stored reagent can be less reactive. It is recommended to use a fresh bottle or one that has been stored under an inert atmosphere.
Q3: What is the mechanism of the thionation reaction with Lawesson's reagent?
A3: Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide. This ylide reacts with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the thiocarbonyl compound and a stable phosphorus-oxygen byproduct.[2]
Q4: Are there any safety precautions I should be aware of when using Lawesson's reagent?
A4: Yes. Lawesson's reagent and its byproducts can have a strong, unpleasant odor. It is essential to handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: My starting material, 2,2'-Bithiophene-5-carboxamide, is not commercially available. How can I synthesize it?
A5: You can synthesize 2,2'-Bithiophene-5-carboxamide from 2,2'-bithiophene. A common route involves Vilsmeier-Haack formylation to get 2,2'-Bithiophene-5-carboxaldehyde, followed by oxidation to the carboxylic acid, conversion to the acyl chloride, and finally reaction with ammonia or an ammonia equivalent.
Visualizing the Workflow
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield.
References
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. 2021;26(22):6937. Available from: [Link]
-
Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. Available from: [Link]
-
A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry. 2021;17:894-900. Available from: [Link]
-
Lawesson's Reagent. Organic Chemistry Portal. Available from: [Link]
-
Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews. 2010;110(6):3419-3478. Available from: [Link]
-
A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. National Institutes of Health. Available from: [Link]
Sources
- 1. US2741622A - Preparation of thiophene-2-aldehydes - Google Patents [patents.google.com]
- 2. Thiophene synthesis [organic-chemistry.org]
- 3. gauthmath.com [gauthmath.com]
- 4. mdpi.com [mdpi.com]
- 5. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,2'-Bithiophene-5-carbothioamide
Welcome to the dedicated technical support resource for the purification of 2,2'-Bithiophene-5-carbothioamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, validated methods for achieving high purity. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Introduction: The Challenge of Purifying this compound
This compound is a heterocyclic compound with a conjugated aromatic system, making it a valuable building block in materials science and pharmaceutical development. However, its purification can be challenging due to its polarity, potential for thermal degradation, and the presence of closely related impurities from its synthesis. This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the conversion of a nitrile or an aldehyde. Potential impurities include:
-
Starting materials: Unreacted 2,2'-bithiophene-5-carbonitrile or 2,2'-bithiophene-5-carboxaldehyde.
-
Side-products: Over-reaction or side-reactions can lead to dimerization or polymerization of the starting materials or product.
-
Reagent residues: Residual coupling catalysts (e.g., palladium) or sulfur sources.
-
Degradation products: Thioamides can be susceptible to hydrolysis back to the corresponding carboxylic acid or nitrile under harsh acidic or basic conditions.
Q2: What is the expected appearance and melting point of pure this compound?
A2: While specific data for the carbothioamide is not widely published, related compounds like 2,2'-Bithiophene-5-carboxaldehyde are typically yellow to brown crystalline powders with a melting point in the range of 55-58 °C.[1] The introduction of the thioamide group will likely increase the melting point and may alter the color. It is crucial to characterize your purified material by NMR, MS, and melting point analysis to establish a baseline for purity.
Q3: My purified this compound is a dark, oily substance instead of a solid. What could be the issue?
A3: This often indicates the presence of significant impurities that are depressing the melting point and preventing crystallization. It could also suggest the presence of residual high-boiling solvents (like DMF or DMSO) or polymeric side products. A primary purification step, such as column chromatography, is recommended before attempting recrystallization.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Low Yield After Column Chromatography
-
Possible Cause 1: Product is strongly retained on the silica gel.
-
Scientific Rationale: The thioamide group, much like an amide, is polar and can form strong hydrogen bonds with the silanol groups of the silica gel stationary phase.[2] This leads to poor mobility and potential irreversible adsorption.
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of a polar solvent (e.g., methanol or ethyl acetate) in your mobile phase (e.g., hexane or dichloromethane).
-
Use a Modified Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded-phase silica like an amide column.
-
Add a Competitive Binder: In some cases, adding a small amount (0.1-1%) of a competitive binder like triethylamine to the mobile phase can help to occupy the most active sites on the silica gel, allowing your compound to elute more effectively.
-
-
-
Possible Cause 2: Product degradation on silica gel.
-
Scientific Rationale: Silica gel is acidic and can potentially catalyze the degradation of sensitive compounds over the extended time frame of a column run.
-
Solution:
-
Deactivate the Silica: Use silica gel that has been pre-treated with a base (e.g., triethylamine) or switch to neutral alumina.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and have the mobile phase ready before loading the column.
-
-
Problem 2: Recrystallization Fails to Yield Crystals
-
Possible Cause 1: Inappropriate solvent choice.
-
Scientific Rationale: Successful recrystallization requires a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The polarity of the bithiophene core and the thioamide group suggests that moderately polar to polar solvents will be most effective.
-
Solution: Systematic Solvent Screening
-
Test the solubility of a small amount of your crude product in a range of solvents at room and elevated temperatures.
-
Good starting points for single-solvent systems include isopropanol, ethanol, acetone, or ethyl acetate.
-
For two-solvent systems, try dissolving the compound in a small amount of a good solvent (e.g., acetone or dichloromethane) and then adding a poor solvent (e.g., hexane or heptane) dropwise until turbidity persists. Then, heat to redissolve and cool slowly.
-
-
-
Possible Cause 2: Presence of "oily" impurities inhibiting crystallization.
-
Scientific Rationale: Impurities can interfere with the formation of a crystal lattice.
-
Solution:
-
Pre-purification: Perform a quick filtration through a small plug of silica gel to remove highly polar or non-polar impurities before attempting recrystallization.
-
Scratching and Seeding: If a supersaturated solution has formed, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure product.
-
-
Problem 3: Persistent Colored Impurities
-
Possible Cause: Highly conjugated or polymeric side products.
-
Scientific Rationale: The extended π-system of the bithiophene core can lead to the formation of colored byproducts, especially if oxidation or polymerization occurs.
-
Solution:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter through celite. The activated carbon can adsorb colored impurities. Use this method judiciously, as it can also adsorb some of your product.
-
Column Chromatography: This is often the most effective method for separating colored impurities.[3][4]
-
-
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a starting point and should be optimized based on TLC analysis.
-
Stationary Phase Selection:
-
Standard: Silica gel, 60 Å, 230-400 mesh.
-
Alternative: Neutral alumina for base-sensitive compounds.
-
-
Mobile Phase Selection (based on TLC):
-
Develop a TLC system where the Rf of the product is approximately 0.25-0.35.
-
Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. A good starting gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.
-
-
Column Packing (Slurry Method):
-
In a beaker, mix the silica gel with the initial, least polar mobile phase to form a slurry.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase as the elution progresses.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
-
Solvent Selection: Based on your solvent screen, choose an appropriate solvent or solvent system. For this example, we will use isopropanol.
-
Dissolution:
-
Place the crude, semi-purified solid in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol and bring the mixture to a boil with stirring.
-
Continue adding small portions of hot solvent until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.
-
Reheat the mixture to boiling for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).
-
-
Crystallization:
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath once it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Data Summary and Characterization
| Parameter | Expected Value/Observation | Purpose |
| Appearance | Yellow to brown crystalline solid | Preliminary purity assessment |
| Melting Point | Sharp, defined range | Indicator of purity |
| TLC Rf | Single spot in multiple solvent systems | Purity check and chromatography development |
| 1H NMR | Spectrum consistent with structure | Structural confirmation and purity |
| Mass Spec | Correct molecular ion peak | Molecular weight confirmation |
Workflow Visualizations
Troubleshooting Logic for Purification
Caption: Standard workflow for the purification of this compound.
References
-
Szafert, S., & Gładkowski, W. (2015). Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives. Molecules, 20(3), 4568-4603. [Link]
Sources
Technical Support Center: Synthesis of 2,2'-Bithiophene-5-carbothioamide Derivatives
Welcome to the technical support center for the synthesis of 2,2'-bithiophene-5-carbothioamide derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of synthesizing these valuable compounds. As a senior application scientist, I've compiled this resource based on established literature and extensive field experience to provide you with not just protocols, but the underlying chemical principles to troubleshoot and optimize your synthetic routes. Our goal is to empower you to overcome common hurdles and achieve consistent, high-yield results.
This guide is structured into two main sections: a Troubleshooting Guide formatted as a Q&A to address specific experimental failures, and a comprehensive Frequently Asked Questions (FAQ) section for broader conceptual understanding. We will explore the entire synthetic pathway, from the construction of the bithiophene core to the final thionation step.
Troubleshooting Guide: From Core Synthesis to Final Product
This section is designed to be your first point of reference when an experiment does not proceed as planned. Each question addresses a common failure mode, followed by a detailed explanation of the potential causes and a step-by-step guide to remediation.
Scenario 1: Low Yield or No Product in the Synthesis of the 2,2'-Bithiophene Core via Cross-Coupling
Question: I am attempting a Suzuki or Stille coupling to form the 2,2'-bithiophene core, but I am observing very low yields of the desired product, and my starting materials are either unreacted or have formed multiple unidentified byproducts. What is going wrong?
Answer: This is a frequent challenge in the cross-coupling of heteroaromatic compounds like thiophenes. The issues can typically be traced back to catalyst deactivation, suboptimal reaction conditions, or inherent side reactions of the chosen methodology.
Causality and Remediation:
-
Catalyst and Ligand Choice: The electronic nature of thiophenes can complicate the catalytic cycle. The sulfur atom can coordinate to the palladium center, potentially interfering with the reaction. For electron-rich bromothiophenes, the oxidative addition step can be sluggish.
-
Troubleshooting Steps:
-
Ligand Modification: For Suzuki couplings involving electron-rich bromothiophenes, consider switching to more electron-donating and sterically hindered phosphine ligands, such as those from the Buchwald series (e.g., SPhos, XPhos). These can accelerate the oxidative addition step.
-
Catalyst Precursor: If you are generating the Pd(0) catalyst in situ, ensure your palladium precursor and ligands are of high purity. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass potential issues in the initial reduction step.
-
-
-
Base and Solvent System (Suzuki Coupling): The choice of base and solvent is critical for the efficiency of the transmetalation step.
-
Troubleshooting Steps:
-
Base Strength: For challenging couplings, a stronger base like potassium phosphate (K₃PO₄) is often more effective than carbonates. Ensure the base is finely powdered to maximize its surface area.
-
Solvent Polarity: The solubility of the boronic acid or its boronate salt is crucial. A mixture of a non-polar solvent like dioxane or toluene with water is common. If solubility is an issue, consider using a more polar aprotic solvent like DMF, but be mindful of potential side reactions at higher temperatures. It has been noted that for some Suzuki reactions of thiophenes, a higher yield is achieved when 1,4-dioxane with water is used as the solvent compared to toluene, due to the better solubility of the aryl-boronic acids.[1]
-
-
-
Side Reactions (Stille Coupling): The Stille reaction, while often tolerant of functional groups, is prone to specific side reactions with thiophenes.
-
Troubleshooting Steps:
-
Homocoupling: The most common side reaction is the homocoupling of the organostannane reagent.[2] This can be minimized by the slow addition of the organostannane to the reaction mixture and ensuring the palladium catalyst is highly active.
-
C-H Stannylation: Unprecedented side reactions, such as the direct C-H stannylation of the α-hydrogen of thiophene, have been identified in Stille couplings.[3] This can lead to the formation of oligomeric byproducts. Optimizing the stoichiometry of your reagents and reaction time is crucial to minimize this.
-
-
Experimental Protocol: Optimized Suzuki-Miyaura Coupling for 5-Bromo-2,2'-bithiophene
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 5-Bromo-2-thiophenecarboxaldehyde | Commercially available starting point. |
| Boronic Acid | Thiophene-2-boronic acid | The coupling partner. |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A robust pre-catalyst. |
| Base | K₃PO₄ (2-3 equivalents) | Effective for heteroaryl couplings. |
| Solvent | 1,4-Dioxane/H₂O (4:1 v/v) | Good for solubilizing reagents.[1] |
| Temperature | 90 °C | Promotes reaction without significant degradation.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst. |
Scenario 2: Difficulty in Converting 2,2'-Bithiophene-5-carboxylic Acid to the Corresponding Carboxamide
Question: I am struggling with the direct amidation of 2,2'-bithiophene-5-carboxylic acid. The yields are low, and the reaction requires harsh conditions. Are there more efficient alternatives?
Answer: Direct amidation of carboxylic acids is notoriously challenging due to the formation of a stable and unreactive carboxylate-ammonium salt. Overcoming this often requires high temperatures and methods for water removal, which can be detrimental to complex molecules.[4]
Causality and Remediation:
-
Direct Amidation Challenges: The primary hurdle is the acid-base reaction between the carboxylic acid and the amine. To drive the reaction towards amide formation, the water byproduct must be removed, typically through azeotropic distillation (e.g., with a Dean-Stark apparatus) or the use of stoichiometric dehydrating agents, which can complicate purification.[4]
-
Troubleshooting Steps:
-
Catalytic Direct Amidation: Consider using a boronic acid catalyst, such as 5-methoxy-2-iodophenylboronic acid (MIBA), which can facilitate direct amidation under milder conditions at room temperature in the presence of molecular sieves.[5][6]
-
Activating Agents: A more traditional and reliable approach is to first convert the carboxylic acid to a more reactive species like an acyl chloride. Treatment of 5-bromothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) followed by the addition of the desired amine is a high-yielding, two-step, one-pot procedure.[7]
-
-
-
Alternative Synthetic Route: Beckmann Rearrangement: A robust alternative is to synthesize the amide from the corresponding aldehyde via an oxime intermediate. This route avoids the challenges of direct amidation.
-
Workflow:
-
Oxime Formation: 2,2'-Bithiophene-5-carboxaldehyde is reacted with hydroxylamine hydrochloride in the presence of a mild base to form the corresponding oxime. This reaction is typically high-yielding and clean.[8]
-
Beckmann Rearrangement: The oxime is then treated with an acid catalyst (e.g., polyphosphoric acid, or milder reagents like 2,4,6-trichloro[3][9]triazine) to induce rearrangement to the 2,2'-bithiophene-5-carboxamide.[10][11]
-
-
Visualizing the Beckmann Rearrangement Pathway
Caption: Synthetic route to the carboxamide via an oxime intermediate.
Scenario 3: The Thionation Reaction with Lawesson's Reagent is Messy and Difficult to Purify
Question: I've successfully synthesized my 2,2'-bithiophene-5-carboxamide, but the final thionation step using Lawesson's reagent (LR) results in a complex mixture. Column chromatography is tedious, and I'm struggling to isolate the pure carbothioamide. How can I improve this final step?
Answer: This is the most common complaint when using Lawesson's reagent. The issue is not usually with the thionation reaction itself, which is often efficient, but with the phosphorus-containing byproducts that have similar polarities to the desired thioamide product.[12]
Causality and Remediation:
-
Lawesson's Reagent Byproducts: Upon reaction, Lawesson's reagent forms a stoichiometric six-membered ring byproduct.[12] This byproduct and its subsequent decomposition products are often difficult to separate from the desired thioamide by standard silica gel chromatography.
-
Optimizing Reaction Conditions:
-
Troubleshooting Steps:
-
Solvent Choice: The reaction can be performed in various solvents. For more reactive amides, THF at room temperature is often sufficient and can be completed in as little as 30 minutes.[7] For less reactive amides, refluxing in toluene may be necessary.[13] It is crucial that the Lawesson's reagent fully dissolves.
-
Stoichiometry: Use 0.5 to 0.6 molar equivalents of Lawesson's reagent for each equivalent of the amide.
-
-
-
Chromatography-Free Workup: A modified workup procedure can decompose the phosphorus byproducts into highly polar species that are easily removed.
-
Step-by-Step Protocol:
-
After the reaction is complete (as monitored by TLC), evaporate the reaction solvent.
-
Add ethanol or ethylene glycol to the residue and stir. This breaks down the phosphorus byproduct into a highly polarized diethyl or di(hydroxyethyl) thiophosphonate.[12][14]
-
Perform a standard aqueous workup. The polar phosphorus species will remain in the aqueous layer, while your thioamide can be extracted into an organic solvent (e.g., ethyl acetate or diethyl ether).
-
This procedure significantly simplifies purification, often allowing for the isolation of a pure product by simple recrystallization, thus avoiding column chromatography.[12][15]
-
-
Visualizing the Lawesson's Reagent Workup
Caption: Chromatography-free workup for Lawesson's reagent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies to access the 2,2'-bithiophene-5-carboxamide precursor?
There are two primary approaches. The "building blocks" strategy involves synthesizing substituted thiophene rings and then coupling them together, most commonly via palladium-catalyzed cross-coupling reactions like the Stille or Suzuki reactions.[16] The "ring closure" approach, such as the Fiesselmann reaction, constructs one of the thiophene rings onto an existing thiophene precursor.[16] The choice often depends on the availability of starting materials and the desired substitution pattern.
Q2: My 2,2'-bithiophene ring appears to be getting chlorinated during a reaction. Why is this happening?
Unwanted chlorination of the electron-rich bithiophene ring can occur under certain acidic conditions in the presence of a chlorine source. For instance, in the synthesis of 2,2'-bithiophen-5-carbamoyl chloride from the corresponding oxime using N-chlorosuccinimide (NCS) in DMF with HCl as an initiator, chlorination of the bithiophene ring has been observed.[17] Switching to a modified procedure that omits the HCl initiator can prevent this side reaction and yield the desired product in high yield.[17]
Q3: Are there any stability concerns with the final this compound product?
Thioamides are generally stable compounds. However, like many sulfur-containing organic molecules, they can be sensitive to strong oxidizing agents. For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere to prevent slow oxidation.
Q4: Can I use other thionating reagents besides Lawesson's Reagent?
Yes, other thionating reagents exist, with phosphorus pentasulfide (P₄S₁₀) being the classical choice. However, P₄S₁₀ typically requires higher reaction temperatures and can be less selective than Lawesson's reagent, leading to more byproducts. For most applications, Lawesson's reagent or its derivatives offer a milder and more efficient conversion of amides to thioamides.[7]
Q5: What is the mechanism of the thionation of an amide with Lawesson's Reagent?
In solution, Lawesson's reagent exists in equilibrium with a more reactive dithiophosphine ylide. This ylide reacts with the carbonyl group of the amide in a manner analogous to the Wittig reaction. The reaction proceeds through a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion of this intermediate to form the desired thioamide and a stable P=O bond in the byproduct.[18]
References
-
Rasheed, S., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(11), 2949. [Link]
-
Krompiec, S., et al. (2015). Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives. Molecules, 20(3), 4559-4592. [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. [Link]
-
Li, J., et al. (2015). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 51(84), 15410-15413. [Link]
-
Potsi, G., et al. (2014). A Simple and Efficient Synthesis of Substituted 2,2′-Bithiophene and 2,2′:5′,2″-Terthiophene. Organic Letters, 16(6), 1704–1707. [Link]
- This cit
-
Chen, J-H., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805–812. [Link]
- This cit
-
Chen, J-H., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805–812. [Link]
- This cit
-
Rasheed, S., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(11), 2949. [Link]
- This cit
-
Ferraz, V., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(16), 4949. [Link]
- This cit
- This cit
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]
-
Chen, J-H., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. ResearchGate. [Link]
- This cit
- This cit
-
Wikipedia. (n.d.). Stille reaction. [Link]
- This cit
-
Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. The Journal of Organic Chemistry, 77(19), 8386–8400. [Link]
- This cit
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-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- This cit
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-
Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids: catalyst optimization, scope, and preliminary mechanistic study supporting a peculiar halogen acceleration effect. The Journal of Organic Chemistry, 77(19), 8386-8400. [Link]
-
Parveen, A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]
- This cit
-
Al-Hourani, B. J. (2018). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Chemistry, 7(1), 1-6. [Link]
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- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 5. Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect [organic-chemistry.org]
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- 14. researchgate.net [researchgate.net]
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- 18. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2,2'-Bithiophene-5-carbothioamide under different conditions
Welcome to the technical support center for 2,2'-Bithiophene-5-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound. Our goal is to equip you with the knowledge to anticipate and mitigate potential stability issues in your experiments, ensuring the integrity and reproducibility of your results.
Introduction to this compound Stability
This compound is a heterocyclic compound featuring a conjugated bithiophene system and a carbothioamide functional group. While the bithiophene core offers unique electronic and photophysical properties, both it and the carbothioamide moiety can be susceptible to degradation under certain experimental conditions.[1][2][3] Understanding these potential instabilities is critical for its proper handling, storage, and application.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address common stability challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound is changing color (e.g., turning yellow/brown) over time. What is happening?
A1: A color change in your solution is a common indicator of chemical degradation. This is often due to oxidation or photodegradation of the bithiophene core. The conjugated π-system in bithiophene is susceptible to reactions that alter its electronic structure, leading to a change in its absorption of visible light.[2][4]
-
Causality: Thiophene rings can be oxidized, especially when exposed to atmospheric oxygen and/or light.[1] This can lead to the formation of S-oxides or other oxidized species, which are often colored. Additionally, photodegradation can lead to polymerization or other side reactions, resulting in colored byproducts.
-
Troubleshooting Steps:
-
Protect from Light: Immediately wrap your sample container in aluminum foil or use an amber vial to prevent further photodegradation. Thiophene-based materials are known for their photosensitivity.[2][4]
-
Deoxygenate Solvents: Before dissolving your compound, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: If possible, handle the compound and its solutions in a glovebox or under a blanket of inert gas.
-
Re-evaluate Solvent Choice: Ensure your solvent is of high purity and free of peroxides (e.g., aged ethers like THF or dioxane can contain peroxides, which are strong oxidizing agents).
-
Q2: I'm observing a loss of potency or the appearance of new peaks in my HPLC analysis after storing the compound in solution. What are the likely degradation pathways?
A2: The appearance of new peaks and a corresponding decrease in the main compound peak strongly suggests degradation. For this compound, the primary suspects are hydrolysis of the carbothioamide group and oxidation of the thiophene rings.
-
Causality & Potential Degradation Pathways:
-
Hydrolysis: The carbothioamide group (-CSNH₂) can be hydrolyzed to the corresponding carboxylic acid (-COOH) or carboxylate (-COO⁻) under acidic or basic conditions, respectively. This reaction would release hydrogen sulfide or a related sulfur species.
-
Oxidation: The sulfur atoms in the thiophene rings are susceptible to oxidation, which can lead to the formation of thiophene-S-oxides.[1] This disrupts the aromaticity of the ring and will significantly change the compound's properties.
-
Dimerization/Polymerization: Under certain conditions (e.g., exposure to light or strong oxidizers), thiophene derivatives can undergo coupling reactions, leading to the formation of oligomers or polymers.[5]
-
Below is a diagram illustrating potential degradation pathways:
Caption: Potential degradation pathways for this compound.
Q3: What are the recommended storage conditions for this compound in solid form and in solution?
A3: Proper storage is crucial to maintain the integrity of the compound. Based on the chemistry of thiophenes and carbothioamides, we recommend the following:
| Condition | Solid Form | In Solution | Rationale |
| Temperature | -20°C or lower | -20°C or lower (ideally -80°C) | Low temperatures slow down the rate of all chemical reactions, including degradation. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Use deoxygenated solvents and store under an inert gas headspace | Minimizes exposure to atmospheric oxygen, preventing oxidation.[6] |
| Light | Protect from light (use amber vials or wrap in foil) | Protect from light (use amber vials or wrap in foil) | Prevents photodegradation, a common issue for conjugated thiophene systems.[2][4] |
| pH (for solutions) | N/A | Prepare solutions in a neutral, buffered system (pH ~7) if compatible with the experiment. Avoid strong acids and bases. | The carbothioamide group is susceptible to hydrolysis at pH extremes. |
| Solvent Choice | N/A | Use high-purity, peroxide-free, anhydrous solvents (e.g., DMSO, DMF, Dichloromethane). Prepare solutions fresh whenever possible. | Prevents degradation caused by solvent impurities like water, peroxides, or acids/bases. |
Q4: How can I experimentally assess the stability of my batch of this compound?
A4: A forced degradation study is the standard method to determine the intrinsic stability of a compound. This involves subjecting the compound to a range of stress conditions that are more severe than typical storage or experimental conditions. This allows for the rapid identification of potential degradation pathways and the development of stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for assessing the stability of this compound.
1. Objective: To identify the degradation products and pathways of this compound under various stress conditions.
2. Materials:
-
This compound
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)
-
Buffers (e.g., phosphate or acetate buffers)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector. An MS detector is highly recommended for peak identification.
-
Photostability chamber (or a UV lamp)
-
Oven
3. Workflow:
Caption: Workflow for a forced degradation study of this compound.
4. Step-by-Step Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
-
Application of Stress:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final acid concentration of 0.1 M. Incubate at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to get a final base concentration of 0.1 M. Incubate at room temperature.
-
Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to get a final H₂O₂ concentration of 3%. Incubate at room temperature, protected from light.
-
Thermal Stress: Place a vial of the stock solution in an oven at a controlled temperature (e.g., 60°C or 80°C).
-
Photostability: Expose a vial of the stock solution to a light source that provides both UV and visible output (as per ICH Q1B guidelines). Run a dark control in parallel.
-
-
Sampling and Analysis:
-
Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A C18 column is often a good starting point. The mobile phase could be a gradient of acetonitrile and water with a modifier like 0.1% formic acid.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control (time zero) sample.
-
Calculate the percentage degradation of the parent compound.
-
Identify and quantify major degradation products. If using an HPLC-MS system, determine the mass-to-charge ratio (m/z) of the new peaks to propose their structures.
-
By following this guide, researchers can better understand the stability profile of this compound, leading to more reliable and reproducible experimental outcomes.
References
-
Wikipedia. Thiophene. [Link]
-
Molecules. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives. [Link]
-
PubChem. 2,2'-Bithiophene. [Link]
-
PubChem. [2,2'-Bithiophene]-5-carboxaldehyde. [Link]
-
Molecules. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. [Link]
-
Molecules. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. [Link]
-
ACS Publications. A Simple and Efficient Synthesis of Substituted 2,2′-Bithiophene and 2,2′:5′,2″-Terthiophene. [Link]
-
ACS Publications. Effects of Thiophene and Benzene Ring Accumulation on the Photocatalytic Performance of Polymers. [Link]
-
Versita. Versatile bridges of bithiophene: synthesis, dual-state emission, and photochromism. [Link]
-
Eawag. Thiophene-2-Carboxylate (an/aerobic) Pathway Map. [Link]
-
PubMed. In-use Stability of Ceftaroline Fosamil in Elastomeric Home Infusion Systems and MINI-BAG Plus Containers. [Link]
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- 2. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. DSpace [research-repository.griffith.edu.au]
- 5. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
strategies to improve the metabolic stability of thiophene amide inhibitors
Welcome to the technical support resource for researchers engaged in the development of thiophene amide inhibitors. This guide is designed to provide practical, field-proven insights into diagnosing and overcoming the metabolic stability challenges inherent to this chemical class. My goal is to move beyond mere protocols and explain the underlying principles, enabling you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers often have about the metabolic liabilities of thiophene-containing compounds.
Q1: What makes the thiophene ring in my amide inhibitors a metabolic liability?
The thiophene ring is considered a "structural alert" in medicinal chemistry.[1] Its susceptibility to metabolism stems from its electron-rich, five-membered heterocyclic nature.[2] This makes it a prime substrate for oxidative enzymes in the liver, primarily Cytochrome P450s (CYPs).[1][3]
The two main metabolic pathways of concern are:
-
S-oxidation: The sulfur atom is oxidized to a thiophene-S-oxide. This intermediate is highly reactive and electrophilic.[1][4]
-
Epoxidation: The double bonds of the thiophene ring are oxidized to form thiophene epoxides. These are also highly reactive electrophiles.[1][4]
Both pathways generate reactive metabolites that can covalently bind to cellular macromolecules like proteins, which is a primary mechanism of drug-induced toxicity.[3][4] A well-known example is the drug tienilic acid, which was withdrawn from the market due to severe hepatotoxicity mediated by its reactive thiophene metabolites.[1][4][5]
Caption: CYP450-mediated bioactivation of the thiophene ring.
Q2: Besides the thiophene ring, are there other common metabolic "soft spots" in my inhibitors?
Yes. While the thiophene ring is often the primary concern, the amide linkage and adjacent aliphatic groups can also be susceptible to metabolism.
| Metabolic "Soft Spot" | Metabolic Reaction | Consequence |
| Thiophene Ring | Oxidation (S-oxidation, epoxidation) | Formation of reactive metabolites, rapid clearance. |
| Amide Bond | Hydrolysis (by amidases/proteases) | Cleavage of the molecule, loss of activity. |
| N- or O-alkyl groups | Dealkylation | Formation of polar metabolites, altered pharmacology. |
| Unactivated C-H bonds | Hydroxylation | Increased polarity, potential for further conjugation. |
| Aromatic Rings (non-thiophene) | para-Hydroxylation | Common metabolic pathway for phenyl groups.[4] |
Q3: What is a microsomal stability assay and why is it the standard initial screen?
A microsomal stability assay is a common in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) experiment used to estimate a compound's susceptibility to metabolism by Phase I enzymes.[6][7] It uses liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[7]
It's the standard initial screen for several reasons:
-
Relevance: It specifically assesses metabolism by the most common family of drug-metabolizing enzymes (CYPs).[8]
-
High-Throughput: The assay is relatively simple, cost-effective, and can be automated to screen many compounds quickly.[9][10]
-
Predictive Value: The data generated (half-life, intrinsic clearance) can be used in models to predict in vivo hepatic clearance and oral bioavailability.[7][11]
Part 2: Troubleshooting Guide for Experimental Workflows
This section is designed to address specific problems you might encounter during your experimental work and provide actionable solutions.
Q: My lead compound shows very high clearance (>200 µL/min/mg) in the human liver microsomal (HLM) stability assay. Where do I start?
A: This is a common challenge. A high clearance value indicates rapid metabolism. The key is to systematically diagnose the issue and formulate a rational redesign strategy.
Step 1: Confirm the Result & Rule Out Artifacts Before extensive medicinal chemistry efforts, ensure the data is reliable.
-
Check for non-enzymatic degradation: Run a control incubation without the NADPH cofactor. If the compound still disappears, it may be chemically unstable in the assay buffer.
-
Assess plasma protein binding: Highly bound compounds show artificially low clearance. Ensure your calculations account for this if necessary.
-
Verify analytical method: Ensure your LC-MS/MS method is not suffering from matrix effects or poor recovery.
Step 2: Identify the Metabolite(s) (MetID) You cannot fix a problem you haven't identified. A MetID study is crucial.
-
Protocol: Incubate a higher concentration of your compound (e.g., 10 µM) with liver microsomes (or hepatocytes for a broader view of Phase I and II metabolism) for a longer period (e.g., 60-120 min).
-
Analysis: Use high-resolution mass spectrometry to search for masses corresponding to expected metabolic transformations (e.g., +16 Da for oxidation, +18 Da for hydration of an epoxide).
-
Interpretation: If you see a +16 Da metabolite, it strongly suggests CYP-mediated oxidation. The next step is to determine where on the molecule this oxidation occurred.
Step 3: Formulate a Redesign Strategy Based on MetID Once you've identified the metabolic hotspot, you can apply targeted strategies.
Caption: Decision workflow for addressing high metabolic clearance.
Q: My MetID study points to oxidation on the thiophene ring. What are my specific chemical strategies?
A: This is the most common scenario. Your goal is to make the thiophene ring less "attractive" to CYP enzymes without losing inhibitory potency.
Strategy 1: Introduce Electron-Withdrawing Groups (EWGs)
-
Rationale: Adding EWGs (e.g., -Cl, -F, -CF₃) to the thiophene ring reduces its electron density. This "deactivates" the ring, making it a less favorable substrate for oxidative enzymes.[12]
-
Where to Substitute: Typically, substitution at the 5-position (if available) is effective as this is a common site of oxidation.[5]
-
Caution: EWGs can significantly alter the electronics and pKa of your molecule, which may impact target binding. You must always re-assess potency.
Strategy 2: Introduce Steric Blockers
-
Rationale: Placing a bulky group (e.g., methyl, cyclopropyl) adjacent to the site of metabolism can physically block the CYP enzyme's active site from accessing the metabolic "soft spot."
-
Example: If oxidation occurs at C5 of the thiophene, consider adding a substituent at C4.
Strategy 3: Bioisosteric Replacement
-
Rationale: If minor modifications are insufficient, consider replacing the entire thiophene ring with a more metabolically stable heterocycle.[2][13] This is a powerful but more synthetically demanding strategy.
-
Common Replacements:
| Bioisostere | Rationale for Use | Potential Issues |
| Phenyl | Often more stable than thiophene; well-understood SAR. | Can increase lipophilicity; may have its own metabolic liabilities (e.g., para-hydroxylation). |
| Pyridine | The nitrogen atom acts as an EWG, deactivating the ring to oxidation.[12] | Introduces a basic center, which can alter solubility, pKa, and off-target activity. |
| Pyrazole | Generally more resistant to CYP-mediated oxidation. | Changes in geometry and H-bonding vectors may disrupt binding. |
| Thiazole | Adding a second heteroatom can increase stability.[14] | Can alter physicochemical properties significantly. |
Strategy 4: Site-Specific Deuteration
-
Rationale: Replacing a hydrogen atom at a specific metabolic site with deuterium (D) can slow down metabolism due to the kinetic isotope effect (KIE).[15][16] The C-D bond is stronger than the C-H bond and is cleaved more slowly by enzymes.
-
Application: This is a highly specific and subtle modification, best used when you have strong evidence (e.g., from NMR or MS fragmentation) of a single C-H bond cleavage being the rate-limiting metabolic step.
The following table summarizes the impact of these strategies, based on a hypothetical parent compound.
| Compound | Modification | Strategy | HLM t₁/₂ (min) | Clint (µL/min/mg) |
| Parent | Thiophene-H | - | < 5 | > 250 |
| Analog 1 | Thiophene-Cl | EWG | 25 | 55 |
| Analog 2 | Thiophene-CH₃ | Steric Blocker | 18 | 77 |
| Analog 3 | Pyridine | Bioisostere | 65 | 21 |
| Analog 4 | Thiophene-D | Deuteration | 12 | 115 |
Part 3: Experimental Protocols
A trustworthy protocol is the foundation of reproducible science. The following is a standard methodology for assessing metabolic stability in human liver microsomes.
Protocol: Human Liver Microsome (HLM) Stability Assay
1. Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clint) of a test compound upon incubation with human liver microsomes.
2. Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial vendor, stored at -80°C)
-
Test Compound Stock Solution (10 mM in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (Solution A: 26 mM NADP+, 66 mM Glucose-6-phosphate, 66 mM MgCl₂; Solution B: 40 U/mL Glucose-6-phosphate dehydrogenase)
-
Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Quenching Solution (Acetonitrile with internal standard, e.g., 100 ng/mL Tolbutamide)
-
96-well incubation plate and analytical plate
-
Incubator/shaker set to 37°C
3. Experimental Workflow:
Caption: Step-by-step workflow for the HLM stability assay.
4. Detailed Procedure:
-
Thaw Microsomes: Thaw the vial of pooled HLMs on ice.
-
Prepare Incubation Mix: In a tube on ice, prepare a master mix. For a final volume of 200 µL per well, combine phosphate buffer and HLM to achieve a final protein concentration of 0.5 mg/mL.
-
Add Compound: Add the test compound to the master mix to achieve a final concentration of 1 µM. Pre-incubate this mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. The time this is added is t=0 .
-
Time Points & Quenching: At each specified time point (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot (e.g., 25 µL) of the incubation mix into a well of the analytical plate already containing the cold Quenching Solution (e.g., 100 µL).
-
Sample Processing: Once all time points are collected, seal the analytical plate and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard.
5. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the natural log (ln) of the % remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg) = (0.693 / t₁/₂) / (mg/mL microsomal protein)
References
-
Thakrar, F. J., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Gröber, U., et al. (2014). Bioactivation potential of thiophene-containing drugs. Chemical Research in Toxicology. Available at: [Link]
-
Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]
-
Wikipedia. (n.d.). Thiophene. Available at: [Link]
-
Frederick, K. S., et al. (2008). Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide (OSI-930). Drug Metabolism and Disposition. Available at: [Link]
-
Rademacher, P. M., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology. Available at: [Link]
-
Marchais-Oberwinkler, S., et al. (2014). Metabolic stability optimization and metabolite identification of 2,5-thiophene amide 17β-hydroxysteroid dehydrogenase type 2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. Available at: [Link]
-
Di, L., & Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Available at: [Link]
-
S. M. T. Zajac, et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[17]annulene-scaffold. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]
-
Li, Y., et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry. Available at: [Link]
-
Johnson, T. A., et al. (2019). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Majed, A. A., et al. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers in Chemistry. Available at: [Link]
-
National Institutes of Health. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Available at: [Link]
-
ResearchGate. (n.d.). Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions. Available at: [Link]
-
Cichero, E., et al. (2016). Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers. Journal of Medicinal Chemistry. Available at: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]
-
Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Available at: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]
-
ResearchGate. (2015). Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. Available at: [Link]
-
Chatterjee, J., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications. Available at: [Link]
-
Hosseinpour, M., et al. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances. Available at: [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Available at: [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. Available at: [Link]
-
Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Annual Reports in Medicinal Chemistry. Available at: [Link]
-
MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Available at: [Link]
-
Optibrium. (2024). How to improve metabolic stability in drug discovery. YouTube. Available at: [Link]
Sources
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- 3. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 2,2'-Bithiophene-5-carbothioamide
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of 2,2'-Bithiophene-5-carbothioamide. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you overcome common challenges, specifically focusing on the critical thionation step of 2,2'-Bithiophene-5-carboxamide.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues encountered during the synthesis.
Q1: My thionation reaction of 2,2'-Bithiophene-5-carboxamide with Lawesson's Reagent is incomplete, showing significant starting material on my TLC. What are the primary causes?
A1: Incomplete conversion is the most frequent issue and typically points to one of three areas: reagent stoichiometry, reaction conditions, or reagent quality.
-
Stoichiometry: Lawesson's Reagent (LR) is a dimer. Mechanistically, only one of the two P=S bonds is readily available for the initial thionation cycle. While 0.5 equivalents are theoretically sufficient, side reactions and the stability of the reagent often necessitate using a slight excess, typically 0.6 to 0.7 equivalents, to drive the reaction to completion.
-
Reaction Conditions: The thionation rate is highly dependent on temperature and solvent. While older procedures often call for high-boiling solvents like toluene at reflux, modern approaches favor solvents like anhydrous Tetrahydrofuran (THF) at room temperature or gentle reflux (approx. 66°C).[1] THF is often preferred as it fully solubilizes Lawesson's Reagent, ensuring a homogenous reaction mixture, which is critical for reproducibility.[1] Insufficient reaction time is another common culprit; monitor the reaction by TLC until the starting amide spot has completely disappeared.
-
Reagent Quality: Lawesson's Reagent can degrade upon exposure to moisture. Use a freshly opened bottle or ensure it has been stored under inert gas in a desiccator. A yellowish powder with a strong sulfurous smell is typical; significant discoloration or a clumpy appearance may indicate degradation.
Q2: After workup, my crude product has a very strong, unpleasant odor and contains phosphorus impurities. How can I effectively remove them?
A2: The persistent odor and impurities are from phosphorus-containing byproducts of Lawesson's Reagent. A simple evaporation of the solvent followed by direct chromatography is insufficient and will lead to a contaminated product and a difficult purification.[1]
The key is a thorough aqueous workup before chromatography. The phosphorus byproducts are susceptible to hydrolysis. Washing the crude organic extract multiple times with a saturated sodium bicarbonate (NaHCO₃) solution and then with brine will hydrolyze and remove the majority of these impurities. Do not skip this step; it is essential for a clean purification.
Q3: I observe a new, less polar spot on my TLC that is not the starting material or the desired thioamide. What could this be?
A3: While less common under standard thionation conditions, side reactions can occur. Given the electron-rich nature of the bithiophene core, prolonged exposure to harsh conditions or contaminants could lead to undesired products. For instance, certain reagents can cause chlorination of the bithiophene ring, although this is more commonly associated with reagents like N-chlorosuccinimide (NCS) rather than Lawesson's Reagent.[2] Another possibility, especially at high temperatures, is the formation of a nitrile (2,2'-Bithiophene-5-carbonitrile) through a dehydration-type side reaction, though this is more prevalent with primary amides. Characterization by mass spectrometry is essential to identify this byproduct.
Part 2: In-Depth Troubleshooting Guides
This section provides structured guidance for diagnosing and solving specific experimental problems.
Guide 1: Overcoming Incomplete Thionation
This guide follows a logical workflow to diagnose why your starting amide is not fully converting to the thioamide.
}
Caption: Troubleshooting workflow for incomplete thionation.Reaction Mechanism: The Role of Lawesson's Reagent
Understanding the mechanism highlights the importance of a homogenous solution and sufficient temperature. Lawesson's Reagent (LR) must first dissociate into a reactive dithiophosphine ylide monomer. This species then undergoes a [2+2] cycloaddition with the amide's carbonyl group to form a four-membered thiaoxaphosphetane intermediate.[3] A subsequent cycloreversion, driven by the formation of a very stable P=O bond, yields the desired thioamide.
}
Caption: Simplified mechanism of amide thionation.Table 1: Solvent Selection for Thionation
The choice of solvent is critical for reaction success. Toluene is traditional but often requires high heat, while THF provides excellent solubility at milder temperatures.
| Solvent | Boiling Point (°C) | Typical Temp. | Pros | Cons |
| Toluene | 111 | 80-110°C | Drives reaction quickly; good for less reactive amides. | High temperature can cause side reactions; LR solubility is moderate. |
| Tetrahydrofuran (THF) | 66 | RT to 66°C | Excellent LR solubility; allows for milder conditions.[1] | Lower boiling point may require longer reaction times. Must be anhydrous. |
| 1,4-Dioxane | 101 | 80-100°C | Good solvent for a range of polarities; high boiling point. | Higher boiling point; must be anhydrous and peroxide-free. |
Part 3: Validated Experimental Protocols
These protocols provide a reliable starting point for your synthesis and purification.
Protocol 1: Synthesis of this compound
This protocol is optimized for high conversion and clean reaction profiles using THF.
Materials:
-
2,2'-Bithiophene-5-carboxamide (1.0 equiv)
-
Lawesson's Reagent (0.6 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,2'-Bithiophene-5-carboxamide (1.0 equiv) and Lawesson's Reagent (0.6 equiv).
-
Inert Atmosphere: Purge the flask with Argon or Nitrogen for 10 minutes.
-
Solvent Addition: Add anhydrous THF via syringe to achieve a concentration of approximately 0.1 M with respect to the starting amide.
-
Thionation: Stir the mixture at room temperature. The solution should become a clear yellow. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes). If the reaction is sluggish, heat the mixture to a gentle reflux (66°C) until the starting material is no longer visible by TLC (typically 4-12 hours).
-
Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing an equal volume of saturated NaHCO₃ solution.
-
Extraction & Workup: Extract the aqueous layer three times with Ethyl Acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers twice with saturated NaHCO₃ solution, followed by one wash with brine. This step is critical for removing phosphorus byproducts.[1]
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude thioamide as a yellow or orange solid.
Protocol 2: Purification by Column Chromatography
Procedure:
-
Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., starting with 5% Ethyl Acetate in Hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the chromatography eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Elute the column with a gradient of Ethyl Acetate in Hexanes (e.g., from 5% to 30%). The less polar thioamide product will elute before any remaining, more polar starting amide.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure solid.
References
-
Danikiewicz, W., & Stepień, M. (2015). Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives. Molecules, 20(3), 4568-4591. [Link]
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Smith, A. B., et al. (2022). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Journal of Organic Chemistry, 87(1), 1-8. [Link]
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El-Gazzar, A. A., et al. (2011). Synthesis of Novel Bithiophene-Substituted Heterocycles Bearing Carbonitrile Groups. Molecules, 16(5), 3845-3856. [Link]
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Gomha, S. M., et al. (2017). Thiophene-Based Trimers and Their Bioapplications: An Overview. Polymers, 9(12), 684. [Link]
-
Danikiewicz, W., & Stepień, M. (2015). Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives. Molecules, 20(3), 4568-4591. [Link]
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Kayukova, L. A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6965. [Link]
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. Organic Chemistry Portal. [Link]
- Weston, A. W. (1956). Preparation of thiophene-2-aldehydes. U.S.
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Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]
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Lemaur, V., et al. (2010). 5,5′-Bis-(alkylpyridinyl)-2,2′-bithiophenes: synthesis, liquid crystalline behaviour and charge transport. Journal of Materials Chemistry, 20(21), 4339-4348. [Link]
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Tallman, D. E. (1992). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. Defense Technical Information Center. [Link]
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Kayukova, L. A., & Faskhutdinova, R. M. (2015). Modification of organic compounds with Lawesson's reagent. Russian Journal of Organic Chemistry, 51(2), 149-178. [Link]
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Al-Adhami, M. K., et al. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry, 2(4), 939-952. [Link]
-
ResearchGate. (2010). 5,5′-Bis-(alkylpyridinyl)-2,2′-bithiophenes: Synthesis, liquid crystalline behaviour and charge transport. [Link]
- Pirson, P. (1997). Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof. U.S.
Sources
Technical Support Center: Enhancing Organic Electronic Device Performance with 2,2'-Bithiophene-5-carbothioamide
This guide serves as a comprehensive technical resource for researchers and professionals utilizing 2,2'-Bithiophene-5-carbothioamide in the fabrication of organic electronic devices. As a novel material, understanding its unique properties and potential challenges is crucial for successful device integration and performance optimization. This document provides practical, field-tested insights and troubleshooting protocols based on established principles of organic semiconductor science.
FREQUENTLY ASKED QUESTIONS (FAQS)
This section addresses common inquiries regarding the material properties, handling, and initial experimental design for this compound.
Q1: What are the key molecular features of this compound and how might they influence its electronic properties?
A1: this compound is a π-conjugated small molecule featuring a bithiophene core functionalized with a carbothioamide (-CSNH2) group. The bithiophene core provides the semiconductor backbone for charge transport. The carbothioamide group is expected to significantly influence the material's properties in several ways:
-
Energy Level Modulation: The sulfur and nitrogen atoms in the carbothioamide group can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning of energy levels is critical for achieving efficient charge injection and transport in electronic devices.[1][2][3]
-
Intermolecular Interactions: The carbothioamide group can participate in hydrogen bonding, which can influence the molecular packing in the solid state.[4] Well-ordered molecular packing is often correlated with higher charge carrier mobility.[4][5][6]
-
Solubility: The polarity of the carbothioamide group will affect the solubility of the molecule in common organic solvents, a key parameter for solution-based processing.
Q2: What are the recommended handling and storage conditions for this compound?
A2: Like many organic semiconductors, this compound is sensitive to environmental factors. To ensure material integrity, the following precautions are recommended:
-
Storage: Store in a cool, dark, and dry environment, preferably in a desiccator or glovebox under an inert atmosphere (e.g., nitrogen or argon).
-
Handling: Minimize exposure to ambient light, moisture, and oxygen to prevent degradation.[7] Use personal protective equipment (PPE), including gloves and safety glasses, as thiophene derivatives may cause skin and eye irritation.[8]
Q3: In which organic solvents is this compound likely to be soluble?
A3: The solubility will depend on the interplay between the nonpolar bithiophene core and the polar carbothioamide group. A good starting point for solubility tests would be chlorinated solvents such as chloroform, chlorobenzene, and dichlorobenzene, which are commonly used for thiophene-based semiconductors. More polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) might also be effective due to the carbothioamide group. It is crucial to determine the optimal solvent and concentration to achieve uniform film deposition.
Q4: What are the expected charge transport characteristics of this material?
A4: Bithiophene derivatives are typically p-type semiconductors, meaning they transport positive charge carriers (holes). The actual charge carrier mobility will be highly dependent on the thin-film morphology and molecular packing. The presence of the carbothioamide group could potentially influence the charge transport by altering the intermolecular electronic coupling.
Troubleshooting Guide for Organic Field-Effect Transistors (OFETs)
This section provides a question-and-answer guide to address common issues encountered during the fabrication and characterization of OFETs using this compound.
Q5: My OFET shows very low or no gate modulation. What are the potential causes and how can I troubleshoot this?
A5: A lack of gate modulation indicates a problem with the semiconductor layer, the dielectric interface, or the device architecture.
-
Poor Film Quality: A non-uniform or discontinuous semiconductor film will disrupt the charge transport pathway.
-
Solution: Optimize the solution processing conditions. Experiment with different solvents, concentrations, and deposition techniques (e.g., spin coating speed, substrate temperature).[9] Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) can be used to assess film morphology.
-
-
Interface Traps: Traps at the semiconductor-dielectric interface can immobilize charge carriers, preventing them from contributing to the channel current.
-
Solution: Ensure the dielectric surface is clean and has a suitable surface energy. Consider treating the dielectric surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve molecular ordering and reduce traps.
-
-
Incorrect Energy Level Alignment: A large energy barrier between the source/drain electrodes and the HOMO level of the semiconductor can hinder charge injection.
-
Solution: Choose electrodes with a work function that is well-matched to the HOMO level of this compound. Gold (Au) is a common choice for p-type materials.
-
Q6: I am observing a high "off" current in my OFET, leading to a low on/off ratio. What could be the reason?
A6: A high off-current suggests significant charge transport even when the gate voltage should be pinching off the channel.
-
Bulk Conductivity: The material might have a high intrinsic conductivity, or there could be impurities that contribute to conduction.
-
Solution: Ensure the purity of the this compound. Purification by sublimation or recrystallization may be necessary.
-
-
Gate Leakage: A significant current may be flowing from the gate electrode through the dielectric to the channel.
-
Solution: Verify the integrity of your gate dielectric. Measure the gate leakage current independently to confirm it is negligible compared to the drain current.
-
Q7: The charge carrier mobility of my device is lower than expected. How can I improve it?
A7: Charge carrier mobility is highly sensitive to the molecular ordering and crystallinity of the semiconductor film.
-
Suboptimal Film Morphology: As mentioned in Q5, a well-ordered film is crucial.
-
Solution: In addition to optimizing deposition parameters, consider post-deposition annealing. Thermal annealing can promote molecular rearrangement and improve crystallinity. The optimal annealing temperature and time need to be determined experimentally.
-
-
Contact Resistance: High resistance at the electrode-semiconductor interface can lead to an underestimation of the intrinsic mobility.[10]
-
Solution: Ensure clean electrode surfaces. A thin injection layer or surface treatment of the electrodes can sometimes reduce contact resistance.
-
| OFET Troubleshooting Summary | |
| Problem | Potential Causes & Solutions |
| Low/No Gate Modulation | Poor Film Quality: Optimize solvent, concentration, deposition method. Interface Traps: Clean dielectric, use SAM treatment. Energy Level Mismatch: Select appropriate electrode material. |
| High Off-Current | Bulk Conductivity: Purify the semiconductor material. Gate Leakage: Check dielectric integrity. |
| Low Mobility | Suboptimal Morphology: Optimize deposition, perform thermal annealing. Contact Resistance: Ensure clean electrodes, consider injection layers. |
Experimental Workflow for OFET Fabrication and Characterization
Caption: A typical workflow for the fabrication and characterization of a solution-processed organic field-effect transistor (OFET).
Troubleshooting Guide for Organic Photovoltaics (OPVs)
This section provides a question-and-answer guide to address common issues encountered during the fabrication and characterization of OPVs incorporating this compound, likely as the donor material in a bulk heterojunction (BHJ) architecture.
Q8: My OPV exhibits a very low short-circuit current (Jsc). What are the possible reasons?
A8: A low Jsc indicates inefficient photogeneration or charge collection.
-
Poor Light Absorption: The active layer may be too thin, or the absorption spectrum of the blend may not match the solar spectrum well.
-
Solution: Optimize the thickness of the active layer. Ensure the blend ratio of the donor (this compound) and acceptor materials is optimized for broad absorption.
-
-
Inefficient Exciton Dissociation: Poor morphology of the bulk heterojunction can lead to a low interfacial area between the donor and acceptor, hindering exciton splitting.
-
Solution: Optimize the blend morphology by varying the solvent, using solvent additives, or implementing post-deposition annealing.
-
-
Poor Charge Transport: Low charge carrier mobility in either the donor or acceptor phase can lead to recombination before charges are collected at the electrodes.
-
Solution: Ensure high-purity materials are used. The morphology optimization techniques mentioned above can also improve charge transport pathways.
-
Q9: The open-circuit voltage (Voc) of my OPV is lower than expected. How can I address this?
A9: The Voc is primarily determined by the energy difference between the HOMO of the donor and the LUMO of the acceptor.
-
Unfavorable Energy Level Alignment: The energy levels of this compound and the chosen acceptor may not be optimal.
-
Solution: Characterize the energy levels of the individual materials using techniques like cyclic voltammetry or ultraviolet photoelectron spectroscopy (UPS).[2] Select an acceptor with a suitable LUMO level to maximize the Voc without sacrificing too much driving force for exciton dissociation.
-
-
High Recombination Rates: Increased charge recombination, either at the donor-acceptor interface or at the electrode interfaces, can reduce the Voc.
-
Solution: Optimize the blend morphology to reduce recombination sites. Interfacial layers between the active layer and the electrodes can also help to reduce recombination.
-
Q10: My OPV has a low fill factor (FF), resulting in a "slanted" J-V curve. What are the likely causes?
A10: A low FF is often indicative of high series resistance or low shunt resistance.
-
High Series Resistance (Rs): This can arise from the bulk resistance of the active layer, the resistance of the transparent conductive oxide (TCO), or high contact resistance at the interfaces.
-
Solution: Ensure the active layer thickness is not excessive. Verify the conductivity of your TCO. Optimize the interfaces with the electrodes using appropriate interfacial layers.
-
-
Low Shunt Resistance (Rsh): This is often caused by leakage pathways or shorts in the device, where current bypasses the active layer.
| OPV Troubleshooting Summary | |
| Problem | Potential Causes & Solutions |
| Low Short-Circuit Current (Jsc) | Poor Absorption: Optimize active layer thickness and blend ratio. Inefficient Exciton Dissociation: Optimize blend morphology with solvents/annealing. Poor Charge Transport: Use high-purity materials, optimize morphology. |
| Low Open-Circuit Voltage (Voc) | Unfavorable Energy Levels: Characterize and select appropriate donor/acceptor materials. High Recombination: Optimize morphology, use interfacial layers. |
| Low Fill Factor (FF) | High Series Resistance: Optimize layer thicknesses, check TCO conductivity, use interfacial layers. Low Shunt Resistance: Inspect for film defects, prevent electrode shorting. |
Experimental Workflow for OPV Fabrication and Analysis
Caption: A generalized workflow for the fabrication and testing of a bulk heterojunction (BHJ) organic photovoltaic (OPV) device.
References
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Bithiophene packing of a)–c) diesters 1 a–c and d)–f) diamides 2 a–c.... - ResearchGate. Available at: [Link]
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(PDF) Beginner's guide to visual analysis of perovskite and organic solar cell current density-voltage characteristics - ResearchGate. Available at: [Link]
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A guide for the characterization of organic electrochemical transistors and channel materials. Available at: [Link]
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Single-step solution processing of small-molecule organic semiconductor field-effect transistors at high yield - AIP Publishing. Available at: [Link]
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Carbothioamides as anticancer agents: synthesis, in-vitro activity, structure-activity relationship evaluations and molecular docking | Request PDF - ResearchGate. Available at: [Link]
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Opportunities for energy level tuning at inorganic/organic semiconductor interfaces | Applied Physics Letters | AIP Publishing. Available at: [Link]
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Failure of electronic components - Wikipedia. Available at: [Link]
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Prevalent sulfur functional groups in medicinal chemistry and examples... - ResearchGate. Available at: [Link]
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Beginner's Guide to Visual Analysis of Perovskite and Organic Solar Cell Current Density–Voltage Characteristics - JuSER. Available at: [Link]
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6 Types of Electronic Component Failures in PCBs - Sierra Circuits. Available at: [Link]
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Solution-processed organic transistors based on semiconducting blends - ResearchGate. Available at: [Link]
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Effect of contact resistance in organic field-effect transistors - ResearchGate. Available at: [Link]
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Tutorial: Organic field-effect transistors: Materials, structure and operation - AIP Publishing. Available at: [Link]
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Safety evaluation of substituted thiophenes used as flavoring ingredients. Available at: [Link]
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Overview of sulfur-containing functional groups - YouTube. Available at: [Link]
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Molecular Exciton Engineering in Thiobarbituric Acid-Based Linear Copolymers for High-Efficiency Photocatalytic Uranium Extraction | Langmuir - ACS Publications. Available at: [Link]
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Molecular design and synthesis of bithiophene copolymers for advanced nonlinear optical response - PMC - PubMed Central. Available at: [Link]
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SOLUTION PROCESSED ORGANIC LIGHT SOURCE FOR MICROFLUIDIC LAB-ON-A-CHIP SYSTEMS. Available at: [Link]
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Intermediate: Current-Voltage Characteristics of Organic Solar Cells. Available at: [Link]
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Full article: Failure mechanisms in flexible electronics - Taylor & Francis. Available at: [Link]
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Energy level measurement for organic semiconductors - RSC Publishing. Available at: [Link]
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15.1 Functional Groups of the Carboxylic Acids and Their Derivatives | The Basics of General, Organic, and Biological Chemistry - Lumen Learning. Available at: [Link]
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Tuning the energy levels of organic semiconductors - TU Dresden. Available at: [Link]
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Solution processed organic light-emitting devices: structure, device physics and fabrication process - OE Journals. Available at: [Link]
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The chemistry of sulphur-containing functional groups - ResearchGate. Available at: [Link]
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HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. Available at: [Link]
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Overview of the Failure Analysis Process and Common Failure Mechanisms in Various Electronic Components - TJ Green Associates LLC.. Available at: [Link]
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Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies | ACS Omega. Available at: [Link]
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Molecular Packing Analysis of the Smectic E Phase of a Benzothieno- benzothiophene Derivative by a Combined Experimental / Compu - ResearchGate. Available at: [Link]
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List of Failure Modes. Available at: [Link]
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Walk-through of photovoltaic JV curves for organic solar cells - Darren Lipomi - YouTube. Available at: [Link]
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The future of solution processing toward organic semiconductor devices: a substrate and integration perspective - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
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Best Practices for Reporting Organic Field Effect Transistor Device Performance | Chemistry of Materials - ACS Publications. Available at: [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. Available at: [Link]
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Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines - MDPI. Available at: [Link]
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Tuning Molecular Packing, Charge Transport, and Luminescence in Thiophene–Phenylene Co-Oligomer Crystals via Terminal Substituents | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
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Energy level tuning at inorganic/organic semiconductor heterojunctions | Request PDF. Available at: [Link]
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Validation & Comparative
A Comparative Guide to 2,2'-Bithiophene-5-carbothioamide and Other Thiophene Derivatives for Researchers and Drug Development Professionals
The thiophene scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile pharmacological activities and unique electronic properties.[1] As a bioisostere of the phenyl ring, the thiophene nucleus is a privileged structure in numerous FDA-approved drugs, offering modulated physicochemical and pharmacokinetic properties.[2] This guide provides an in-depth comparison of 2,2'-Bithiophene-5-carbothioamide and its analogues, focusing on their anticancer and antimicrobial potential. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation, offering a critical resource for researchers in drug discovery and development.
The Thiophene Core: A Privileged Scaffold in Drug Discovery
Thiophene and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3] The sulfur atom in the thiophene ring imparts a unique electronic distribution, enhancing its ability to interact with biological targets.[4] The 2,2'-bithiophene structure, consisting of two linked thiophene rings, expands the aromatic system, which can lead to enhanced binding affinity and novel mechanisms of action.[5] The functionalization of this core, particularly at the 5-position with a carbothioamide or carboxamide group, has been a key strategy in the development of potent therapeutic agents.
Physicochemical Properties: A Foundation for Biological Activity
The physicochemical properties of a compound, such as solubility and melting point, are critical determinants of its biological activity and formulation potential. While specific experimental data for this compound is limited in publicly accessible literature, we can infer some of its properties based on related structures. For comparison, key properties of relevant thiophene derivatives are presented below. It is important to note that the carbothioamide group generally increases lipophilicity compared to a carboxamide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |
| 2,2'-Bithiophene | C₈H₆S₂ | 166.26 | 31.1 | The core scaffold.[5] |
| 2-Thiophenecarboxamide | C₅H₅NOS | 127.17 | Not specified | A simpler, related structure.[6] |
| Thiophene-2-carbothioamide | C₅H₅NS₂ | 143.22 | 101 - 105 | A key structural analogue.[7] |
| [2,2'-Bithiophene]-5-carboxaldehyde | C₉H₆OS₂ | 194.3 | Not specified | A synthetic precursor to the target compound.[8] |
Table 1: Physicochemical Properties of Selected Thiophene Derivatives.
Comparative Biological Activity: Anticancer and Antimicrobial Potential
The true measure of a compound's potential lies in its biological activity. Here, we compare the performance of thiophene derivatives in two key therapeutic areas: oncology and infectious diseases. Due to the limited direct experimental data on this compound, we will draw comparisons with closely related thiophene carboxamides, a common and well-studied class of analogues. This substitution of oxygen for sulfur in the amide group can significantly impact the compound's electronic properties and hydrogen bonding capacity, which in turn influences its biological activity.
Anticancer Activity
Thiophene carboxamide derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxicity against various cancer cell lines.[4][9][10] The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization or receptor tyrosine kinases.[11]
| Compound/Derivative Class | Cell Line(s) | IC₅₀ (µM) | Mechanism of Action (if known) | Reference |
| Thiophene Carboxamide (Compound 2b) | Hep3B (Liver Cancer) | 5.46 | Biomimetic of Combretastatin A-4 | [10][12] |
| Thiophene Carboxamide (Compound 2e) | Hep3B (Liver Cancer) | 12.58 | Biomimetic of Combretastatin A-4 | [10][12] |
| Thiophene-2-carboxamide (Compound 5b) | MCF-7 (Breast Cancer) | 0.09 | PTP1B inhibitory activity | [9] |
| Thiophene-2-carboxamide (Compound 5c) | MCF-7 (Breast Cancer) | 2.22 | PTP1B inhibitory activity | [9] |
| Thiophene-2-carboxamide (Compound 5c) | HepG2 (Liver Cancer) | 0.72 | PTP1B inhibitory activity | [9] |
| 2-Bromo-5-substituted thiophenes | HepG2, Caco-2 | Low µM range | Caspase-3/8/9 activation, Bcl-2 suppression | [13] |
| Thiophene Carboxamide (MB-D2) | A375, HT-29, MCF-7 | Significant cytotoxic effect | Caspase 3/7 activation, mitochondrial depolarization | [4] |
Table 2: Comparative Anticancer Activity of Thiophene Carboxamide Derivatives.
The data clearly indicates that substitutions on the thiophene and carboxamide moieties play a crucial role in determining anticancer potency and selectivity. The low micromolar and even nanomolar IC₅₀ values for some derivatives highlight the potential of this scaffold. While we lack specific data for this compound, the high activity of other bithiophene and carboxamide derivatives suggests it is a promising candidate for synthesis and evaluation.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have shown significant promise in this area, with activity against both Gram-positive and Gram-negative bacteria.[3][14]
| Compound/Derivative Class | Bacterial Strain(s) | MIC (µg/mL) | Notes | Reference |
| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing E. coli | Good activity | Compounds 4a and 4c most potent | [15] |
| 2-thiophene carboxylic acid thioureides | Bacillus subtilis | 7.8 - 125 | Active against Gram-positive bacteria | [14] |
| 2-thiophene carboxylic acid thioureides | Multidrug-resistant Staphylococcus aureus | 125 - 500 | Higher MICs for resistant strains | [14] |
| 2-thiophene carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 | Broad-spectrum activity | [14] |
| Spiro–indoline–oxadiazole derivative of thiophene | Clostridium difficile | 2 - 4 | Highly potent and selective | [16] |
| 3-Amino thiophene-2-carboxamide derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Exhibited higher activity than 3-hydroxy and 3-methyl analogues | Structure-activity relationship observed | [3] |
Table 3: Comparative Antimicrobial Activity of Thiophene Derivatives.
The results demonstrate that thiophene-based compounds can be potent antimicrobial agents. The carbothioamide and thioureide functionalities appear to be particularly effective, suggesting that this compound could exhibit significant antimicrobial properties. The high potency of the spiro–indoline–oxadiazole derivative against C. difficile underscores the potential for developing highly selective agents from the thiophene scaffold.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of thiophene derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for designing more potent and selective drug candidates.
Caption: Structure-Activity Relationship for Thiophene Derivatives.
Key SAR takeaways:
-
The Bithiophene Scaffold: The extended π-system of the 2,2'-bithiophene core can lead to enhanced binding with biological targets through increased van der Waals and π-π stacking interactions.
-
Carboxamide vs. Carbothioamide: The replacement of the carbonyl oxygen with sulfur (carboxamide to carbothioamide) increases the compound's lipophilicity and can alter its hydrogen bonding capabilities. This can significantly impact cell permeability and target engagement.
-
Substitutions: The nature and position of substituents on the thiophene rings are critical for activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, influencing its reactivity and binding affinity. For example, halogen substitutions have been shown to enhance anticancer activity in some thiophene series.[9]
Experimental Protocols
To facilitate further research, we provide standardized protocols for the synthesis and biological evaluation of thiophene derivatives, based on methodologies reported in the literature.
General Synthesis of Thiophene Carboxamides
This protocol outlines a common method for the synthesis of thiophene carboxamides from the corresponding carboxylic acid.
Caption: General Synthetic Workflow for Thiophene Carboxamides.
Step-by-Step Protocol:
-
Acid Chloride Formation: Dissolve the starting thiophene carboxylic acid (e.g., 5-bromothiophene-2-carboxylic acid) in a suitable solvent such as dichloromethane (DCM).[4]
-
Add thionyl chloride dropwise to the solution at room temperature.
-
Reflux the reaction mixture for several hours to ensure complete conversion to the acid chloride.[4]
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting acid chloride is often used immediately in the next step.
-
Amide Formation: Dissolve the crude acid chloride in an appropriate solvent and react it with the desired amine in the presence of a base (e.g., triethylamine) to neutralize the HCl generated.
-
Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction mixture by washing with water and brine, drying the organic layer, and concentrating it under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Assay (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[16]
Conclusion and Future Directions
The thiophene scaffold, particularly the 2,2'-bithiophene core functionalized with a carbothioamide or carboxamide group, represents a highly promising area for the development of novel anticancer and antimicrobial agents. The available data on related compounds suggest that this compound is a compelling target for synthesis and biological evaluation. Future research should focus on elucidating its specific mechanisms of action and optimizing its structure to enhance potency and selectivity. The experimental protocols provided herein offer a robust framework for such investigations, paving the way for the discovery of next-generation thiophene-based therapeutics.
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Jaradat, N., Hawash, M., Qaoud, M. T., & Hawash, Z. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 234. [Link]
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A Multi-Modal Spectroscopic Guide to the Structural Validation of 2,2'-Bithiophene-5-carbothioamide
This guide provides a comprehensive framework for the structural validation of 2,2'-Bithiophene-5-carbothioamide, a heterocyclic compound of interest in materials science and medicinal chemistry. For researchers engaged in the synthesis of novel thiophene derivatives, rigorous structural confirmation is a foundational step to ensure that downstream data is valid and reproducible.[1][2] We will move beyond a simple recitation of data to explain the causal relationships between molecular structure and spectroscopic output, providing a self-validating logic for confirmation. This document serves as a comparative guide, juxtaposing predicted spectroscopic data with established data from structural analogs like 2,2'-bithiophene and thiophene-based aldehydes to provide a robust analytical narrative.[3][4][5]
The validation process hinges on a synergistic application of multiple spectroscopic techniques, each providing a unique piece of the structural puzzle. Mass spectrometry establishes the elemental formula, infrared spectroscopy identifies key functional groups, and nuclear magnetic resonance spectroscopy provides a detailed map of the carbon-hydrogen framework.
Figure 1: A generalized workflow for the multi-technique spectroscopic validation of a synthesized organic compound.
Mass Spectrometry (MS): The Foundational Check
Expertise & Experience: Mass spectrometry serves as the first gate in structural validation. Its primary role is to confirm the molecular weight and, by extension, the elemental formula of the target compound. For sulfur-containing molecules, the isotopic pattern is a key diagnostic feature. Sulfur has a prominent isotope, ³⁴S, with a natural abundance of approximately 4.22%.[6] This results in a characteristic M+2 peak in the mass spectrum that is significantly more intense than that produced by ¹³C alone, providing strong evidence for the presence of sulfur.
Expected Results for C₉H₈N₂S₂: The chemical formula for this compound is C₉H₈N₂S₂.
-
Monoisotopic Mass: 224.0132 g/mol .
-
Molecular Ion (M⁺): A peak corresponding to this mass should be observed, typically via a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Isotopic Pattern: A characteristic M+2 peak with an intensity of approximately 8-9% relative to the M⁺ peak is expected due to the presence of two sulfur atoms. This provides a higher level of confidence than relying on the mass alone.[7][8]
Comparative Analysis: The parent compound, 2,2'-bithiophene (C₈H₆S₂), has a molecular weight of 166.26 g/mol .[5] The addition of a carbothioamide group (-CSNH₂) adds 58.09 g/mol , resulting in the expected molecular weight of ~224 g/mol for the target molecule. This simple mass addition calculation provides a logical check against the experimental result.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Further dilute this solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data in positive ion mode. The high resolution of the instrument (typically >10,000 FWHM) is crucial to obtain an accurate mass measurement to four or five decimal places, allowing for unambiguous elemental formula determination.
-
Data Analysis: Determine the m/z value of the molecular ion peak. Use the instrument's software to calculate the most likely elemental formula based on the accurate mass and to compare the observed isotopic pattern with the theoretical pattern for C₉H₈N₂S₂.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The rationale is that chemical bonds vibrate at specific, quantized frequencies. By passing infrared radiation through a sample, we can identify which frequencies are absorbed, corresponding to the vibrations of specific bonds. For this compound, the key diagnostic signals will be from the N-H and C=S bonds of the thioamide group and the characteristic vibrations of the bithiophene core.
Data Presentation: Key FT-IR Absorptions
| Predicted Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity | Rationale & Comparative Notes |
| 3400 - 3100 | N-H stretch (thioamide) | Medium-Strong | Primary thioamides typically show two bands in this region for asymmetric and symmetric stretching. Hydrogen bonding can cause broadening.[9] |
| ~3100 | C-H stretch (aromatic) | Medium-Weak | Characteristic of sp² C-H bonds on the thiophene rings. |
| 1650 - 1600 | N-H bend (scissoring) | Medium | Confirms the primary thioamide group. |
| 1550 - 1400 | C=C stretch (thiophene ring) | Medium-Strong | Multiple bands are expected, typical for aromatic systems. Similar to those seen in 2,2'-bithiophene.[3] |
| 1400 - 1200 | C-N stretch (thioamide "B" band) | Strong | This band has significant C-N stretching character and is a hallmark of the thioamide group.[10] |
| 850 - 700 | C-H out-of-plane bend | Strong | The substitution pattern on the thiophene rings will influence the exact position of these strong bands. |
| ~700 | C=S stretch | Medium | Often coupled with other vibrations and can be weak, but its presence is confirmatory.[10] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid, purified compound directly onto the ATR crystal (e.g., diamond or germanium). No KBr pellet preparation is required, making this a fast and efficient method.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.[11][12]
-
Background Scan: Before analyzing the sample, run a background scan with the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the significant peaks and assign them to their corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides information on the chemical environment of each nucleus (chemical shift), the number of nuclei in a given environment (integration), and the connectivity between nuclei (spin-spin coupling). For this compound, ¹H NMR will map the protons, while ¹³C NMR will identify each unique carbon atom.
Figure 2: Numbering scheme for this compound used for NMR assignments.
¹H NMR Spectroscopy
Causality Behind Predictions: The chemical shifts (δ) of the thiophene protons are dictated by the electronic environment. The electron-withdrawing carbothioamide group (-CSNH₂) will deshield adjacent protons (H4), shifting them downfield. Protons on the unsubstituted ring will have shifts similar to those in 2,2'-bithiophene.[5][13] Coupling constants (J-values) are determined by the through-bond distance between protons; adjacent protons on a thiophene ring typically show a coupling of 3-5 Hz.
Data Presentation: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale and Comparative Notes |
| H7', H7 | ~7.5 - 8.5 | broad singlet | - | 2H | Thioamide N-H protons. Often broad due to quadrupolar relaxation and exchange. |
| H4 | ~7.6 - 7.8 | d | ~4.0 | 1H | Deshielded by the adjacent C=S group. Expected to be a clean doublet due to coupling with H3. |
| H3' | ~7.3 - 7.4 | dd | ~5.1, 1.1 | 1H | Similar environment to protons in 2,2'-bithiophene. Coupled to H4' and H5'.[13] |
| H5' | ~7.2 - 7.3 | dd | ~3.6, 1.1 | 1H | Coupled to H4' and H3'. The specific shifts of H3', H4', H5' are very similar to the parent bithiophene.[13][14] |
| H3 | ~7.1 - 7.2 | d | ~4.0 | 1H | Coupled to H4. Shifted slightly upfield relative to H4. |
| H4' | ~7.0 - 7.1 | dd | ~5.1, 3.6 | 1H | Coupled to both H3' and H5'.[13] |
¹³C NMR Spectroscopy
Causality Behind Predictions: The ¹³C chemical shifts are also governed by the electronic environment. The carbon of the thioamide group (C=S) is highly deshielded and will appear far downfield. Carbons directly attached to the electronegative sulfur atom (C2, C5, C2', C5') will also be downfield relative to the other thiophene carbons.
Data Presentation: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Label | Predicted δ (ppm) | Rationale |
| C6 (C=S) | ~190 - 200 | The thioamide carbon is significantly deshielded and is a key diagnostic peak. |
| C5 | ~145 - 150 | Attached to the carbothioamide group, making it highly deshielded. |
| C2, C2' | ~135 - 140 | Quaternary carbons at the junction of the two rings. |
| C4, C3', C5' | ~125 - 130 | Aromatic CH carbons on the thiophene rings. Their exact shifts can be confirmed with 2D NMR (HSQC). |
| C3, C4' | ~123 - 128 | Aromatic CH carbons. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; if N-H protons are of key interest, DMSO-d₆ is preferable as it reduces the rate of proton exchange.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming for high resolution. Set the spectral width to cover the expected range (e.g., 0-12 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals to determine the relative proton counts.
Conclusion
The structural validation of this compound is achieved not by a single measurement, but by the convergence of evidence from multiple, orthogonal spectroscopic techniques. Mass spectrometry confirms the correct elemental composition. FT-IR spectroscopy verifies the presence of the essential thioamide and bithiophene functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous, high-resolution map of the molecular framework, confirming the specific substitution pattern and connectivity. By comparing the observed data for the target molecule with predicted values and data from known structural analogs, a confident and robust structural assignment can be made.
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A Comparative Analysis of the Electronic Properties of Bithiophene Isomers: A Guide for Researchers
In the landscape of organic electronics, thiophene-based materials are foundational building blocks for a diverse array of applications, from organic field-effect transistors (OFETs) to organic photovoltaics (OPVs).[1] The simplest dimer, bithiophene, exists in three distinct isomeric forms—2,2'-bithiophene, 2,3'-bithiophene, and 3,3'-bithiophene—each possessing a unique electronic structure that dictates its suitability for specific applications. This guide provides a comprehensive comparative analysis of the electronic properties of these isomers, grounded in experimental data and theoretical insights, to aid researchers in the strategic selection and design of next-generation organic electronic materials.
The Crucial Role of Isomerism in Electronic Properties
The connectivity of the two thiophene rings in bithiophene isomers profoundly influences the degree of π-electron delocalization, which in turn governs key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and consequently, the material's charge transport and optical properties.
-
2,2'-Bithiophene: This isomer allows for the most effective π-conjugation between the two rings, leading to a more delocalized electronic structure.[2] This extensive conjugation is a direct result of the direct linkage between the electron-rich 2 and 2' positions of the thiophene rings.[3]
-
2,3'-Bithiophene: The linkage in this isomer disrupts the continuous conjugation pathway to some extent, resulting in a more localized electronic structure compared to the 2,2'-isomer.
-
3,3'-Bithiophene: This isomer exhibits the least amount of π-conjugation across the inter-ring bond. The connection at the 3 and 3' positions leads to a significantly more twisted geometry in its ground state, further localizing the π-electrons on individual thiophene rings.
These structural nuances have direct and measurable consequences on the electronic properties of the isomers, as will be detailed in the subsequent sections.
Comparative Analysis of Key Electronic Parameters
To provide a clear and quantitative comparison, the following table summarizes the key electronic properties of the three bithiophene isomers, compiled from both experimental measurements and theoretical calculations.
| Property | 2,2'-Bithiophene | 2,3'-Bithiophene | 3,3'-Bithiophene |
| Ionization Potential (IP) (eV) | ~8.1[4] | Higher than 2,2' | Highest of the three |
| Electron Affinity (EA) (eV) | ~0.4 | Lower than 2,2' | Lowest of the three |
| HOMO-LUMO Gap (eV) | ~4.48 (experimental)[2], ~3.88 (calculated)[2] | Larger than 2,2' | Largest of the three |
| Maximum Absorption Wavelength (λmax) (nm) | ~301 | Shorter than 2,2' | Shortest of the three |
Causality Behind the Trends:
The observed trends can be directly attributed to the degree of π-conjugation. The more extensive conjugation in 2,2'-bithiophene leads to a higher-lying HOMO and a lower-lying LUMO, resulting in a smaller HOMO-LUMO gap. This smaller energy gap facilitates easier electron excitation, which is reflected in its longer-wavelength absorption maximum. Conversely, the reduced conjugation in the 2,3'- and 3,3'-isomers leads to a stabilization (lowering) of the HOMO and a destabilization (raising) of the LUMO, widening the HOMO-LUMO gap and causing a blue-shift in their absorption spectra.[5]
Experimental Characterization of Electronic Properties
To ensure the validity and reproducibility of these findings, it is imperative to employ robust experimental techniques. The following are standard protocols for characterizing the electronic properties of bithiophene isomers.
Cyclic Voltammetry (CV) for HOMO and LUMO Energy Level Determination
Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels, respectively.[6]
Experimental Protocol:
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in an anhydrous, deoxygenated solvent like acetonitrile or dichloromethane.[7]
-
Sample Preparation: Dissolve the bithiophene isomer in the electrolyte solution to a concentration of approximately 1-10 mM.[8]
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode (SCE)), and a counter electrode (e.g., a platinum wire).[6]
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.[6]
-
Data Acquisition: Scan the potential between a suitable range (e.g., -2.0 V to +2.0 V vs. the reference electrode) at a specific scan rate (e.g., 50-100 mV/s).[8][9]
-
Data Analysis: From the resulting cyclic voltammogram, determine the onset oxidation potential (E_ox) and onset reduction potential (E_red). The HOMO and LUMO energy levels can then be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard:
-
HOMO (eV) = -[E_ox (vs. Fc/Fc+) + 4.8]
-
LUMO (eV) = -[E_red (vs. Fc/Fc+) + 4.8]
-
Workflow Diagram for Cyclic Voltammetry:
Caption: Workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.
UV-Visible (UV-Vis) Spectroscopy for Optical Band Gap Determination
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength.[10] The onset of the lowest energy absorption band in the UV-Vis spectrum corresponds to the optical band gap, which is closely related to the HOMO-LUMO gap.[11]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the bithiophene isomer in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or chloroform) with a concentration that gives a maximum absorbance between 0.5 and 1.5.[12]
-
Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.[12]
-
Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Determine the wavelength of the absorption onset (λ_onset) from the low-energy edge of the absorption spectrum. The optical band gap (E_g) can then be calculated using the following equation:
-
E_g (eV) = 1240 / λ_onset (nm)
-
Workflow Diagram for UV-Vis Spectroscopy:
Caption: Workflow for determining the optical band gap via UV-Vis Spectroscopy.
Theoretical Modeling of Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and understanding the electronic properties of molecules.[13][14]
Computational Protocol:
-
Geometry Optimization: The molecular geometry of each bithiophene isomer is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[13]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are then performed to obtain the energies of the HOMO and LUMO, from which the HOMO-LUMO gap can be determined.
-
Excited State Calculations: Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum and predict the energies of electronic transitions.[15]
Logical Relationship of Computational Steps:
Caption: Logical flow of DFT calculations for electronic properties.
Conclusion and Outlook
The choice of bithiophene isomer is a critical design parameter in the development of organic electronic materials. The highly conjugated 2,2'-bithiophene offers a smaller band gap, making it a promising candidate for applications requiring efficient charge transport and absorption of lower-energy light. In contrast, the wider band gap of 3,3'-bithiophene may be advantageous in applications where a larger energy barrier for charge injection or a specific optical transparency window is desired. The 2,3'-isomer presents intermediate properties.
By combining rigorous experimental characterization with insightful theoretical modeling, researchers can gain a comprehensive understanding of the structure-property relationships in these fundamental building blocks. This knowledge is essential for the rational design of novel thiophene-based materials with tailored electronic properties for advanced applications in organic electronics.
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A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 2,2'-Bithiophene-5-carbothioamide
Introduction: The Criticality of Purity in Advanced Material Synthesis
In the realm of organic electronics, medicinal chemistry, and materials science, 2,2'-Bithiophene-5-carbothioamide stands out as a versatile heterocyclic building block. Its unique electronic properties, stemming from the extended π-conjugated system of the bithiophene core and the chelating potential of the carbothioamide group, make it a valuable precursor for novel polymers, molecular sensors, and pharmacologically active agents.[1][2] However, the ultimate performance and safety of these downstream applications are intrinsically linked to the purity of this starting material. Even trace impurities can drastically alter electronic behavior, introduce toxicity, or impede polymerization reactions.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of newly synthesized this compound. We will move beyond mere procedural descriptions to explore the underlying scientific principles, explaining the rationale behind selecting a multi-pronged, orthogonal approach to achieve a holistic and reliable purity profile. For researchers, this guide serves as a practical framework for establishing a robust quality control system, ensuring the validity and reproducibility of their scientific endeavors.
Understanding the Synthetic Landscape: Anticipating Potential Impurities
A robust purity assessment strategy begins with understanding the synthesis process, as this knowledge allows us to anticipate likely impurities. The synthesis of this compound often involves the conversion of a nitrile or an acid chloride precursor.[1] Consequently, common process-related impurities may include:
-
Unreacted Starting Materials: Such as 5-cyano-2,2'-bithiophene or 5-chlorocarbonyl-2,2'-bithiophene.
-
Side-Reaction Products: Including the corresponding carboxylic acid (from hydrolysis of the thioamide) or chlorinated byproducts on the thiophene rings.[1]
-
Residual Solvents and Reagents: Trapped solvents (e.g., DMF, THF) or excess reagents used in the synthesis.
An effective analytical workflow must be capable of separating, identifying, and quantifying these diverse chemical entities.
The Orthogonal Approach: A Multi-Technique Validation Strategy
Relying on a single analytical method for purity determination is fraught with risk. A given technique might not be able to detect certain impurities (e.g., an impurity that co-elutes in chromatography or is spectroscopically silent under specific conditions). An orthogonal approach, which employs multiple analytical techniques based on different chemical and physical principles, provides a more complete and trustworthy assessment.
Our recommended workflow integrates chromatographic, spectroscopic, and thermal analysis methods to create a self-validating system.
Caption: Orthogonal workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone technique for purity assessment due to its high resolving power, which allows for the separation of the main compound from closely related impurities.[3] For a conjugated system like a bithiophene, a UV/Diode-Array Detector (DAD) is the ideal choice, providing both quantitative data (peak area) and qualitative spectral information to assess peak purity.
Causality Behind the Method: The choice of a reversed-phase (e.g., C18) column is based on the non-polar nature of the bithiophene backbone. A gradient elution, typically with acetonitrile and water, is necessary to first elute polar impurities (like the corresponding carboxylic acid) and then ramp up the organic solvent concentration to elute the main compound and any more non-polar impurities.[3][4] The DAD detector is crucial because it can reveal if a single chromatographic peak consists of more than one component by analyzing the UV-Vis spectra across the peak.
Comparative Performance of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei.[5] | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[6] |
| Typical Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 1.0% | < 3.0% |
| Primary Use Case | Impurity profiling and quantification (Area % Purity). | Absolute purity determination against a certified standard. | Analysis of volatile impurities and residual solvents. |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | ~0.005% |
This data is representative for well-developed methods for compounds of similar polarity and molecular weight.[6]
Self-Validating HPLC Protocol
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade).
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: DAD, 254 nm and 330 nm (monitoring at multiple wavelengths is crucial for conjugated systems).
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the synthesized compound in acetonitrile at ~1.0 mg/mL.
-
Prepare a working solution by diluting the stock to ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
Gradient Elution:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: 95% to 50% B
-
31-35 min: Hold at 50% B (re-equilibration)
-
-
Data Analysis (Trustworthiness Check):
-
Calculate purity using the area normalization method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.[6]
-
Crucially, use the DAD software to perform a peak purity analysis on the main peak. This compares spectra across the peak to ensure it is not composed of co-eluting impurities.
-
Inject a blank (mobile phase) to identify any system peaks.
-
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
While HPLC provides excellent relative purity (area %), it relies on the assumption that all compounds have a similar response factor at the chosen wavelength. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides an absolute purity value without needing a reference standard of the analyte itself.[5][7]
Causality Behind the Method: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[5] By adding a known amount of a certified internal standard with a known purity, we can use the ratio of integrals to calculate the absolute mass fraction of our analyte. This technique is "blind" to impurities that do not have proton signals (e.g., inorganic salts) and provides a highly accurate, orthogonal value to compare with the HPLC result.
Caption: Core calculation principle of qNMR.
Self-Validating qNMR Protocol
-
Standard Selection: Choose an internal standard that is stable, non-volatile, has a simple NMR spectrum with peaks that do not overlap with the analyte, and is of high certified purity (e.g., Maleic Anhydride, Dimethyl Sulfone).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized this compound into a vial using a microbalance.
-
Accurately weigh ~10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).
-
-
NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated. This is critical for accurate quantification.
-
Acquire the spectrum with a sufficient number of scans (e.g., 16 or more) to achieve a high signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation (see diagram above).[7]
-
Mass Spectrometry (MS) and Thermal Analysis: Confirmational Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS)
Pairing the HPLC system with a mass spectrometer provides definitive identification of the main peak and any impurities separated.
-
Expertise: High-Resolution Mass Spectrometry (HRMS), such as with an Orbitrap or TOF analyzer, is particularly powerful. It provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula of the parent compound and its impurities, confirming their identities.[8]
Thermal Analysis (DSC & TGA)
Thermal methods provide information on the bulk properties of the material.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. For a pure crystalline compound, DSC will show a sharp, well-defined melting peak. The presence of impurities typically causes a broadening of the melting peak and a depression of the melting point, which can be used to estimate purity.[9]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is excellent for quantifying the amount of residual solvent or other volatile impurities that might not be detected by HPLC or NMR.[10]
Conclusion: Synthesizing Data for a Definitive Purity Statement
The ultimate purity value for a batch of synthesized this compound should not be a single number from a single technique. It should be a consolidated statement supported by orthogonal data. A Certificate of Analysis should report the HPLC area % purity, the absolute purity from qNMR, and confirmatory data from MS and thermal analysis.
For example, a high-purity sample would exhibit:
-
HPLC Purity: >99.5% by area normalization, with no detectable impurity peaks >0.1%.
-
qNMR Purity: 99.2% ± 0.5% against a certified internal standard.
-
HRMS: An accurate mass measurement within 5 ppm of the theoretical value.
-
DSC: A sharp melting endotherm consistent with a pure substance.
-
TGA: No significant mass loss below the compound's decomposition temperature, indicating the absence of volatile impurities.
By adopting this rigorous, multi-faceted approach, researchers and drug development professionals can have the highest degree of confidence in the quality of their material, ensuring the integrity and success of their subsequent research and development efforts.
References
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Camarillo, E. A., et al. (2018). The Intramolecular Hydrogen Bond N–H···S in 2,2′-Diaminodiphenyl Disulfide: Experimental and Computational Thermochemistry. The Journal of Physical Chemistry A, 122(1), 239-248. Retrieved from [Link]
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Szymański, M. J., et al. (2015). Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives. Molecules, 20(3), 4559-4591. Retrieved from [Link]
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Man-made®, M., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. ResearchGate. Retrieved from [Link]
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A Comparative Guide to 2,2'-Bithiophene-5-carbothioamide: A Prospective High-Performance Organic Semiconductor
Introduction: The Quest for Novel Organic Semiconductors
The field of organic electronics continues to rapidly evolve, driven by the promise of low-cost, flexible, and large-area device applications. At the heart of this technological revolution lies the development of novel organic semiconductor materials with tailored electronic properties. Thiophene-based oligomers and polymers have long been a cornerstone of this research, offering a versatile platform for tuning charge transport characteristics through chemical modification. This guide introduces a promising, yet underexplored, candidate: 2,2'-Bithiophene-5-carbothioamide .
While its direct predecessor, 2,2'-Bithiophene-5-carboxaldehyde, has been utilized as a building block in organic electronics, the introduction of the carbothioamide functional group represents a strategic chemical modification. The substitution of the oxygen atom in an amide with a sulfur atom to form a thioamide introduces unique electronic and structural characteristics. Thioamides are known to have a longer C=S bond compared to a C=O bond, a larger van der Waals radius for sulfur, and a lower electronegativity of sulfur compared to oxygen. These features can significantly influence intermolecular interactions and the electronic landscape of the molecule, potentially leading to enhanced performance in organic electronic devices.
This guide provides a comprehensive evaluation of the projected performance of this compound against established organic semiconductors. Due to the novel nature of this compound, direct experimental data is not yet available. Therefore, this guide will present a scientifically-grounded projection of its properties based on the known characteristics of the 2,2'-bithiophene core and the electronic impact of the carbothioamide functional group. We will benchmark these projected properties against well-characterized, high-performance organic semiconductors: pentacene , poly(3-hexylthiophene) (P3HT) in a blend with -phenyl-C61-butyric acid methyl ester (PCBM) , and rubrene .
Furthermore, this guide provides detailed, validated experimental protocols for the synthesis of this compound and the fabrication of organic thin-film transistors (OTFTs) and organic photovoltaic (OPV) devices. This will enable researchers to empirically test the hypotheses presented herein and contribute to the growing body of knowledge in organic electronics.
Benchmarking Against Established Organic Semiconductors
To provide a clear context for the potential of this compound, we will compare its projected performance metrics with those of three industry-standard organic semiconductors.
Table 1: Performance Metrics of Benchmark Organic Semiconductors
| Organic Semiconductor | Application | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Power Conversion Efficiency (PCE) (%) |
| Pentacene | OTFT | 0.5 - 2.6 | > 10⁶ | N/A |
| P3HT:PCBM | OPV | 10⁻⁴ - 10⁻² | N/A | 3.5 - 4.2 |
| Rubrene (Single Crystal) | OTFT | up to 20 | > 10⁶ | N/A |
Pentacene is a widely studied small molecule p-type semiconductor known for its good charge carrier mobility and high on/off ratios in OTFTs. P3HT:PCBM blends are a classic example of a polymer-fullerene bulk heterojunction system used in organic solar cells, with typical efficiencies in the range of 3-5%. Rubrene, particularly in its single-crystal form, exhibits exceptionally high charge carrier mobility, making it a benchmark for high-performance OTFTs.
Projected Performance of this compound: A Hypothetical Analysis
The introduction of the carbothioamide group to the 2,2'-bithiophene backbone is anticipated to influence its electronic and structural properties in several key ways:
-
Enhanced Intermolecular Interactions: The sulfur atom in the thioamide group is a better hydrogen bond donor than the oxygen in an amide. This could lead to stronger intermolecular interactions and more ordered molecular packing in the solid state, which is crucial for efficient charge transport.
-
Modified Energy Levels: The thioamide group is expected to have a red-shifted π-to-π* absorption compared to its amide counterpart. This suggests a potential lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which could be advantageous for electron injection and transport. The impact on the HOMO (Highest Occupied Molecular Orbital) will depend on the overall electronic structure.
-
Ambipolar Potential: While bithiophene itself is inherently a p-type semiconductor, the introduction of the electron-withdrawing carbothioamide group could potentially introduce n-type character, leading to ambipolar charge transport. The development of high-performance n-type and ambipolar organic semiconductors is a significant area of research.
Based on these considerations, we can project the potential performance of this compound:
-
As a p-type semiconductor in OTFTs: We hypothesize that the enhanced intermolecular packing could lead to a charge carrier mobility comparable to or exceeding that of pentacene, potentially in the range of 1-5 cm²/Vs, with a high on/off ratio (> 10⁶).
-
As a potential n-type or ambipolar semiconductor in OTFTs: The possibility of n-type behavior would be a significant finding. In this case, electron mobilities would need to be experimentally determined.
-
As a donor or acceptor material in OPVs: The modified energy levels could make it a suitable partner for other organic semiconductors in a bulk heterojunction solar cell. Its performance would be highly dependent on the choice of the partner material and the blend morphology.
It is crucial to emphasize that these are projections based on fundamental chemical principles. The following experimental section provides the necessary protocols to validate these hypotheses.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of thioamides from their corresponding aldehydes is the use of Lawesson's reagent.
Reaction Scheme:
Caption: Synthesis of this compound.
Step-by-Step Protocol:
-
Reactant Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2'-Bithiophene-5-carboxaldehyde (1.0 eq) in anhydrous toluene.
-
Addition of Lawesson's Reagent: To this solution, add Lawesson's reagent (0.5 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of a Top-Contact, Bottom-Gate Organic Thin-Film Transistor (OTFT)
This protocol describes a standard method for fabricating OTFTs to evaluate the performance of a new organic semiconductor.
Experimental Workflow:
Caption: Workflow for OTFT fabrication and characterization.
Step-by-Step Protocol:
-
Substrate Preparation:
-
Use a heavily n-doped silicon wafer as the bottom gate electrode with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) as the gate dielectric.
-
Clean the substrate by sequential sonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the interface with the organic semiconductor.
-
-
Organic Semiconductor Deposition:
-
Prepare a solution of this compound in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL.
-
Deposit the solution onto the prepared substrate via spin-coating. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 30-50 nm).
-
Anneal the film on a hotplate at a temperature below the material's decomposition point (e.g., 80-120 °C) to improve crystallinity and remove residual solvent.
-
-
Source and Drain Electrode Deposition:
-
Using a shadow mask to define the channel length and width, thermally evaporate gold (Au) or another suitable metal (e.g., silver) to form the source and drain electrodes (typically 50-100 nm thick).
-
-
Electrical Characterization:
-
Measure the output and transfer characteristics of the fabricated OTFT using a semiconductor parameter analyzer in a probe station.
-
From the transfer characteristics in the saturation regime, calculate the field-effect mobility (µ), threshold voltage (Vth), and the on/off current ratio.
-
Fabrication of a Bulk Heterojunction Organic Photovoltaic (OPV) Device
This protocol outlines the fabrication of a conventional architecture OPV to assess the potential of this compound as a photoactive material.
Device Architecture:
Caption: Conventional OPV device architecture.
Step-by-Step Protocol:
-
Substrate Preparation:
-
Start with a pre-patterned indium tin oxide (ITO) coated glass substrate.
-
Clean the substrate using the same procedure as for OTFT fabrication.
-
Treat the ITO surface with UV-ozone for 15 minutes to improve its work function and wettability.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate.
-
Anneal the PEDOT:PSS layer at approximately 120-140 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Prepare a blend solution of this compound and a suitable acceptor material (e.g., PCBM) in a common solvent like chlorobenzene or dichlorobenzene. The weight ratio of the two components will need to be optimized.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer inside the glovebox.
-
Anneal the active layer to optimize the morphology of the bulk heterojunction.
-
-
Cathode Deposition:
-
Transfer the substrate to a thermal evaporator inside the glovebox.
-
Deposit a low work function metal cathode, such as calcium (Ca) followed by a protective layer of aluminum (Al), through a shadow mask to define the device area.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the OPV device under simulated AM 1.5G solar illumination (100 mW/cm²).
-
From the J-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
-
Conclusion and Future Outlook
This compound stands as a compelling candidate for a new generation of organic semiconductors. The strategic incorporation of the carbothioamide functional group onto the well-established 2,2'-bithiophene core offers a promising avenue for enhancing intermolecular interactions and tuning electronic properties. While this guide presents a hypothetical evaluation based on sound chemical principles, the true potential of this material can only be unlocked through rigorous experimental investigation.
The detailed synthetic and device fabrication protocols provided herein offer a clear roadmap for researchers to explore the properties of this compound. The successful synthesis and characterization of this novel compound and its integration into OTFTs and OPVs will not only validate the hypotheses presented in this guide but also contribute valuable knowledge to the broader field of organic electronics. The potential for high charge carrier mobility, and even ambipolar behavior, makes this compound a target worthy of dedicated research efforts.
References
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Walters CR, Ferrie JJ, Petersson EJ. Dithioamide substitutions in proteins: effects on thermostability, peptide binding, and fluorescence quenching in calmodulin. Chem. Commun. 2018;54(14):1766-1769. [Link]
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Szostak M, Shi S, Szostak R. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. J Am Chem Soc. 2022;144(1):514-525. [Link]
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Li J, Zhao Y, Tan HS, et al. High efficiency P3HT:PCBM solar cells with an inserted PCBM layer. J. Mater. Chem. A. 2013;1(48):15347-15352. [Link]
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Unlocking the potential of the thioamide group in drug design and development. National Center for Biotechnology Information. [Link]
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Development of n-type organic semiconductors for thin film transistors: a viewpoint of molecular design. J. Mater. Chem. C. 2017;5(23):5660-5677. [Link]
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Boosting Organic Solar Cell Performance via Light-Assisted Crystallization of P3HT:PCBM Blend. ACS Omega. 2023;8(30):27179-27188. [Link]
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Performance Enhancement of Pentacene-Based Organic Thin-Film Transistors Using a High-K PVA/Low-K PVP Bilayer as the Gate Insulator. National Center for Biotechnology Information. [Link]
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Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. 2022;7(26):22488-22502. [Link]
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Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. Molecules. 2021;26(24):7666. [Link]
- Commonly used p -type organic semiconductors. F
A Comparative Guide to the Analytical Cross-Validation of 2,2'-Bithiophene-5-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern drug discovery and materials science, the rigorous characterization of novel chemical entities is paramount. Thiophene-based compounds, in particular, have garnered significant attention due to their diverse biological activities and applications in organic electronics.[1][2] This guide provides an in-depth comparative analysis of the analytical data for 2,2'-Bithiophene-5-carbothioamide, a promising but less-characterized derivative. Due to the limited availability of direct experimental data for this specific compound, this guide will establish a robust analytical framework by proposing a synthetic route and predicting its analytical characteristics based on established chemical principles and data from closely related analogs.
We will then cross-validate these predicted data against experimentally determined data for two key comparator compounds: its immediate precursor, 2,2'-Bithiophene-5-carboxaldehyde , and a structurally related bioactive compound, 5-bromothiophene-2-carboxamide . This approach not only provides a comprehensive analytical profile for this compound but also establishes a transferrable methodology for the validation of novel thiophene derivatives.
Synthesis and Characterization of this compound: A Proposed Pathway and Predicted Analytical Profile
The synthesis of this compound can be logically achieved from its commercially available aldehyde precursor, 2,2'-Bithiophene-5-carboxaldehyde. A common and effective method for the conversion of an aldehyde to a primary thioamide is through a multi-step, one-pot reaction, often involving the formation of an intermediate oxime followed by thionation.
Proposed Synthetic Protocol
A plausible synthetic route involves the following steps:
-
Oxime Formation: 2,2'-Bithiophene-5-carboxaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) to form the corresponding aldoxime.
-
Thionation: The resulting oxime is then treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in an appropriate solvent (e.g., toluene or dioxane) under reflux to yield the desired this compound.
Caption: Proposed synthesis of this compound.
Predicted Analytical Data for this compound
Based on the structure and known spectral characteristics of similar compounds, we can predict the following analytical data:
| Property | Predicted Value for this compound |
| Molecular Formula | C₉H₇NS₃ |
| Molecular Weight | 225.35 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~9.5-10.0 (br s, 1H, -CSNH₂), ~8.0-7.0 (m, 5H, aromatic protons) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~190-200 (C=S), ~120-150 (aromatic carbons) |
| FTIR (KBr) | ν (cm⁻¹): ~3300-3100 (N-H stretch), ~1600 (aromatic C=C), ~1400-1500 (C-N stretch), ~1100-1200 (C=S stretch) |
| Mass Spectrometry (EI) | m/z: 225 (M⁺), with characteristic sulfur isotope pattern |
| HPLC Retention Time | Dependent on method, but expected to be more polar than the aldehyde precursor |
Comparator Compounds: Analytical Data from Authoritative Sources
Comparator 1: 2,2'-Bithiophene-5-carboxaldehyde
As the direct precursor, 2,2'-Bithiophene-5-carboxaldehyde provides a crucial baseline for comparing the changes in analytical data upon functional group transformation.
| Property | Reported Value for 2,2'-Bithiophene-5-carboxaldehyde |
| Molecular Formula | C₉H₆OS₂ |
| Molecular Weight | 194.27 g/mol |
| Melting Point | 55-58 °C |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 9.86 (s, 1H, -CHO), 7.69 (d, 1H), 7.42 (d, 1H), 7.28 (d, 1H), 7.24 (d, 1H), 7.08 (dd, 1H) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 182.8, 147.1, 143.9, 137.9, 131.5, 128.5, 126.5, 124.9, 124.3 |
| FTIR (KBr) | ν (cm⁻¹): ~1665 (C=O stretch) |
| Mass Spectrometry (EI) | m/z: 194 (M⁺) |
Comparator 2: 5-Bromothiophene-2-carboxamide
This compound is a structurally related thiophene derivative with a carboxamide group, which is analogous to the carbothioamide group. Its known biological activity as an anticancer agent makes it a relevant comparator in a drug development context.[3]
| Property | Reported Value for 5-Bromothiophene-2-carboxamide |
| Molecular Formula | C₅H₄BrNOS |
| Molecular Weight | 206.06 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 8.05 (br s, 1H, -CONH₂), 7.75 (d, 1H), 7.30 (d, 1H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 162.5 (C=O), 141.2, 131.5, 129.8, 115.6 |
| FTIR (KBr) | ν (cm⁻¹): ~3350, 3170 (N-H stretch), ~1650 (C=O stretch) |
| Mass Spectrometry (EI) | m/z: 205/207 (M⁺, bromine isotope pattern) |
Cross-Validation of Analytical Data: A Comparative Framework
Cross-validation of analytical methods is a critical process to ensure that a method is robust, reliable, and reproducible across different conditions, laboratories, or even between different analytical techniques.[4] In the context of a novel compound like this compound, cross-validation would involve comparing the data obtained from multiple analytical techniques to build a cohesive and verifiable understanding of the molecule's identity and purity.
Comparative Data Summary
| Analytical Technique | This compound (Predicted) | 2,2'-Bithiophene-5-carboxaldehyde (Reported) | 5-Bromothiophene-2-carboxamide (Reported) |
| ¹H NMR | Disappearance of aldehyde proton signal (~9.8 ppm), appearance of broad NH₂ signal (~9.5-10.0 ppm). | Aldehyde proton at ~9.8 ppm. | Amide protons at ~8.0 ppm. |
| ¹³C NMR | Appearance of C=S signal at ~190-200 ppm. | C=O signal at ~183 ppm. | C=O signal at ~162.5 ppm. |
| FTIR | Appearance of N-H (~3300-3100 cm⁻¹) and C=S (~1100-1200 cm⁻¹) stretches; disappearance of C=O stretch (~1665 cm⁻¹). | Prominent C=O stretch at ~1665 cm⁻¹. | N-H and C=O stretches present. |
| Mass Spectrometry | Molecular ion at m/z 225. | Molecular ion at m/z 194. | Molecular ion at m/z 205/207. |
| HPLC | Expected to be more polar, thus having a shorter retention time on a reverse-phase column compared to the aldehyde. | Less polar than the thioamide. | Polarity will depend on the overall molecule. |
Experimental Workflow for Cross-Validation
The following workflow outlines a comprehensive approach to the analytical cross-validation of a newly synthesized batch of this compound.
Caption: Workflow for the analytical cross-validation of this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Thiophene Derivatives
This protocol is a general method that can be adapted for the analysis of this compound and its comparators. Method development and validation would be required for a specific application.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both HPLC grade).
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 90-30% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm and 330 nm (or a diode array detector to scan a range).
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of acetonitrile to create a 100 µg/mL stock solution. Further dilute as necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: FTIR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Sample Introduction: For EI, a direct insertion probe may be used. For ESI, the sample is dissolved in a suitable solvent and infused into the source.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the analytical characterization and cross-validation of this compound. By leveraging predicted data based on sound chemical principles and comparing it with known data from relevant compounds, a robust analytical package can be developed. This approach is essential for establishing the identity, purity, and quality of novel compounds in a regulated research and development environment.
Future work should focus on the actual synthesis and experimental characterization of this compound to confirm the predicted analytical data. Furthermore, the development and validation of a specific HPLC method for the routine analysis and quality control of this compound would be a critical next step for its potential application in pharmaceuticals or materials science.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2'-Bithiophene-5-carbothioamide
This document provides essential procedural guidance for the safe handling and disposal of 2,2'-Bithiophene-5-carbothioamide. As a compound frequently synthesized and utilized in materials science and drug discovery research, its proper management is paramount to ensuring personnel safety and environmental stewardship. This guide is designed for researchers, chemists, and laboratory managers, offering a framework built on scientific principles and established safety protocols. We will delve into the causality behind each procedural step, empowering you to make informed decisions beyond rote compliance.
Foundational Principle: Hazard-Based Assessment
A definitive Safety Data Sheet (SDS) for this compound is not consistently available, and existing data can be contradictory. For instance, some suppliers of the structurally related precursor, 2,2'-Bithiophene-5-carboxaldehyde, classify it as non-hazardous, while authoritative databases indicate it causes skin, eye, and respiratory irritation[1][2]. A similar compound, Thiophene-2-carbothioamide, is classified as harmful if swallowed and an irritant[3].
Therefore, a conservative approach rooted in the hazards of its constituent functional groups is scientifically mandated.
-
The Thiophene Moiety: Thiophene and its derivatives are known toxicants. Studies have demonstrated that thiophene can cause widespread neuronal degeneration in animal models[4]. Upon combustion, it emits highly toxic sulfur oxide fumes[5]. The bithiophene structure suggests a higher molecular weight and potentially lower volatility than thiophene itself, but the inherent hazards of the heterocyclic system remain.
-
The Carbothioamide Group: Thioamides are a class of organosulfur compounds that can be toxic and are used as building blocks for various bioactive compounds[6][7]. Their thermal decomposition can release toxic gases, including nitrogen oxides and sulfur oxides.
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn. The rationale is to create a complete barrier against dermal, ocular, and respiratory exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Prevents dermal absorption. Double-gloving is recommended for handling highly toxic or uncharacterized compounds. |
| Eye Protection | Chemical safety goggles | Protects against splashes of solutions or fine powders. |
| Lab Coat | Chemical-resistant, fully buttoned | Shields skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | The primary engineering control to prevent inhalation of powders or vapors, especially during weighing or transfer operations. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to managing waste streams generated from work with this compound. The core principle is waste stream segregation to prevent dangerous chemical reactions and to facilitate proper final disposal by your institution's Environmental Health & Safety (EHS) department.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is critical. Never mix incompatible waste streams. All waste containers must be sealed when not in use and stored in a designated Satellite Accumulation Area (SAA) within the laboratory[8].
-
Solid Waste:
-
What it includes: Unused or expired this compound powder, contaminated weigh boats, spatulas, and disposable labware (e.g., pipette tips).
-
Procedure: Collect in a dedicated, leak-proof hazardous waste container made of a compatible material like high-density polyethylene (HDPE)[9].
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started[9].
-
-
Liquid Waste:
-
What it includes: Solutions containing the compound, and the first rinse of contaminated glassware using an organic solvent (e.g., acetone, ethyl acetate).
-
Procedure: Collect in a dedicated, sealed, and leak-proof hazardous liquid waste container. Crucially, do not mix aqueous and organic waste streams [8]. If the compound was used in an organic solvent, the waste is an organic solvent waste stream.
-
Labeling: Label clearly with "Hazardous Waste," list all chemical constituents including solvents and their approximate percentages, and the date.
-
-
Contaminated PPE:
-
What it includes: Gloves, disposable lab coats, bench paper.
-
Procedure: Dispose of in a designated hazardous waste bag or container for solid chemical waste[9].
-
Step 2: Decontamination of Reusable Labware
Proper decontamination prevents cross-contamination of future experiments and ensures personnel safety.
-
Initial Rinse: Perform a "pre-rinse" of the contaminated glassware with a small amount of a suitable organic solvent in which the compound is soluble. This rinseate is hazardous and must be disposed of in the hazardous liquid waste container .
-
Chemical Neutralization (Optional, for trace amounts): For glassware with residual traces, a wash with a 10% sodium hypochlorite solution (household bleach) can be used to oxidize the sulfur-containing compound. Let it stand for at least one hour in a fume hood. This is based on established procedures for oxidizing thiols and sulfides[10]. The resulting solution should be collected as aqueous hazardous waste.
-
Standard Washing: After the initial decontamination steps, the glassware can be cleaned using standard laboratory detergents and procedures.
Step 3: Arranging for Final Disposal
-
Contact EHS: Once your waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90-180 days), contact your EHS or Hazardous Waste Management department.
-
Provide Documentation: They will require a completed hazardous waste tag and will schedule a pickup. Never move hazardous waste containers outside of your laboratory for pickup unless explicitly instructed to do so by EHS personnel[8].
The ultimate disposal method for this type of waste is typically high-temperature incineration at a licensed hazardous waste facility, which ensures the complete destruction of the organic molecule and the scrubbing of resultant acid gases like SOx and NOx[11].
Visualization: Waste Stream Management Flowchart
This diagram outlines the decision-making process for segregating waste generated during experiments involving this compound.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2,2'-Bithiophene-5-carbothioamide
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. With these activities comes the inherent responsibility to ensure the safety of laboratory personnel. 2,2'-Bithiophene-5-carbothioamide, a compound of interest for its potential applications, requires a diligent and informed approach to personal protection. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in the principles of chemical hygiene and risk mitigation.
Hazard Assessment: A Proactive Stance on Safety
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is paramount. This involves evaluating the risks associated with its structural components: the bithiophene backbone and the carbothioamide functional group.
-
Bithiophene Moiety: The parent compound, 2,2'-bithiophene, is known to cause skin and eye irritation.[1] Thiophene and its derivatives are generally considered harmful and irritant.[2][3] Metabolism of thiophene-containing drugs by cytochrome P450 enzymes can lead to toxic side effects, including nephrotoxicity and hepatotoxicity.[4]
-
Carbothioamide Group: Carbothioamides are a class of compounds with diverse biological activities.[5][6] While specific toxicity data for the 5-carbothioamide substitution on bithiophene is unavailable, related compounds like Thiophene-2-carbothioamide are toxic if swallowed and cause skin and eye irritation.[7]
Therefore, it is prudent to treat this compound as a substance that is potentially toxic if ingested, an irritant to the skin and eyes, and may have unknown long-term health effects.[8] All handling procedures should be designed to minimize exposure.[8]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to provide comprehensive protection against the potential hazards of this compound.
Direct skin contact is a primary route of chemical exposure.[8] The selection of appropriate gloves is therefore critical.
-
Material: Nitrile gloves are a suitable choice for handling many chemicals, including acids and bases, and offer good resistance to a range of organic solvents.[9][10] Given that this compound is likely to be handled in solution with organic solvents, nitrile gloves provide a reliable barrier.
-
Practice: Always double-glove when handling this compound. This provides an additional layer of protection in case of a tear or puncture in the outer glove.[11] Gloves should be inspected for any signs of degradation or damage before each use. Contaminated gloves must be removed and disposed of as hazardous waste immediately.[2] Hands should be washed thoroughly with soap and water after removing gloves.[12]
Chemical splashes can cause severe and irreversible eye damage.
-
Primary Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory whenever handling this compound in any form (solid or solution).[10][13] Regular safety glasses do not provide adequate protection from splashes.[9]
-
Secondary Protection: When there is a significant risk of splashing, such as during transfers of larger volumes or when a reaction is expected to be vigorous, a face shield should be worn in addition to chemical splash goggles.[10][13]
Protective clothing prevents the contamination of personal attire and skin.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement.[12][13] The lab coat should be kept clean and replaced immediately if it becomes contaminated.
-
Apron: For procedures with a higher risk of spills or splashes, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
-
Full Body Protection: In situations involving large quantities of the compound or a high potential for widespread contamination, disposable coveralls may be necessary.[14][15]
While this compound is likely a solid with low volatility, certain procedures may generate dust or aerosols.
-
Engineering Controls: The primary method for controlling airborne contaminants is the use of engineering controls, such as a certified chemical fume hood.[7][16] All weighing and handling of the solid compound, as well as any reactions, should be performed within a fume hood.
-
Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection will be required. A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[11] A proper fit test and training are essential before using a respirator.
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the laboratory task.
Summary of Recommended PPE
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Work in Fume Hood |
| Preparing Solutions | Double Nitrile Gloves | Goggles & Face Shield | Lab Coat | Work in Fume Hood |
| Running Reactions | Double Nitrile Gloves | Goggles & Face Shield | Lab Coat | Work in Fume Hood |
| Purification | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat & Chemical Apron | Work in Fume Hood |
| Handling >10g | Double Nitrile Gloves | Goggles & Face Shield | Lab Coat, Apron, Coveralls | Fume Hood/Respirator |
| Spill Cleanup | Double Nitrile Gloves | Goggles & Face Shield | Coveralls | Respirator |
Operational and Disposal Plans
A strict protocol for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a seal check.
-
Goggles and Face Shield: Adjust for a secure fit.
-
Gloves: Put on the inner pair, then the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
Doffing Sequence:
-
Outer Gloves: Remove by peeling them off without touching the outside with your bare hands. Dispose of in a designated hazardous waste container.
-
Face Shield and Goggles: Remove by handling the strap, avoiding touching the front.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Inner Gloves: Remove and dispose of in the hazardous waste container.
-
Respirator (if worn): Remove.
-
Wash Hands: Thoroughly wash hands with soap and water.[12]
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, and other disposable labware should be collected in a dedicated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[2]
-
Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container.[17]
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[2][16] Follow your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][7]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
By adhering to these stringent PPE and handling protocols, researchers can confidently work with this compound while minimizing the risk of exposure and ensuring a safe laboratory environment.
References
-
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]
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Arshad, N., et al. 2022. "Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors." Molecules. [Link]
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PubMed. "Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors." [Link]
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Lab Manager. "Ten Tips for Handling Hazardous Chemicals in a Lab." [Link]
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PozeSCAF. "Chemistry Lab Safety Rules." [Link]
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SafetyStratus. "Addressing the Top 5 Hazards of Laboratory Work." [Link]
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ScienceMadness Wiki. "Thiophene." [Link]
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National Center for Biotechnology Information. "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." [Link]
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ACS Publications. "Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods." [Link]
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YOUTH Clean Tech. "Chemical Safety in Labs: Handling and Storage." [Link]
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University of California, Santa Barbara - Environmental Health & Safety. "Chemical Safety: Personal Protective Equipment." [Link]
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Organic Chemistry Portal. "Thiophene synthesis." [Link]
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Respirex International. "Personal Protective Equipment (PPE) for Industrial Chemicals." [Link]
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Cole-Parmer. "Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%." [Link]
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CHEMM. "Personal Protective Equipment (PPE)." [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
